molecular formula C62H91FN16O11 B15135378 Vasopressin V2 receptor antagonist 2

Vasopressin V2 receptor antagonist 2

Numéro de catalogue: B15135378
Poids moléculaire: 1255.5 g/mol
Clé InChI: SNHJAZWMZSZXFM-XJKSQIOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vasopressin V2 receptor antagonist 2 is a useful research compound. Its molecular formula is C62H91FN16O11 and its molecular weight is 1255.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C62H91FN16O11

Poids moléculaire

1255.5 g/mol

Nom IUPAC

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1

Clé InChI

SNHJAZWMZSZXFM-XJKSQIOZSA-N

SMILES isomérique

CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C

SMILES canonique

CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of Novel Non-Peptide V2 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The arginine vasopressin (AVP) V2 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of water homeostasis in the body.[1] Its primary role is to mediate the antidiuretic action of AVP in the renal collecting ducts, making it a significant therapeutic target for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[2][3] The development of orally active, non-peptide V2 receptor antagonists, known as "vaptans," marked a significant advancement over earlier peptide-based antagonists, offering improved pharmacokinetic profiles and clinical utility.[2][4]

This guide provides a technical overview of the core principles and methodologies involved in the discovery, characterization, and synthesis of this important class of therapeutic agents.

The V2 Receptor Signaling Pathway

The V2 receptor is primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1] Upon binding of its endogenous ligand, arginine vasopressin, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[5][6] This initiates a downstream signaling cascade:

  • Gαs Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase.[5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Aquaporin-2 Translocation: PKA activation triggers the phosphorylation of key substrates, resulting in the translocation of vesicles containing Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[5][6]

  • Water Reabsorption: The insertion of AQP2 channels into the membrane dramatically increases water permeability, allowing for the reabsorption of water from the pro-urine back into the bloodstream.[6]

Non-peptide V2 receptor antagonists act by competitively binding to the V2 receptor, thereby blocking AVP from initiating this cascade and promoting aquaresis—the excretion of free water without significant electrolyte loss.[3][7]

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates Antagonist Non-peptide Antagonist Antagonist->V2R Binds & Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Stimulates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocates to H2O Water Reabsorption AQP2_membrane->H2O Facilitates

Caption: V2 Receptor Signaling Pathway and Antagonist Action.

Discovery and Optimization Workflow

The discovery of novel non-peptide antagonists typically follows a structured drug development pipeline, beginning with broad screening and progressively narrowing to a single, optimized clinical candidate.

Discovery_Workflow HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Binding & Functional Assays Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Confirmation & Validation SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Chemical Synthesis of Analogs SAR->Lead_Gen Feedback Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Iterative Design & Testing Preclinical Preclinical Candidate Lead_Opt->Preclinical Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Studies

Caption: General workflow for non-peptide antagonist discovery.

This process begins with High-Throughput Screening (HTS) , where large chemical libraries are tested for their ability to bind to the V2 receptor or inhibit its function. Promising "hits" are then subjected to Lead Generation , where their chemical structures are confirmed and initial potency is validated. The subsequent Structure-Activity Relationship (SAR) phase is a critical, iterative cycle of synthesizing and testing analogs to improve affinity, selectivity, and drug-like properties.[8][9] Finally, Lead Optimization fine-tunes the best candidates, evaluating their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles before selecting a compound for preclinical and clinical development.[10]

Pharmacological Data of Key Antagonists

Several non-peptide V2 receptor antagonists have been developed, with some achieving clinical use. Their defining characteristic is high affinity for the V2 receptor and selectivity over the V1a and V1b receptor subtypes. Tolvaptan (B1682983), for instance, is a selective V2 antagonist, while Conivaptan is a dual V1a/V2 antagonist.[4][10]

CompoundV2 Ki (nM)V1a Ki (nM)Selectivity (V1a/V2)Functional Assay (IC50 or Ki, nM)Status
Tolvaptan (OPC-41061) 0.4 - 1.4127 - 1500~300 - 1000x1.1 (Inhibits AVP-induced adenylyl cyclase)FDA Approved[4][11]
Conivaptan (YM087) 0.38 - 0.641.3 - 3.1~2 - 8x0.9 (Inhibits AVP-induced adenylyl cyclase)FDA Approved[4][10]
Lixivaptan (VPA-985) 1.3 - 2.8320 - 450~120 - 340x2.3 (Inhibits AVP-induced adenylyl cyclase)Phase III Trials[4][12]
Satavaptan (SR121463A) 0.16 - 0.580 - 135~160 - 840x0.26 (Inhibits AVP-stimulated adenylyl cyclase)Phase III Trials[4][7]

Note: Ki values can vary between studies and assay conditions (e.g., species of receptor). Data compiled from multiple sources.[4][7][10][11][12]

Structure-Activity Relationships (SAR)

The development of potent and selective V2 antagonists relies heavily on understanding the relationship between chemical structure and biological activity. Most vaptans are based on a tricyclic benzazepine scaffold. SAR studies explore how modifying different regions of the core structure impacts receptor binding and selectivity.

SAR_Logic Core Core Scaffold (e.g., Benzazepine) R1 Modify R1 Substituent Core->R1 R2 Modify R2 Substituent Core->R2 R3 Modify R3 Substituent Core->R3 Aff_Inc Affinity Increases R1->Aff_Inc Sel_Change Selectivity Changes R1->Sel_Change Aff_Dec Affinity Decreases R2->Aff_Dec No_Change No Significant Change R3->No_Change

Caption: Logical flow of a Structure-Activity Relationship study.

For the benzazepine class of antagonists, molecular modeling and mutagenesis studies suggest these non-peptide ligands penetrate deep into the transmembrane region of the V2 receptor, a binding site distinct from but partially overlapping with that of the endogenous peptide AVP.[13] The shape and chemical properties of the binding pocket are critical; for example, subtle changes to amino acid residues within this pocket can dramatically alter antagonist affinity without affecting AVP binding.[13]

Synthesis of Tolvaptan: An Overview

Tolvaptan (N-(4-((7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide) is a prominent example of a synthetic non-peptide V2 antagonist. Its synthesis involves the coupling of two key fragments. While numerous specific synthetic routes exist, a common strategy involves the amidation reaction between a benzazepine core and a substituted benzoyl chloride.[11][14][15]

A generalized retrosynthetic approach breaks Tolvaptan down into:

  • Fragment A: 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Fragment B: 2-methyl-4-(2-methylbenzamido)benzoyl chloride

The final key step is the formation of the amide bond between the nitrogen of the benzazepine ring (Fragment A) and the acyl chloride of the benzoyl moiety (Fragment B).[15] The synthesis of each fragment involves multiple steps starting from commercially available materials. For example, Fragment B can be prepared from 2-methyl-4-nitrobenzoic acid through a sequence of reactions including reduction of the nitro group and subsequent amidation.[11]

Key Experimental Protocols

The characterization of novel V2 receptor antagonists relies on robust and reproducible in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the V2 receptor.

Objective: To measure the affinity of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., CHO-K1, HEK293).[13]

  • Radioligand: A high-affinity V2 receptor ligand labeled with a radioisotope, typically [³H]-Arginine Vasopressin ([³H]-AVP).[16]

  • Test Compound: The novel non-peptide antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[17]

  • Detection: Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + [³H]-AVP + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + [³H]-AVP + a high concentration of unlabeled AVP (e.g., 1 µM).

    • Competition: Receptor membranes + [³H]-AVP + varying concentrations of the test compound.[18]

  • Incubation: Add the receptor membrane preparation to all wells, followed by the test compound or buffer, and finally the [³H]-AVP (at a concentration near its Kd). Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.[17][19]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter using a cell harvester. Unbound radioligand passes through the filter, while the receptor-ligand complexes are retained.[19]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Functional Antagonism Assay (cAMP Accumulation)

This protocol determines the functional potency of an antagonist by measuring its ability to inhibit AVP-stimulated cAMP production.

Objective: To quantify the antagonist's ability to block the V2 receptor's signaling cascade.

Materials:

  • Cell Line: A whole-cell system expressing the V2 receptor (e.g., MDCK or HEK293 cells).[20]

  • Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).

  • Test Compound: The novel non-peptide antagonist.

  • Stimulation Buffer: A physiological buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[21]

  • cAMP Detection Kit: Commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[21][22]

Procedure:

  • Cell Plating: Seed the V2R-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.[21]

  • Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of the test compound (prepared in stimulation buffer) to the cells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of AVP (typically the EC₈₀ concentration, which gives 80% of the maximal response) to the wells already containing the antagonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[22]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level (or HTRF ratio) against the log concentration of the antagonist.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the AVP-stimulated cAMP response. This value is a measure of the antagonist's functional potency.

References

Tolvaptan's V2 Receptor Binding Affinity and Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983) is a potent and selective vasopressin V2 receptor antagonist. Its therapeutic efficacy in treating hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD) is rooted in its high binding affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes. This technical guide provides an in-depth overview of Tolvaptan's binding characteristics, the experimental methodologies used to determine these properties, and the key molecular interactions that govern its mechanism of action.

Quantitative Binding Affinity and Functional Antagonism

The binding affinity and functional potency of Tolvaptan have been quantified through various in vitro studies. The data consistently demonstrates its high affinity for the human V2 receptor and significant selectivity over the V1a receptor.

ParameterReceptorValueCell LineReference
Binding Affinity (Ki) Human V20.43 nMHeLa[1]
Human V1a12.3 nMHeLa[1]
Functional Antagonism (IC50) Human V28 nMHeLa[1]
Human V2~0.1 nMHuman ADPKD cells[2]
Selectivity RatioValueNoteReference
V1a Ki / V2 Ki ~29Tolvaptan is approximately 29 times more selective for the V2 receptor than the V1a receptor.[3][4][5]
Affinity vs. AVP 1.8x > AVP for V2Tolvaptan has a 1.8-fold greater affinity for the V2 receptor compared to the native ligand, arginine vasopressin (AVP).

Experimental Methodologies

The characterization of Tolvaptan's binding affinity and functional antagonism relies on established in vitro assays. The following sections detail the typical experimental protocols employed.

Radioligand Competitive Binding Assay for Ki Determination

This assay quantifies the affinity of Tolvaptan for the V2 and V1a receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of Tolvaptan for the human V2 and V1a receptors.

Key Materials:

  • Cell Lines: HeLa cells stably expressing the human V2 receptor or human V1a receptor.[3][5]

  • Radioligand: [³H]Arginine Vasopressin ([³H]AVP).[3][5]

  • Competitor: Tolvaptan.

  • Buffers and Reagents: Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA), scintillation fluid.

  • Equipment: Cell culture apparatus, membrane preparation equipment (homogenizer, centrifuge), scintillation counter, multi-well plates.

Protocol Outline:

  • Membrane Preparation:

    • Culture HeLa cells expressing the target receptor (V2 or V1a) to a sufficient density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of the cell membrane preparation.

    • Add a fixed concentration of the radioligand, [³H]AVP.

    • Add varying concentrations of unlabeled Tolvaptan.

    • To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of unlabeled AVP.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Tolvaptan concentration.

    • Determine the IC50 value (the concentration of Tolvaptan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture V2/V1a Expressing HeLa Cells Homogenization Homogenize Cells CellCulture->Homogenization Centrifugation Centrifuge to Isolate Membranes Homogenization->Centrifugation Resuspension Resuspend Membranes Centrifugation->Resuspension AssaySetup Incubate Membranes with [3H]AVP and Tolvaptan Resuspension->AssaySetup Filtration Rapid Filtration AssaySetup->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining Tolvaptan's Ki value.

Functional Assay: cAMP Accumulation for IC50 Determination

This assay measures Tolvaptan's ability to inhibit the AVP-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the V2 receptor signaling pathway.

Objective: To determine the IC50 value of Tolvaptan for the inhibition of AVP-stimulated cAMP production.

Key Materials:

  • Cell Lines: HeLa cells or human ADPKD cyst epithelial cells expressing the human V2 receptor.[2][5]

  • Stimulant: Arginine Vasopressin (AVP).

  • Inhibitor: Tolvaptan.

  • Reagents: Cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF, ELISA).

  • Equipment: Cell culture apparatus, multi-well plate reader (luminescence or fluorescence).

Protocol Outline:

  • Cell Culture and Plating:

    • Culture the V2 receptor-expressing cells in appropriate multi-well plates.

    • Allow the cells to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of Tolvaptan for a defined period.

    • Add a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Stimulate the cells with a fixed concentration of AVP (typically at its EC80, the concentration that elicits 80% of the maximal response).

    • Incubate the cells for a specific time to allow for cAMP accumulation.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available detection kit according to the manufacturer's instructions. These kits typically rely on competitive immunoassays or other sensitive detection methods.

  • Data Analysis:

    • Plot the percentage of inhibition of AVP-stimulated cAMP production against the logarithm of the Tolvaptan concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Plating Plate V2 Receptor Expressing Cells Preincubation Pre-incubate with Tolvaptan Plating->Preincubation Stimulation Stimulate with AVP Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMPDetection Measure cAMP Levels Lysis->cAMPDetection IC50 Determine IC50 cAMPDetection->IC50

Caption: Workflow for the functional cAMP inhibition assay.

V2 Receptor Signaling Pathway and Tolvaptan's Mechanism of Action

Tolvaptan exerts its therapeutic effect by competitively blocking the binding of endogenous AVP to the V2 receptor, thereby inhibiting its downstream signaling cascade.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling AVP AVP Tolvaptan Tolvaptan V2R V2 Receptor G_protein Gs Protein AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA Protein Kinase A ERK ERK CellularEffects Cellular Effects: - Aquaporin-2 Trafficking - Cell Proliferation - Fluid Secretion

Caption: Tolvaptan's antagonism of the V2 receptor signaling pathway.

Upon binding of AVP to the V2 receptor, a Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[6] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. This cascade ultimately results in the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[7] In the context of ADPKD, this pathway also promotes cell proliferation and fluid secretion, contributing to cyst growth.[2] Tolvaptan, by blocking AVP binding, prevents this entire signaling cascade.

Molecular Basis of High-Affinity Binding

Site-directed mutagenesis studies have identified several key amino acid residues within the V2 receptor that are crucial for the high-affinity binding of Tolvaptan. These residues are located in the transmembrane domains (TM) and extracellular loops (ECL) of the receptor.

Key residues involved in Tolvaptan binding include:

  • Y205 (TM5)

  • F287 (TM6)

  • F178 (TM4)

  • V206 (TM5)

  • M123 (TM3)

  • F288 (TM6)

  • R181 (ECL2)

Mutation of these residues to alanine (B10760859) has been shown to significantly reduce the inhibitory activity of Tolvaptan, confirming their importance in the drug-receptor interaction.

Conclusion

Tolvaptan is a highly potent and selective antagonist of the vasopressin V2 receptor. Its favorable pharmacodynamic profile is a direct result of its high binding affinity, which is in the low nanomolar range, and its approximately 29-fold selectivity for the V2 receptor over the V1a receptor. The experimental methodologies outlined in this guide, including radioligand binding assays and functional cAMP assays, are fundamental to characterizing the binding properties of Tolvaptan and other V2 receptor antagonists. A thorough understanding of its interaction with the V2 receptor at a molecular level is crucial for the development of next-generation therapies with improved efficacy and safety profiles.

References

Molecular structure of the human vasopressin V2 receptor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of the Human Vasopressin V2 Receptor

Introduction

The human vasopressin V2 receptor (V2R), a member of the Class A G protein-coupled receptor (GPCR) superfamily, is a critical mediator of water homeostasis in the human body.[1][2][3][4] Encoded by the AVPR2 gene on the X chromosome, this receptor is primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][5][6] Its primary endogenous ligand is the nine-amino acid neurohypophysial hormone, arginine vasopressin (AVP).[1] Upon AVP binding, the V2R predominantly couples to the stimulatory G protein (Gs), activating the adenylyl cyclase signaling pathway.[5][7][8] This cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, facilitating water reabsorption from urine.[5][9][10]

Dysfunction of the V2R is implicated in several clinical disorders. Loss-of-function mutations can lead to X-linked congenital nephrogenic diabetes insipidus (NDI), while gain-of-function mutations can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD).[9][11] Consequently, the V2R is a significant therapeutic target for a range of conditions, including hyponatremia, polycystic kidney disease, and urinary disorders.[11][12] This guide provides a detailed overview of the V2R's molecular structure, drawing upon recent high-resolution structural data from cryo-electron microscopy (cryo-EM).

Overall Molecular Architecture

As a typical Class A GPCR, the V2R consists of a single polypeptide chain that traverses the plasma membrane seven times, forming a bundle of seven transmembrane (7TM) α-helices connected by three intracellular loops (ICLs) and three extracellular loops (ECLs).[3][7] The N-terminus is located extracellularly, while the C-terminus is in the cytoplasm.[7]

Recent cryo-EM studies of the AVP-V2R-Gs complex have provided unprecedented insight into its three-dimensional structure at resolutions of up to 2.6 Å.[1] These structures reveal the canonical 7TM helical bundle, with the α-helical domain (AHD) of the Gαs subunit being flexible and not fully resolved.[11] In the active state, the cytoplasmic ends of transmembrane helices, particularly TM5 and TM6, undergo significant outward movements to create a cavity that accommodates the Gs protein.[1][11]

The Ligand-Binding Pocket

The orthosteric binding pocket for the peptide agonist AVP is located deep within the 7TM bundle.[13][14] AVP adopts a distinct "spoon-like" conformation, with its cyclic "head" (formed by a disulfide bridge between Cys1 and Cys6) inserting deep into the receptor core and its linear "tail" extending towards the extracellular surface.[13]

The binding pocket is a deep cleft, with the bottom being predominantly hydrophobic and the entrance being more hydrophilic.[14] Key interactions between AVP and V2R have been identified through high-resolution structures.[11][15]

Key Residue Interactions in the AVP Binding Pocket:

  • Hydrophobic Cluster : The aromatic residues Tyr2 and Phe3 of AVP form extensive π-π stacking and hydrophobic interactions with V2R residues M1203.33, M1233.36, F2876.51, and F2886.52 at the bottom of the pocket.[11] These interactions, in turn, pack against W2846.48.[11]

  • Other Interactions : The AVP disulfide bond and Tyr2 also form hydrophobic contacts with M3117.39 and L3127.40 on TM7.[11]

  • Extracellular Loops : All three extracellular loops (ECL1, ECL2, and ECL3) and all transmembrane helices contribute to forming the AVP binding site.[13][15]

Mutagenesis studies have confirmed that mutations to residues like W193, F2876.51, and F2886.52 can significantly compromise AVP binding.[11]

Receptor Activation and G Protein Coupling

Upon AVP binding, the V2R undergoes a series of conformational changes to transition from an inactive to an active state, capable of engaging and activating the Gs protein.

Key Structural Changes Upon Activation:

  • TM6 Movement : A hallmark of Class A GPCR activation is a large outward movement of the cytoplasmic end of TM6.[15] In the V2R, this displacement is approximately 10-13 Å.[15]

  • Molecular Switches : Conserved motifs within the GPCR structure act as "molecular switches." Upon activation, the ionic lock between D1363.49 and R1373.50 is broken.[15] Additionally, rearrangements occur in the P5.50-S3.40-Y6.44 "transmission switch" and the conserved NPxxY motif in TM7.[15]

  • Gs Protein Engagement : The outward movement of the transmembrane helices opens a cytoplasmic cavity. The α5 helix of the Gαs subunit inserts deep into this V2R core, which is a crucial step for receptor-Gs protein coupling.[5][11] Cryo-EM studies have revealed a unique receptor-Gs interface where the Gαs subunit penetrates deeply into the active V2R.[5][15]

Single-particle cryo-EM analysis has revealed that the AVP-V2R-Gs complex is highly dynamic, existing in multiple conformational states that reflect different modes of interaction between AVP and the Gs protein.[5][9]

Signaling Pathways

The V2R primarily signals through the Gs protein pathway but can also engage β-arrestin-dependent pathways.

Gs-Adenylyl Cyclase Pathway

Binding of AVP to the V2R triggers the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric Gs protein.[5] The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets, including the AQP2 water channel, leading to its translocation and subsequent water reabsorption.[5][10]

Gs_Signaling_Pathway V2R Gs-Protein Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP AVP V2R V2R (Active) AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC:e->cAMP:w Converts ATP ATP ATP:s->AC:n PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Apical Membrane Insertion AQP2_vesicle->AQP2_membrane Translocation

V2R Gs-Protein Signaling Pathway
β-Arrestin Pathway

Upon agonist stimulation, the V2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[16] β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It also initiates a distinct signaling cascade, including receptor internalization via clathrin-coated pits and the activation of mitogen-activated protein (MAP) kinase pathways, which are associated with cell growth and proliferation.[5][16] Cryo-EM structures of the V2R-β-arrestin1 complex reveal an atypical interface involving all receptor intracellular loops.[12][16]

Arrestin_Signaling_Pathway V2R β-Arrestin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP AVP V2R V2R (Active) AVP->V2R Binds GRK GRK V2R->GRK Recruits V2R_p V2R-P GRK->V2R Phosphorylates Arrestin β-Arrestin V2R_p->Arrestin Binds Internalization Receptor Internalization Arrestin->Internalization Mediates MAPK MAPK Pathway Activation Arrestin->MAPK Scaffolds

V2R β-Arrestin Signaling Pathway

Experimental Protocols: Structural Determination by Cryo-EM

The high-resolution structures of the V2R have been determined primarily through single-particle cryo-electron microscopy. This technique is ideal for determining the structures of large, dynamic macromolecular complexes. The general workflow is outlined below.

Methodology for AVP-V2R-Gs Complex Structure Determination
  • Protein Construct Engineering :

    • The human V2R gene is modified to enhance expression and stability. This often includes adding a hemagglutinin signal peptide and a FLAG tag to the N-terminus and a purification tag (e.g., Twin-Strep-tag) to the C-terminus.[5]

    • To further stabilize the complex for imaging, a nanobody (e.g., Nb35) that recognizes the Gαs-Gβγ interface is often used.[5]

  • Protein Expression and Purification :

    • The V2R construct is expressed in an appropriate system, such as insect (Sf9) or mammalian cells.

    • The receptor is solubilized from the cell membranes using detergents (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

    • The V2R is purified using affinity chromatography (e.g., Strep-Tactin resin), followed by size-exclusion chromatography to ensure homogeneity.

  • Ternary Complex Assembly :

    • The purified, ligand-free V2R is incubated with the agonist (AVP) to form the agonist-receptor complex.

    • The purified heterotrimeric Gs protein (Gαs, Gβ1, Gγ2) and the stabilizing nanobody (Nb35) are added in molar excess.

    • Apyrase is often included to hydrolyze any free GDP/GTP, promoting the formation of a stable, nucleotide-free complex.

    • The fully assembled AVP-V2R-Gs-Nb35 complex is then purified by size-exclusion chromatography.

  • Cryo-EM Grid Preparation and Data Acquisition :

    • A small volume (2-3 µL) of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

    • The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

    • Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Movies of the particles are recorded.

  • Image Processing and 3D Reconstruction :

    • The raw movie frames are corrected for beam-induced motion.

    • Individual particle images are automatically picked from the micrographs.

    • The particles undergo several rounds of 2D and 3D classification to remove poor-quality particles and sort the remaining particles into structurally homogeneous classes. This step is crucial for dealing with the conformational flexibility of the complex.[5]

    • A final 3D map is generated from the best particle class and post-processed to enhance resolution.

  • Model Building and Refinement :

    • An initial model of the complex is built by docking existing homologous structures into the cryo-EM density map.

    • The model is manually adjusted and refined using software like Coot and Phenix to best fit the map and maintain proper protein geometry.[5] Computational and Nuclear Magnetic Resonance (NMR) spectroscopy data may be integrated to aid in model building.[5][9]

CryoEM_Workflow Cryo-EM Experimental Workflow for V2R Structure cluster_biochem Biochemistry cluster_em Electron Microscopy cluster_compute Computational Processing p1 V2R Construct Engineering p2 Expression & Purification p1->p2 p3 Complex Assembly (V2R + AVP + Gs + Nb35) p2->p3 p4 Final Purification (SEC) p3->p4 e1 Grid Preparation (Vitrification) p4->e1 e2 Data Collection (TEM) e1->e2 c1 Image Processing (Particle Picking, 2D/3D Class.) e2->c1 c2 3D Map Reconstruction c1->c2 c3 Model Building & Refinement c2->c3 c4 Final Structure c3->c4

Cryo-EM Experimental Workflow for V2R Structure

Quantitative Data Summary

The following tables summarize key quantitative data derived from structural and functional studies of the human V2 receptor.

Table 1: Ligand Binding Affinities

Ligand Receptor Construct Assay Type Affinity Constant Reference
Arginine Vasopressin (AVP) Cryo-EM V2R Construct Inhibition Ki = 1.12 ± 0.5 nM [5]

| Fluorescent Antagonist | Cryo-EM V2R Construct | Dissociation | Kd = 2.27 ± 0.24 nM |[5] |

Table 2: Functional Activity

Ligand Receptor Construct Assay Type Potency Reference

| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | cAMP Accumulation | Kact = 2.05 ± 0.11 nM |[5] |

Table 3: Structural Determination Parameters

Complex Method Global Nominal Resolution PDB ID (Example) Reference
AVP-V2R-Gs Cryo-EM 2.6 Å 7D7M [1]
AVP-V2R-Gs Cryo-EM 2.8 Å 7DW9 [11]
AVP-V2R-Gs (L-state) Cryo-EM 3.1 Å 7AB6 [5]
AVP-V2R-Gs (T-state) Cryo-EM 3.4 Å 7AB7 [5]
Tolvaptan-V2R Cryo-EM Not Specified 8Q6O [17]

| Mambaquaretin-V2R | Cryo-EM | Not Specified | 8Q6P |[17] |

Conclusion and Future Directions

The recent breakthroughs in determining the high-resolution structure of the human vasopressin V2 receptor in its active, agonist-bound state and inactive, antagonist-bound state represent a landmark achievement in GPCR structural biology.[9][17] These structures provide a detailed atomic framework for understanding the molecular basis of ligand recognition, receptor activation, and G protein coupling. For researchers and drug development professionals, this structural information is invaluable. It helps explain the molecular consequences of disease-causing mutations and provides a rational basis for the design of novel, more selective, and potent therapeutic agents targeting the V2R for the treatment of water balance disorders.[9][11][17] Future studies will likely focus on elucidating the structures of V2R coupled to different signaling partners and with a wider array of synthetic ligands to further refine our understanding and expand the therapeutic possibilities.

References

The Aquaretic Effect: A Deep Dive into the Pharmacodynamics of V2 Receptor Antagonists in Animal Models of Hyponatremia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of vasopressin V2 receptor antagonists in preclinical animal models of hyponatremia. We delve into the molecular mechanisms, experimental methodologies, and quantitative outcomes of key studies, offering a valuable resource for those involved in the research and development of novel therapies for this common electrolyte disorder.

Introduction: The Challenge of Hyponatremia

Hyponatremia, a condition characterized by abnormally low serum sodium concentrations, is the most prevalent electrolyte imbalance encountered in clinical practice. It is associated with a range of underlying pathologies, including the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), congestive heart failure (CHF), and liver cirrhosis. The pathophysiology of most forms of euvolemic and hypervolemic hyponatremia involves the dysregulation of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). Elevated AVP levels lead to excessive water reabsorption in the renal collecting ducts, resulting in a dilutional hyponatremia.

The development of selective vasopressin V2 receptor antagonists, often referred to as "vaptans," represents a targeted therapeutic approach to address the root cause of this water imbalance. By blocking the action of AVP at its receptor in the kidney, these agents promote aquaresis—the excretion of electrolyte-free water—thereby increasing serum sodium levels. This guide will explore the preclinical evidence that has underpinned the development of these drugs, with a focus on their pharmacodynamic effects in established animal models of hyponatremia.

Mechanism of Action: Unlocking the V2 Receptor Pathway

The primary physiological effect of V2 receptor antagonists is to inhibit the AVP-mediated cascade that leads to water reabsorption in the collecting ducts of the kidneys.

The binding of AVP to the V2 receptor, a G-protein coupled receptor on the basolateral membrane of principal cells, initiates a signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, protein kinase A (PKA) is activated, which phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane, where they fuse and insert AQP2 channels. The presence of these channels dramatically increases the water permeability of the membrane, allowing for the reabsorption of water from the tubular fluid into the hypertonic renal medulla.

V2 receptor antagonists competitively block the binding of AVP to the V2 receptor, thereby preventing this entire signaling cascade. The result is a decrease in the number of AQP2 channels in the apical membrane, leading to reduced water reabsorption and an increase in the excretion of free water. This aquaretic effect raises the serum sodium concentration.

V2_Receptor_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 Apical_Membrane Apical Membrane AQP2_vesicle->Apical_Membrane Translocates to AQP2_channel AQP2 Water Water Reabsorption AQP2_channel->Water Facilitates Basolateral_Membrane Basolateral Membrane V2_Antagonist V2 Receptor Antagonist V2_Antagonist->V2R Blocks Experimental_Workflow_SIADH start Start: Acclimatize Rats implant_pump Surgically Implant Osmotic Minipump with dDAVP start->implant_pump provide_liquid Provide Liquid Diet or 5% Dextrose Solution implant_pump->provide_liquid induce_hypo Induce Hyponatremia (several days) provide_liquid->induce_hypo baseline_measures Baseline Measurements (Serum Na+, Urine Osmolality) induce_hypo->baseline_measures group_assignment Randomly Assign to Vehicle or V2 Antagonist Groups baseline_measures->group_assignment drug_admin Administer V2 Antagonist (e.g., oral gavage) group_assignment->drug_admin collect_samples Collect Blood and Urine Samples at Time Points drug_admin->collect_samples analyze_data Analyze Serum Sodium, Urine Volume, and Osmolality collect_samples->analyze_data end End: Compare Treatment vs. Vehicle analyze_data->end

In Vitro Characterization of Second-Generation Vasopressin V2 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of second-generation vasopressin V2 receptor antagonists, a class of drugs also known as "vaptans." These agents are pivotal in managing conditions such as hyponatremia and polycystic kidney disease. This document details the core experimental protocols for their characterization, presents a comparative analysis of their pharmacological properties, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Second-Generation Vasopressin V2 Receptor Antagonists

Arginine vasopressin (AVP) is a key hormone in regulating water and sodium homeostasis. Its effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[1] The V2 receptors, primarily located in the renal collecting duct cells, are responsible for the antidiuretic effect of AVP.[2] Second-generation V2 receptor antagonists are non-peptide molecules that competitively block the action of AVP at the V2 receptor, leading to aquaresis—the excretion of free water without significant electrolyte loss.[1][2] This class of drugs includes tolvaptan, lixivaptan, satavaptan, and mozavaptan, which are selective for the V2 receptor, and conivaptan, which is a dual antagonist of V1a and V2 receptors.[1][3]

Quantitative Pharmacological Data

The in vitro characterization of these antagonists involves determining their binding affinity (Ki) and functional potency (IC50) for the vasopressin receptor subtypes. This data is crucial for understanding their efficacy and selectivity.

AntagonistReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (IC50) [nM]Species
Tolvaptan Human V20.54 - 1.12.9 - 28Human
Human V1a15 - 40150 - 830Human
Human V1b>10,000>10,000Human
Lixivaptan Human V21.2-Human
Rat V22.3-Rat
Satavaptan Human V21.11.3Human
Human V1a10802500Human
Human V1b1830>10000Human
Mozavaptan Human V20.9614Human
Human V1a3301200Human
Conivaptan Human V20.53 - 4.23.1Human
Human V1a0.43 - 1.911Human

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key In Vitro Experimental Protocols

The characterization of V2 receptor antagonists relies on two primary in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays, such as cAMP accumulation assays, to measure potency.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the V2 receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein per well).

    • Add increasing concentrations of the unlabeled antagonist (test compound).

    • Add a fixed concentration of a radiolabeled V2 receptor ligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled standard V2 receptor antagonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the AVP-stimulated production of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger of the V2 receptor signaling pathway.

Detailed Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human V2 receptor, such as CHO-K1 or HEK293.

    • Seed the cells into 96-well, white, opaque microplates suitable for luminescence or fluorescence detection and allow them to adhere and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

    • Add varying concentrations of the V2 receptor antagonist to the wells and incubate for a defined period.

    • Stimulate the cells with a fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) in the continued presence of the antagonist.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Based on fluorescence resonance energy transfer between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • Luminescence-based assays (e.g., cAMP-Glo™): These assays use a luciferase enzyme that is activated by cAMP.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

  • Data Analysis:

    • The signal generated is either directly or inversely proportional to the amount of cAMP produced, depending on the assay format.

    • Plot the signal against the log of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the AVP-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the V2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

G cluster_membrane Plasma Membrane V2R Vasopressin V2 Receptor G_protein Gs Protein (α, β, γ subunits) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) AVP->V2R Binds Antagonist V2 Receptor Antagonist Antagonist->V2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion Aquaporin-2 Insertion AQP2_vesicle->AQP2_insertion Translocates to Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption

V2 Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., CHO-K1 with human V2R) membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep incubation 3. Incubation - Membrane prep - Radioligand ([3H]-AVP) - Antagonist (varying conc.) membrane_prep->incubation filtration 4. Filtration (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Measure bound radioactivity) filtration->counting data_processing 6. Calculate Specific Binding counting->data_processing curve_fitting 7. Generate Competition Curve (Determine IC50) data_processing->curve_fitting ki_calculation 8. Calculate Ki (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Radioligand Binding Assay Workflow

Conclusion

The in vitro characterization of second-generation vasopressin V2 receptor antagonists is a critical component of their preclinical development. Through rigorous radioligand binding and functional cAMP assays, researchers can accurately determine the affinity, potency, and selectivity of these compounds. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance novel therapies targeting the vasopressin V2 receptor.

References

Signal Transduction Pathways Affected by V2 Receptor Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Arginine Vasopressin (AVP) Receptor 2 (V2R) is a G protein-coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2] Its primary physiological role is to regulate water homeostasis. Upon binding its endogenous ligand, AVP, the V2R initiates a signaling cascade that culminates in the reabsorption of water from the urine.[3][4] Dysregulation of this pathway is implicated in various water balance disorders. Consequently, V2R antagonists, known as "vaptans" (e.g., Tolvaptan (B1682983), Lixivaptan, Satavaptan), have emerged as a critical class of therapeutic agents.[5][6] These drugs competitively block the V2R, inducing aquaresis—the excretion of electrolyte-free water—making them effective for treating conditions like hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[5][7][8]

This technical guide provides an in-depth exploration of the signal transduction pathways affected by V2 receptor blockade. It details the canonical Gs-protein pathway, the non-canonical β-arrestin-mediated signaling, and the complex modulation of the ERK/MAPK pathway. The guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of V2R antagonism.

The Canonical Gs-cAMP-PKA Signaling Pathway

The quintessential function of the V2R is mediated through its coupling to the stimulatory G protein, Gs.[1][9] This pathway is the primary target of V2R antagonists.

  • Receptor Activation: The process begins when AVP binds to the V2R.[3][4]

  • G Protein Coupling: This binding event induces a conformational change in the V2R, facilitating its coupling to and activation of the heterotrimeric Gs protein.[4]

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][9][10]

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[11][12]

  • Downstream Phosphorylation: PKA is a serine/threonine kinase that phosphorylates numerous downstream targets. The most critical target for water reabsorption is the Aquaporin-2 (AQP2) water channel. PKA phosphorylation of AQP2 at Serine-256 is a key signal for its translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[13][14]

  • Physiological Response: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, leading to enhanced water reabsorption from the tubular fluid into the bloodstream.[3][15] PKA also phosphorylates transcription factors like the cAMP Response Element-Binding protein (CREB), modulating the expression of target genes, including renin.[11]

Canonical_V2R_Pathway Canonical V2R-Gs-cAMP Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AVP AVP V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates pAQP2 p-AQP2 (S256) PKA->pAQP2 Phosphorylates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Expression pCREB->Gene

Caption: Agonist-induced activation of the canonical V2R signaling cascade.

Impact of V2 Receptor Blockade on the Canonical Pathway

V2R antagonists, or vaptans, function as competitive inhibitors of AVP at the V2R.[5][7] By occupying the receptor's binding site, they prevent AVP from initiating the canonical Gs-cAMP-PKA signaling cascade.[8] This blockade directly translates to a reduction in AVP-stimulated intracellular cAMP production.[6][16][17]

The primary consequences of this inhibition are:

  • Reduced PKA Activity: Without the surge in cAMP, PKA remains in its inactive state.

  • Inhibition of AQP2 Phosphorylation and Translocation: Downstream phosphorylation of AQP2 is prevented, which in turn blocks its insertion into the apical membrane.[6][14]

  • Aquaresis: The resulting decrease in water permeability of the collecting duct leads to the excretion of large volumes of dilute urine, thereby increasing free water clearance and raising serum sodium concentrations.[8]

V2R_Blockade_Pathway Effect of V2R Antagonist on the Canonical Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Antagonist V2R Antagonist (e.g., Tolvaptan) V2R V2 Receptor Antagonist->V2R Blocks AVP AVP AVP->V2R Cannot Bind Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pAQP2 p-AQP2 (S256) PKA->pAQP2

Caption: V2R antagonists competitively inhibit AVP binding and block downstream signaling.
Quantitative Effects of V2R Antagonists

The inhibitory effects of vaptans on the canonical pathway have been quantified in various studies.

AntagonistConcentrationCell LineTarget MeasuredObserved EffectCitation(s)
Lixivaptan100 nMMCD4 (mouse collecting duct)dDAVP-induced cAMP levelsPrevented increase[6][14]
Lixivaptan100 nMMCD4 (mouse collecting duct)dDAVP-induced pS256-AQP2Prevented increase[6][14]
TolvaptanNot specifiedHuman V2R-expressing cellsAVP-induced cAMP productionInhibited[5]
Satavaptan (B1662539)Not specifiedRat inner medullary collecting ductdDAVP-mediated kinase activationBlocked activation of basophilic kinases (e.g., PKA)[17][18]

The Non-Canonical β-Arrestin Pathway

Beyond G protein coupling, GPCRs like the V2R can signal through β-arrestin proteins.[3][19] This pathway is typically initiated by receptor phosphorylation and is involved in receptor desensitization, internalization, and G protein-independent signaling.

  • Receptor Phosphorylation: Upon agonist binding, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[19]

  • β-Arrestin Recruitment: Phosphorylated V2R serves as a docking site for β-arrestin 1 and 2.[19] The V2R is a "Class B" GPCR, meaning it forms a stable complex with β-arrestin, leading to co-internalization of the receptor-arrestin complex into endosomes.[20][21]

  • Scaffolding and Signaling: β-arrestin acts as a scaffold, recruiting various signaling proteins, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as c-Src.[19][22] This scaffolding can lead to the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[19][22]

  • Sustained Signaling: Because the V2R-β-arrestin complex is stable and internalizes, it can promote sustained signaling from endosomal compartments.[9][20]

Beta_Arrestin_Pathway V2R β-Arrestin-Mediated Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome AVP AVP V2R V2 Receptor AVP->V2R GRK GRK V2R->GRK Activates pV2R p-V2R GRK->V2R Phosphorylates Barr β-Arrestin pV2R->Barr Recruits Complex V2R/β-Arrestin Complex pV2R->Complex Barr->Complex Src c-Src Complex->Src Recruits & Activates InternalizedComplex Internalized Complex Complex->InternalizedComplex Internalization ERK ERK1/2 Activation Src->ERK InternalizedComplex->ERK Sustained Signaling

Caption: V2R phosphorylation leads to β-arrestin recruitment and scaffolding of MAPK components.

Complex Modulation of the ERK/MAPK Pathway by V2R Blockade

The effect of V2R signaling on the ERK/MAPK pathway is not straightforward and appears to be highly context-dependent, differing between native cells and those overexpressing the receptor.

  • In Native Collecting Duct Cells: Studies using collecting duct cell lines (which express V2R at endogenous levels) show that AVP decreases ERK1/2 phosphorylation (activation).[23][24][25] This inhibition is mediated by the canonical pathway, as it is dependent on PKA.[23][24]

  • Effect of V2R Blockade: Paradoxically, in the presence of AVP, treatment with the antagonist tolvaptan leads to a strong increase in ERK1/2 phosphorylation.[5][23][24][26] This effect is also PKA-dependent, suggesting that tolvaptan does not activate a separate pathway but rather blocks the PKA-mediated inhibition of ERK1/2, thereby "releasing the brake" on ERK signaling.[23][27]

  • In Overexpressing Systems: In contrast, in cell systems engineered to overexpress V2R (like HEK293 cells), AVP stimulation typically increases ERK1/2 activation.[19][22] This activation is G protein-independent and requires β-arrestin to act as a scaffold.[22][28] Some antagonists, acting as inverse agonists, may even promote this β-arrestin-dependent signaling.[29]

This dual regulation is critical for drug development, as unintended activation of proliferative pathways like ERK/MAPK could be a concern. However, in native renal cells, the dominant effect of antagonists appears to be the reversal of AVP-induced ERK inhibition.[23][25]

ERK_Regulation_Logic Context-Dependent Regulation of ERK1/2 by V2R Signaling cluster_native Native Collecting Duct Cells cluster_overexpressing Overexpressing Cell Systems (e.g., HEK293) AVP_N AVP V2R_N V2R AVP_N->V2R_N Gs_N Gs V2R_N->Gs_N AC_N AC Gs_N->AC_N cAMP_N cAMP AC_N->cAMP_N PKA_N PKA cAMP_N->PKA_N ERK_N p-ERK1/2 PKA_N->ERK_N Inhibits Tolvaptan_N Tolvaptan Tolvaptan_N->V2R_N Blocks Tolvaptan_N->ERK_N Leads to Increased Activation AVP_O AVP V2R_O V2R AVP_O->V2R_O Barr_O β-Arrestin V2R_O->Barr_O Recruits ERK_O p-ERK1/2 Barr_O->ERK_O Activates

Caption: V2R signaling has opposing effects on ERK1/2 activation depending on the cellular context.
Summary of V2R Signaling Effects on ERK1/2

ConditionCell ContextPrimary MediatorEffect on p-ERK1/2Citation(s)
AVP/dDAVP StimulationNative Collecting Duct CellsGs -> PKADecrease [23][24][25]
Antagonist (e.g., Tolvaptan) + AVPNative Collecting Duct CellsBlocks PKA InhibitionIncrease [23][24][27]
AVP/dDAVP StimulationV2R Overexpressing Cellsβ-ArrestinIncrease [19][22]

Other Affected Signaling Pathways

V2R blockade may influence additional signaling networks beyond the primary cAMP and ERK pathways.

  • Nrf2/HO-1 Antioxidant Pathway: Tolvaptan has been shown to activate this cellular oxidative stress response pathway.[16][26] This activation occurs through the phosphorylation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK).[16][26] This mechanism may contribute to its therapeutic effects by enhancing cellular antioxidant capacity.

  • Intracellular Calcium Signaling: Some evidence suggests that the V2R can be linked to the mobilization of intracellular calcium ([Ca2+]i), although this is a less prominent pathway compared to cAMP generation.[30] V2R antagonists have been shown to block this AVP-induced calcium response, indicating it is a receptor-mediated event.[30]

Key Experimental Protocols

Verifying the effects of V2R antagonists on these signaling pathways requires robust and specific assays. Below are generalized methodologies for key experiments.

A. Measurement of Intracellular cAMP Levels

This protocol describes a common method using a competitive enzyme-linked immunosorbent assay (ELISA) or luminescence-based assay kit (e.g., cAMP-Glo™).[31][32]

  • Cell Culture and Treatment: Plate renal collecting duct cells (e.g., mpkCCD) in a 96-well plate and grow to confluence. Starve cells of serum for 2-4 hours. Pre-treat cells with varying concentrations of the V2R antagonist or vehicle for 30-60 minutes.

  • Stimulation: Stimulate the cells with a V2R agonist (e.g., dDAVP or AVP) for 15-30 minutes. To measure inhibition of AC, co-stimulation with forskolin (B1673556) may be required for Gαi-coupled receptors, but for Gαs, agonist alone is sufficient.[31]

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit, which also halts phosphodiesterase activity.

  • cAMP Detection: Transfer the lysate to the assay plate. Add detection reagents, which typically include a cAMP-specific antibody and a labeled cAMP competitor (e.g., HRP-conjugated or alkaline phosphatase-conjugated). In luminescence assays, reagents that convert cAMP levels into a light signal via PKA and luciferase are used.[32]

  • Quantification: Incubate as per the manufacturer's instructions. Read the signal using a microplate reader (absorbance for ELISA, luminescence for glow assays). Calculate cAMP concentrations by comparing the results to a standard curve generated with known cAMP concentrations.[31]

cAMP_Assay_Workflow Workflow: Intracellular cAMP Measurement A 1. Plate & Treat Cells (Antagonist/Vehicle) B 2. Stimulate Cells (AVP/dDAVP) A->B C 3. Lyse Cells (Stop PDE activity) B->C D 4. Add Detection Reagents (e.g., Ab & Labeled cAMP) C->D E 5. Incubate D->E F 6. Read Signal (Plate Reader) E->F G 7. Quantify vs. Standard Curve F->G

Caption: Generalized workflow for measuring intracellular cAMP levels.
B. Protein Kinase A (PKA) Activity Assay

This protocol outlines a non-radioactive, colorimetric PKA activity assay.[33]

  • Sample Preparation: Treat cells as described for the cAMP assay. Lyse the cells in a non-denaturing lysis buffer and determine the protein concentration of the lysate.

  • Assay Setup: Add diluted cell lysates or purified PKA standards to a microtiter plate pre-coated with a specific PKA substrate peptide.

  • Kinase Reaction: Initiate the reaction by adding an ATP solution to each well. Incubate the plate at 30°C for 60-90 minutes to allow PKA in the sample to phosphorylate the substrate.

  • Detection: Wash the plate to remove non-phosphorylated components. Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.

  • Signal Generation: After another wash, add an HRP-conjugated secondary antibody. Following incubation and a final wash, add a TMB substrate. The HRP enzyme will convert the TMB into a blue product.

  • Measurement: Stop the reaction with an acid stop solution (turning the color to yellow). Measure the absorbance at 450 nm. The signal intensity is directly proportional to the PKA activity in the sample.

PKA_Assay_Workflow Workflow: PKA Activity Assay (Colorimetric) A 1. Prepare Cell Lysate B 2. Add Lysate to Substrate-Coated Plate A->B C 3. Initiate Reaction with ATP & Incubate B->C D 4. Wash C->D E 5. Add Phospho-Specific Primary Antibody D->E F 6. Wash E->F G 7. Add HRP-Conjugated Secondary Antibody F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Add Stop Solution I->J K 11. Read Absorbance (450 nm) J->K

Caption: Generalized workflow for a colorimetric PKA kinase activity assay.
C. Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK1/2)

This is a standard protocol to determine the activation state of ERK1/2.[23][24]

  • Cell Treatment and Lysis: Culture and treat cells with agonists and/or antagonists for desired times (typically 5-30 minutes for ERK activation). Immediately lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow Workflow: Western Blot for p-ERK1/2 A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Antibody (anti-p-ERK) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Re-probe for Total ERK/Loading Control H->I

Caption: Standard workflow for detecting phosphorylated proteins via Western Blot.

Conclusion

V2 receptor blockade potently and primarily inhibits the canonical Gs-cAMP-PKA pathway, which is the mechanism underlying the therapeutic aquaretic effect of vaptan drugs. However, the influence of V2R signaling extends to non-canonical pathways, most notably the ERK/MAPK cascade. The modulation of ERK1/2 is complex, with V2R signaling causing PKA-dependent inhibition in native renal cells, an effect that is reversed by antagonists like tolvaptan. For drug development professionals and researchers, understanding this multifaceted signaling profile is crucial. It highlights the importance of characterizing drug effects not only on the primary therapeutic pathway but also on other networks to anticipate the full spectrum of cellular responses and potential off-target or unexpected effects. The experimental protocols provided herein offer a framework for dissecting these intricate signaling events.

References

Genetic basis of vasopressin V2 receptor function and dysfunction.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Genetic Basis of Vasopressin V2 Receptor Function and Dysfunction

Abstract

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR) encoded by the AVPR2 gene, is the principal regulator of water homeostasis in the kidneys. Its activation by the hormone arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption in the collecting ducts. Genetic mutations in the AVPR2 gene disrupt this critical physiological process, leading to two major inherited disorders: the water-losing disease Nephrogenic Diabetes Insipidus (NDI) and the water-retaining syndrome known as Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD). This technical guide provides a comprehensive overview of the molecular genetics, signaling pathways, and pathophysiology of the V2 receptor. It details the functional consequences of various mutations, outlines key experimental protocols for studying receptor function, and presents quantitative data in a structured format to facilitate research and drug development efforts in this field.

V2 Receptor Function and Genetics

The AVPR2 Gene and V2R Protein

The AVPR2 gene is located on the long arm of the X chromosome at position Xq28.[1] It encodes the V2 receptor, a 371-amino acid protein that is a member of the Class A (rhodopsin-like) family of GPCRs.[2] The receptor features a canonical seven-transmembrane domain structure, with an extracellular N-terminus for ligand binding and an intracellular C-terminus involved in G protein coupling and regulation.[2][3]

Canonical Signaling Pathway: Gs-cAMP-PKA

The primary function of the V2R is to mediate the antidiuretic effect of AVP. This is achieved through its coupling to the stimulatory G protein, Gs.[3][4]

  • Ligand Binding: Arginine vasopressin, released from the posterior pituitary in response to high plasma osmolality or hypovolemia, binds to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts.[3][5]

  • G Protein Activation: Ligand binding induces a conformational change in the V2R, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[3] This causes the Gαs subunit to dissociate from the βγ subunits.

  • Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[4][6]

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4]

  • Aquaporin-2 Trafficking: PKA then phosphorylates the aquaporin-2 (AQP2) water channel, which is stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2-containing vesicles into the apical (luminal) membrane of the collecting duct cells.[6]

  • Water Reabsorption: The increased density of AQP2 channels in the apical membrane dramatically increases water permeability, allowing water to move from the pro-urine back into the bloodstream, thereby concentrating the urine.[6]

V2R_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_apical_membrane Apical Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates AQP2_mem Aquaporin-2 Water Water Reabsorption AQP2_mem->Water Facilitates AVP AVP AVP->V2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_mem Translocates & Inserts

Caption: V2R canonical Gs-cAMP signaling pathway.
Alternative Signaling and Receptor Regulation

While the Gs pathway is dominant, evidence suggests the V2R can also couple to other signaling molecules. Some studies indicate that the V2R can signal through Gq/11 to mobilize intracellular calcium and can also interact with β-arrestins.[7][8][9] This promiscuity may allow for biased agonism, where different ligands could preferentially activate one pathway over another.[10]

Receptor activity is tightly regulated to prevent overstimulation. Following agonist binding, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.[11][12][13] This process removes receptors from the cell surface, terminating the signal.

V2R_Regulation cluster_membrane Plasma Membrane Active_V2R Active V2R (AVP-bound) P_V2R Phosphorylated V2R Active_V2R->P_V2R Phosphorylates Pit Clathrin-coated Pit P_V2R->Pit Localizes to Arrestin β-arrestin P_V2R->Arrestin Endosome Endosome Pit->Endosome Invaginates to form GRK GRK GRK->Active_V2R Arrestin->Pit Desensitization Signal Termination (Desensitization) Arrestin->Desensitization Causes Internalization Internalization Endosome->Internalization Completes

Caption: V2R desensitization and internalization workflow.

V2 Receptor Dysfunction: From Genetics to Disease

Mutations in the AVPR2 gene are responsible for approximately 90% of congenital Nephrogenic Diabetes Insipidus cases and all known cases of NSIAD.[2][14]

Loss-of-Function Mutations: Nephrogenic Diabetes Insipidus (NDI)

NDI is an X-linked recessive disorder characterized by the inability of the kidneys to concentrate urine in response to AVP, leading to polyuria (excessive urination) and polydipsia (excessive thirst).[5][15] Over 390 different loss-of-function mutations in AVPR2 have been identified.[1] These mutations can be broadly categorized based on their functional consequences.

Table 1: Classification of Loss-of-Function AVPR2 Mutations in NDI

Class Defect Molecular Consequence Example Mutations
I Synthesis Truncated, non-functional protein due to nonsense or frameshift mutations. W193X[15]
II Trafficking Misfolded protein is retained in the endoplasmic reticulum (ER) and degraded; fails to reach the cell surface. This is the most common class.[16] L44P[17], S167L[1][17], L83Q[8], Y128S[9]
III Ligand Binding Receptor reaches the cell surface but has impaired ability to bind AVP. G107E[15]
IV G Protein Coupling Receptor binds AVP normally but cannot efficiently activate the Gs protein. R137H[12]

| V | Splicing | Errors in mRNA processing lead to a non-functional protein. | (Various splice site mutations) |

This table provides representative examples; many other mutations exist for each class.

Gain-of-Function Mutations: NSIAD

NSIAD is a rare X-linked disorder caused by constitutively active V2R mutants. These receptors signal to Gs in the absence of AVP, leading to unregulated water reabsorption, concentrated urine, and hyponatremia (low blood sodium).[5][18][19]

Table 2: Characterized Gain-of-Function AVPR2 Mutations in NSIAD

Mutation Location Effect on Receptor Key Findings
R137C / R137L Cytoplasmic end of TM3 Induces constitutive activity and promotes basal β-arrestin recruitment.[20] Exhibits weak sensitivity to both agonists and inverse agonists.[20]
I130N Transmembrane domain 3 Results in constitutive cAMP generation.[21] Basal activity can be blocked by the inverse agonist tolvaptan; shows biased signaling with β-arrestin-independent internalization.[18][21]
F229V Transmembrane domain 5 Causes elevated basal cAMP levels.[18] AVP stimulation can further increase the cAMP signal; sensitive to tolvaptan.[18]

| D136A | DRY motif, TM3 | Not a natural mutation, but a research tool that induces high constitutive activity.[22] | Used to screen for inverse agonist properties of V2R antagonists.[22] |

Therapeutic Approaches: Pharmacoperones

For NDI caused by Class II trafficking-defective mutations, a promising therapeutic strategy involves the use of "pharmacoperones" or pharmacological chaperones. These are cell-permeable, small-molecule ligands (often receptor antagonists) that can enter the cell, bind to the misfolded mutant receptor in the ER, and stabilize its conformation.[8][23][24] This stabilization allows the rescued receptor to pass the cell's quality control system and traffic to the plasma membrane, where it can potentially function upon binding to the endogenous agonist AVP.[17][23]

Experimental Protocols for V2R Characterization

Analyzing the function of wild-type and mutant V2 receptors requires a suite of specialized cellular and biochemical assays.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Analysis cluster_data Data Output Mutagenesis Site-Directed Mutagenesis of AVPR2 cDNA Transfection Transfection into Heterologous Cells (e.g., HEK293, COS-1) Mutagenesis->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep cAMP cAMP Accumulation Assay Transfection->cAMP IF Immunofluorescence Microscopy Transfection->IF Binding Radioligand Binding (Saturation/Competition) Membrane_Prep->Binding Data_B Kd, Ki, Bmax (Affinity & Density) Binding->Data_B Data_C EC50, Emax (Potency & Efficacy) cAMP->Data_C Data_I Receptor Localization (Surface vs. Intracellular) IF->Data_I

Caption: General experimental workflow for V2R mutant analysis.
Radioligand Binding Assays

These assays are essential for quantifying receptor expression levels and ligand affinity.[25] They typically use a radiolabeled V2R ligand.

  • Objective: To determine receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, or the inhibition constant (Ki) of a non-radiolabeled competitor.

  • Methodology:

    • Preparation: Prepare cell membranes from cells expressing the V2R of interest.[26][27]

    • Incubation: Incubate a fixed amount of membrane protein with varying concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand (for competition assays).[27][28]

    • Separation: Separate receptor-bound radioligand from free radioligand, typically by rapid vacuum filtration through glass fiber filters.[27]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Analysis:

      • Saturation: Plot specific binding against radioligand concentration and fit with a non-linear regression model to derive Bmax and Kd.

      • Competition: Plot bound radioactivity against the concentration of the competing ligand and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[26]

cAMP Accumulation Assay

This is a functional assay to measure the downstream consequence of V2R activation by a Gs-coupled pathway.[29]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of agonists.

  • Methodology:

    • Cell Culture: Plate cells expressing the V2R in a multi-well plate.

    • Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[29]

    • Stimulation: Add varying concentrations of the test agonist and incubate for a defined period (e.g., 30 minutes) at 37°C.[29]

    • Lysis and Detection: Lyse the cells and measure the accumulated intracellular cAMP using a commercial detection kit (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based kits).[29][30]

    • Analysis: Plot the cAMP signal against the agonist concentration and fit with a non-linear regression model to determine the EC50 and Emax values.

Table 3: Representative Quantitative Data for V2R Ligands

Ligand Assay Type Parameter Value Cell Line
Arginine-Vasopressin (AVP) cAMP Accumulation EC50 1.16 x 10-11 M[31] AVPR2 Nomad Cell Line
dDAVP cAMP Accumulation EC50 (Typically sub-nanomolar) HEK293, CHO
SR-121463A Inverse Agonist Activity (Reduces basal cAMP of D136A mutant) - COS-7

| OPC-31260 | Inverse Agonist Activity | (Reduces basal cAMP of D136A mutant) | - | COS-7 |

Values can vary significantly based on the specific cell line and assay conditions used.

Immunofluorescence and Confocal Microscopy

This technique is used to visualize the subcellular localization of the V2 receptor, which is critical for diagnosing trafficking-defective (Class II) mutants.

  • Objective: To determine if the V2R is expressed on the cell surface or retained intracellularly (e.g., in the ER).

  • Methodology:

    • Cell Culture: Grow cells expressing an epitope-tagged (e.g., myc-tagged) V2R on glass coverslips.[23]

    • Pharmacoperone Treatment (Optional): Treat cells with a potential pharmacoperone for a set period (e.g., 16 hours) to test for rescue of trafficking.[23]

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde. For total protein visualization, permeabilize the cell membrane with a detergent like Triton X-100. For cell-surface-only visualization, omit the permeabilization step.

    • Immunostaining: Incubate cells with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody. Co-stain with markers for cellular organelles like the ER (e.g., anti-PDI) or the nucleus (e.g., DAPI).[17]

    • Imaging: Acquire images using a confocal laser-scanning microscope.

    • Analysis: Analyze images to determine the co-localization of the V2R signal with the plasma membrane or intracellular compartments.

Conclusion

The vasopressin V2 receptor is a paradigm for understanding GPCR genetics, signaling, and disease. The direct link between specific AVPR2 genotypes and distinct clinical phenotypes—NDI and NSIAD—provides a clear framework for studying the molecular consequences of receptor dysfunction. A deep understanding of the V2R's structure-function relationship, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics. Strategies such as pharmacoperone rescue for NDI and the use of inverse agonists for NSIAD highlight the promise of personalized medicine tailored to the specific molecular defect of the V2 receptor. Continued research in this area will further illuminate the complexities of GPCR signaling and pave the way for more effective treatments for these rare but significant disorders.

References

Methodological & Application

Application Notes and Protocols: Assessing Tolvaptan Efficacy in Polycystic Kidney Disease Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to a decline in renal function.[1][2] The pathogenesis of ADPKD is complex, but a key signaling molecule, cyclic AMP (cAMP), has been identified as a central driver of cyst growth by promoting both cell proliferation and fluid secretion.[3][4] Arginine vasopressin (AVP) contributes to cyst expansion by stimulating cAMP-dependent signaling pathways.[5][6]

Tolvaptan, a selective vasopressin V2 receptor antagonist, is an approved therapeutic agent that has been shown to slow the progression of ADPKD.[2][7][8][9][10] By blocking the V2 receptor, Tolvaptan inhibits the effects of vasopressin, leading to a reduction in intracellular cAMP levels.[4][7] This, in turn, attenuates downstream signaling cascades, such as the ERK pathway, which are crucial for cyst cell proliferation and fluid secretion.[1][3][5][6] In preclinical studies, Tolvaptan has been demonstrated to inhibit in vitro cyst growth in three-dimensional cell culture models.[1][5][9][11]

These application notes provide a detailed protocol for assessing the efficacy of Tolvaptan in polycystic kidney disease (PKD) cell culture models. The described methodologies enable researchers to quantify the effects of Tolvaptan on key cellular processes implicated in ADPKD pathogenesis, including cell proliferation, intracellular cAMP levels, and in vitro cystogenesis.

Signaling Pathway of Tolvaptan in Polycystic Kidney Disease

The following diagram illustrates the mechanism of action of Tolvaptan in inhibiting cyst growth in ADPKD.

Tolvaptan_Signaling_Pathway cluster_cell Cyst Epithelial Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R AC Adenylyl Cyclase V2R->AC Activates Tolvaptan Tolvaptan Tolvaptan->V2R cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Pathway PKA->ERK Activates Fluid_Secretion Fluid Secretion (CFTR) PKA->Fluid_Secretion Stimulates Proliferation Cell Proliferation ERK->Proliferation Cyst_Growth Cyst Growth

Caption: Tolvaptan competitively blocks the vasopressin V2 receptor, inhibiting cAMP production and downstream pathways that drive cyst growth.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages for assessing Tolvaptan's efficacy in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (ADPKD Primary Cells or MDCK) Treatment 2. Tolvaptan Treatment (Dose-response) Cell_Culture->Treatment Cyst_Assay 3a. 3D Cyst Growth Assay Treatment->Cyst_Assay Proliferation_Assay 3b. Cell Proliferation Assay Treatment->Proliferation_Assay cAMP_Assay 3c. cAMP Measurement Treatment->cAMP_Assay Data_Quant 4. Data Quantification Cyst_Assay->Data_Quant Proliferation_Assay->Data_Quant cAMP_Assay->Data_Quant Stat_Analysis 5. Statistical Analysis Data_Quant->Stat_Analysis Conclusion 6. Conclusion Stat_Analysis->Conclusion

Caption: A generalized workflow for evaluating the in vitro efficacy of Tolvaptan on PKD cell models.

Key Experimental Protocols

Three-Dimensional (3D) Cyst Growth Assay

This assay models the in vivo development of renal cysts and is a critical tool for evaluating the direct impact of Tolvaptan on cystogenesis.

Materials:

  • Human ADPKD primary cyst-lining epithelial cells or Madin-Darby Canine Kidney (MDCK) cells

  • Collagen Type I

  • DMEM/F12 medium supplemented with 5% FBS, insulin, transferrin, and selenite (B80905) (ITS)

  • Forskolin (B1673556) and Epidermal Growth Factor (EGF)

  • Tolvaptan

  • Arginine Vasopressin (AVP)

  • 96-well plates

  • Microscope with imaging capabilities

Protocol:

  • Prepare a collagen gel solution on ice.

  • Resuspend ADPKD or MDCK cells in the collagen solution.

  • Dispense the cell-collagen mixture into 96-well plates and allow it to solidify at 37°C.

  • Overlay the gel with culture medium containing cystogenic agents (e.g., 5 µM forskolin and 5 ng/ml EGF) to initiate cyst formation.[1]

  • After 3 days, replace the medium with fresh medium containing 10⁻⁸ M AVP with or without varying concentrations of Tolvaptan (e.g., 10⁻¹⁰ M to 10⁻⁸ M).[1]

  • Incubate for an additional 5-7 days, replacing the medium every 2-3 days.[1]

  • Capture images of the cysts using a microscope.

  • Measure the total surface area or diameter of the cysts (those ≥100 μm) in each well using image analysis software.[1]

Cell Proliferation Assay (MTT Assay)

This assay quantifies the effect of Tolvaptan on the proliferation of ADPKD cells.

Materials:

  • Human ADPKD primary cells

  • DMEM/F12 medium with low serum (e.g., 0.002% FBS)

  • Tolvaptan

  • Arginine Vasopressin (AVP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed ADPKD cells in 96-well plates and allow them to attach overnight.

  • Starve the cells in low-serum medium for 24 hours.

  • Treat the cells with medium containing AVP (e.g., 10⁻⁹ M) in the presence or absence of various concentrations of Tolvaptan (e.g., 10⁻¹⁰ M to 10⁻⁸ M) for 48 to 72 hours.[12]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Intracellular cAMP Measurement Assay

This assay directly measures the impact of Tolvaptan on its primary target, the cAMP signaling pathway.

Materials:

  • Human ADPKD primary cells

  • Culture medium

  • Tolvaptan

  • Arginine Vasopressin (AVP)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

  • 96-well plates

Protocol:

  • Culture ADPKD cells to confluency in 96-well plates.

  • Pre-incubate the cells with various concentrations of Tolvaptan (e.g., 10⁻¹² M to 10⁻⁷ M) for 30 minutes.[3]

  • Stimulate the cells with AVP (e.g., 10⁻⁹ M) for 15 minutes.[3]

  • Lyse the cells and collect the lysates.

  • Measure the intracellular cAMP concentration using a competitive EIA kit according to the manufacturer's instructions.

  • Normalize the cAMP levels to the total protein concentration in each sample.

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Effect of Tolvaptan on AVP-Induced cAMP Production

Tolvaptan Concentration (M)AVP (10⁻⁹ M) Induced cAMP Production (% of Control)
0100%
10⁻¹²~105%
10⁻¹¹~110%
10⁻¹⁰~50% (IC₅₀ ≈ 2 x 10⁻¹⁰ M)[1][3]
10⁻⁹~10%
10⁻⁸<5%
10⁻⁷<5%

Table 2: Effect of Tolvaptan on AVP-Induced Cell Proliferation

Tolvaptan Concentration (M)AVP (10⁻⁹ M) Induced Cell Proliferation (% Inhibition)
00%
10⁻¹⁰30%[1]
10⁻⁹43%[1]
10⁻⁸100% (Complete Blockade)[1]

Table 3: Effect of Tolvaptan on In Vitro Cyst Growth

Treatment ConditionRelative Cyst Surface Area (%)
Control100%
AVP (10⁻⁸ M)~150-200%
AVP (10⁻⁸ M) + Tolvaptan (10⁻⁸ M)~100-120% (Significant Inhibition)[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between Tolvaptan treatment and the inhibition of cyst growth based on its mechanism of action.

Logical_Relationship Tolvaptan Tolvaptan Administration V2R_Blockade Vasopressin V2 Receptor Blockade Tolvaptan->V2R_Blockade cAMP_Reduction Decreased Intracellular cAMP V2R_Blockade->cAMP_Reduction Downstream_Inhibition Inhibition of Downstream Signaling (e.g., PKA, ERK) cAMP_Reduction->Downstream_Inhibition Reduced_Prolif Reduced Cell Proliferation Downstream_Inhibition->Reduced_Prolif Reduced_Secretion Reduced Fluid Secretion Downstream_Inhibition->Reduced_Secretion Cyst_Inhibition Inhibition of Cyst Growth Reduced_Prolif->Cyst_Inhibition Reduced_Secretion->Cyst_Inhibition

Caption: The logical cascade from Tolvaptan administration to the inhibition of cyst growth in PKD.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for assessing the in vitro efficacy of Tolvaptan in the context of polycystic kidney disease. By employing these assays, researchers can effectively quantify the impact of Tolvaptan on key cellular and molecular events that drive cystogenesis. The provided data tables and diagrams serve as valuable tools for data presentation and for illustrating the underlying mechanism of action of Tolvaptan. These in vitro studies are essential for furthering our understanding of ADPKD pathophysiology and for the development and evaluation of novel therapeutic strategies.

References

Application Notes: Measuring cAMP Levels in Response to V2 Receptor Antagonist Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), plays a critical role in maintaining water homeostasis.[1][2] Located primarily on the basolateral membrane of the kidney's collecting duct principal cells, its activation by arginine vasopressin (AVP) initiates a signaling cascade that concentrates urine and promotes water reabsorption.[1][2][3] V2R antagonists are a class of drugs that block this action and are used in therapies for conditions like hyponatremia. Measuring the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) is the primary method for assessing the activity and potency of these antagonists.[4]

V2 Receptor Signaling Pathway

The V2 receptor is coupled to the Gs alpha subunit (Gαs) of its associated heterotrimeric G protein.[1][2] Upon AVP binding, Gαs is activated, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cAMP, a crucial second messenger.[2][5] Elevated cAMP levels activate Protein Kinase A (PKA), which triggers the translocation of aquaporin-2 (AQP2) water channels to the cell's apical membrane, thereby increasing water permeability.[1][2] V2 receptor antagonists competitively block AVP from binding to the receptor, thereby inhibiting this entire cascade and preventing the rise in intracellular cAMP.[6]

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP AVP (Agonist) V2R V2 Receptor AVP->V2R Binds Antagonist V2R Antagonist Antagonist->V2R Blocks G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP G_protein->AC Activates ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Insertion (Water Reabsorption) AQP2_vesicle->AQP2_insertion Promotes Translocation

V2 Receptor Signaling Pathway

Experimental Protocols

A variety of immunoassays are available to quantify intracellular cAMP levels, including Enzyme-Linked Immunosorbent Assays (ELISA) and homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[5] These assays are typically based on a competitive format where cAMP produced by cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[5][7][8]

Competitive ELISA for cAMP Measurement

This method offers a robust, colorimetric-based approach to quantify cAMP and is suitable for lower throughput applications. The signal generated is inversely proportional to the amount of cAMP in the sample.[7]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.[9]

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[9][10] Incubate for 30 minutes.

    • Add various concentrations of the V2 receptor antagonist to the wells.

    • Immediately add a fixed concentration of the agonist (e.g., AVP or desmopressin) that elicits a submaximal response (EC80).

    • Incubate the plate at room temperature for 30 minutes to 1 hour to stimulate cAMP production.[9]

  • Cell Lysis:

    • Lyse the cells according to the kit manufacturer's protocol, typically by adding a supplied lysis buffer.

  • ELISA Procedure:

    • Prepare a cAMP standard curve according to the kit instructions.

    • Add 50 µL of standards and cell lysates to the appropriate wells of the anti-Rabbit IgG coated microplate.[7]

    • Add 25 µL of a Peroxidase-cAMP tracer conjugate to each well.[7]

    • Add 50 µL of a diluted Rabbit Anti-cAMP polyclonal antibody to each well.[7]

    • Cover the plate and incubate for 2 hours at room temperature with shaking.[7]

    • Wash the plate five times with 1X Wash Buffer.[7]

    • Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes.[7]

    • Stop the reaction by adding 100 µL of Stop Solution.[7]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[7]

    • Generate a standard curve by plotting the absorbance versus the known cAMP concentration.

    • Calculate the cAMP concentration in the samples from the standard curve. The amount of color is inversely proportional to the cAMP concentration.[7]

    • Plot the cAMP concentration against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[11]

ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_assay ELISA Protocol cluster_analysis Data Analysis A Plate V2R-expressing cells B Add PDE inhibitor (IBMX) A->B C Add V2R Antagonist dilutions B->C D Add AVP Agonist (EC80) C->D E Incubate (e.g., 30 min) D->E F Lyse Cells E->F G Add Lysates & Standards to Coated Plate H Add Peroxidase-cAMP Tracer & Anti-cAMP Ab I Incubate (2 hours) & Wash J Add Substrate & Stop Solution K Read Absorbance (450 nm) J->K L Calculate cAMP Concentration (vs. Standard Curve) K->L M Plot Dose-Response Curve & Determine IC50 L->M

Competitive ELISA Workflow
Homogeneous Time-Resolved FRET (HTRF) Assay

HTRF assays are high-throughput, non-radioactive methods that measure cAMP in a "mix-and-read" format.[5][8] The assay is based on the competition between endogenous cAMP and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[8][12] When the antibody binds the tracer, FRET occurs. Cellular cAMP competes for antibody binding, disrupting FRET and causing a decrease in the signal.

Protocol:

  • Cell Preparation and Stimulation:

    • Prepare and stimulate cells with a PDE inhibitor, antagonist, and agonist as described in steps 1.1-1.5 for the ELISA protocol, typically in a 384-well plate.[10][13]

  • Detection Reagent Addition:

    • Following the stimulation period, add the HTRF detection reagents directly to the wells containing the stimulated cells. This is typically a two-component system added sequentially or as a pre-mixed solution.[5]

    • Dispense 5 µL of the d2-labeled cAMP conjugate.[5]

    • Dispense 5 µL of the cryptate-labeled anti-cAMP antibody into the wells.[5]

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 1 hour to allow the competitive binding to reach equilibrium.[5]

    • Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm or 620 nm for the donor/cryptate) using an HTRF-compatible plate reader.[5][14]

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence (e.g., 665nm/620nm) and multiply by 10,000.[5][14]

    • The signal is inversely proportional to the cAMP concentration.[14]

    • Use a cAMP standard curve to convert the HTRF ratio to cAMP concentration.

    • Plot the resulting cAMP concentrations against the log of the antagonist concentration to determine the IC50 value.

HTRF_Workflow cluster_prep Cell Preparation & Treatment cluster_assay HTRF Protocol cluster_analysis Data Analysis A Plate & Treat Cells (PDEi, Antagonist, Agonist) in 384-well plate B Add cAMP-d2 (Acceptor) & Anti-cAMP-Cryptate (Donor) Reagents to Wells A->B C Incubate (1 hour, RT) D Read TR-FRET Signal (665 nm / 620 nm) C->D E Calculate Signal Ratio D->E F Determine cAMP Concentration & Calculate IC50 E->F

HTRF Assay Workflow

Data Presentation

The primary output for these experiments is the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the maximal cAMP production stimulated by an agonist. Data should be presented clearly to compare the potency of different antagonists.

Table 1: Potency of V2 Receptor Antagonists on AVP-Stimulated cAMP Production

AntagonistTarget Receptor(s)IC50 (nM) at human V2RReference
TolvaptanSelective V23.0[15]
LixivaptanSelective V21.2[15]
MozavaptanV1 / V214.0[15]
ConivaptanV1a / V2- (Non-selective)[15]
PecavaptanV1a / V2- (Dual antagonist)[16]

Note: IC50 values can vary based on cell type and specific assay conditions.

Table 2: Example Dose-Response Data for a V2R Antagonist

Antagonist Conc. (nM)AVP-Stimulated cAMP (pmol/well)% Inhibition
0 (No Antagonist)10.2 ± 0.80%
0.19.5 ± 0.76.9%
16.8 ± 0.533.3%
102.1 ± 0.379.4%
1000.5 ± 0.195.1%
10000.4 ± 0.196.1%

Data are representative and should be generated from experimental replicates.

References

Application Note: A High-Throughput Screening Assay for the Identification of Novel V2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Arginine Vasopressin Receptor 2 (V2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the collecting ducts of the kidneys.[1] Its primary function is to regulate water homeostasis in the body by mediating the antidiuretic effects of arginine vasopressin (AVP).[2][3] Upon AVP binding, the V2R activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] This signaling cascade is crucial for the translocation of aquaporin-2 water channels to the cell membrane, facilitating water reabsorption.[3][4]

Dysregulation of the V2R pathway is implicated in various conditions characterized by excessive water retention, such as hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1] Consequently, antagonists of the V2R, such as the approved drug Tolvaptan, are valuable therapeutic agents.[5][6] The development of robust high-throughput screening (HTS) assays is critical for discovering novel V2R antagonists with improved efficacy and safety profiles.[7][8]

This application note provides a detailed protocol for a homogenous, fluorescence-based HTS assay designed to identify and characterize new V2R antagonists. The primary assay is a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay for the detection of cAMP, a direct second messenger of V2R activation.[9][10] A secondary luciferase reporter gene assay is also described for hit confirmation and validation.[11][12]

V2 Receptor Signaling Pathway

The V2 receptor is a canonical Gs-coupled GPCR. The binding of its endogenous ligand, AVP, initiates a well-characterized signaling cascade. An antagonist is a compound that binds to the receptor and blocks this downstream signaling.

V2R_Signaling V2R V2 Receptor G_Protein Gαsβγ V2R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) (Agonist) AVP->V2R Binds Antagonist Antagonist Compound Antagonist->V2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Gene Gene Transcription CREB->Gene Drives

Caption: V2 Receptor Gs-coupled signaling pathway.

High-Throughput Screening Workflow

The identification of novel V2R antagonists from large compound libraries follows a multi-stage process to ensure accuracy and eliminate false positives. The workflow begins with a primary screen of the entire library at a single concentration, followed by progressively more detailed characterization of the initial "hits".

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library (~100,000s of compounds) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) TR-FRET cAMP Assay Compound_Library->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assay Secondary Assay (CRE-Luciferase Reporter Assay) Dose_Response->Secondary_Assay Selectivity_Panel Selectivity & Counter-Screens (e.g., V1aR, other GPCRs) Secondary_Assay->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR Confirmed_Leads Confirmed Leads for Further Development SAR->Confirmed_Leads

Caption: HTS workflow for V2 receptor antagonist discovery.

Experimental Protocols

Primary Screening: TR-FRET cAMP Assay

This protocol utilizes a competitive immunoassay principle in a homogenous (no-wash) format, ideal for HTS.[13] The assay measures the amount of cAMP produced by cells upon stimulation. Endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[10]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.

  • Agonist: Arginine Vasopressin (AVP) or the selective agonist Desmopressin (dDAVP).

  • Control Antagonist: Tolvaptan.

  • Assay Kit: A commercial TR-FRET cAMP kit (e.g., LANCE® Ultra cAMP, HTRF® cAMP dynamic).[9][14]

  • Plates: 384-well, low-volume, white assay plates.

  • Reagents: Cell culture medium, HBSS, phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Instrumentation: A plate reader capable of TR-FRET detection.

Protocol:

  • Cell Preparation:

    • Culture V2R-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer (e.g., HBSS with PDE inhibitor) to a final density of 0.5 - 1.0 x 10^6 cells/mL.

  • Compound Plating:

    • Dispense 50 nL of test compounds, control antagonist (Tolvaptan), and DMSO (vehicle control) into the 384-well assay plates.

  • Cell Dispensing:

    • Add 5 µL of the cell suspension to each well of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

  • Agonist Stimulation:

    • Prepare AVP agonist solution at 2x the final EC80 concentration in stimulation buffer. The EC80 concentration should be predetermined from an agonist dose-response curve.

    • Add 5 µL of the AVP solution to all wells except for the "minimum signal" (unstimulated) controls, which receive 5 µL of buffer.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the TR-FRET detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) according to the manufacturer's protocol.

    • Add 10 µL of the combined detection reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).[9]

    • Calculate the 665/615 nm emission ratio for each well.

Secondary Assay: CRE-Luciferase Reporter Gene Assay

This cell-based assay validates hits by measuring a downstream transcriptional event. The activation of the V2R/cAMP/PKA pathway leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which drives the expression of a reporter gene (e.g., luciferase) under the control of a CRE promoter.[2][12] Antagonists will block this AVP-induced reporter activity.

Materials:

  • Cell Line: HEK293 cells co-expressing the human V2R and a CRE-luciferase reporter construct.[11]

  • Agonist: Arginine Vasopressin (AVP).

  • Control Antagonist: Tolvaptan.

  • Plates: 384-well, solid white, cell-culture treated plates.

  • Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Luciferase detection reagent.[3]

  • Instrumentation: A luminescence plate reader.

Protocol:

  • Cell Plating:

    • Seed the reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds and Tolvaptan in assay medium.

    • Add 5 µL of compound dilutions to the appropriate wells.

  • Agonist Stimulation:

    • Immediately after compound addition, add 5 µL of AVP (at a pre-determined EC80 concentration) to the wells.

    • Incubate the plates for 3-6 hours at 37°C, 5% CO2.

  • Luciferase Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add 30 µL of the detection reagent to each well.

    • Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader.

Data Presentation and Analysis

Raw data from the plate reader is normalized and analyzed to determine assay quality and compound activity.

  • Percent Inhibition: The activity of test compounds is calculated relative to control wells: % Inhibition = 100 x (1 - (Signal_Test_Cmpd - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Test_Cmpd: Signal from wells with agonist and test compound.

    • Signal_Max: Signal from wells with agonist and DMSO (maximum stimulation).

    • Signal_Min: Signal from wells with DMSO only (basal/unstimulated).

  • Z'-Factor: This parameter assesses the quality and robustness of the HTS assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|

    • σ: Standard deviation of max or min signal controls.

    • μ: Mean of max or min signal controls.

  • IC50 Determination: For confirmed hits, dose-response curves are generated by plotting percent inhibition against the logarithm of compound concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibition).

Example Data Tables

Table 1: TR-FRET cAMP Assay Performance Metrics

Parameter Value Status
Signal to Background (S/B) 12.5 Excellent

| Z'-Factor | 0.78 | Excellent |

Table 2: Primary HTS Hit Summary (10 µM Single Point Screen)

Compound ID % Inhibition Hit Status
Cmpd-001 8.2% Inactive
Cmpd-002 95.1% Hit
Cmpd-003 68.3% Hit
Cmpd-004 45.7% Inactive

| Tolvaptan (Control) | 99.2% | Hit |

Table 3: Dose-Response Analysis of Confirmed Hits (IC50 Values)

Compound TR-FRET cAMP Assay IC50 (nM) CRE-Luciferase Assay IC50 (nM)
Tolvaptan 1.5 2.1
Cmpd-002 25.4 33.7

| Cmpd-003 | 112.8 | 155.2 |

Summary

The protocols detailed in this application note describe a robust and reliable HTS cascade for the identification and characterization of novel V2 receptor antagonists. The primary TR-FRET cAMP assay provides a sensitive and efficient method for screening large compound libraries.[9][15] Hits can then be confirmed and further profiled using a downstream CRE-luciferase reporter gene assay, ensuring a high degree of confidence in the identified leads before they proceed to more complex selectivity and in vivo studies.[1][16] This workflow enables the rapid discovery of promising new therapeutic candidates for the treatment of water-retention disorders.

References

Application of V2 Receptor Antagonists in Studying Renal Water Reabsorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

The vasopressin V2 receptor, predominantly expressed in the principal cells of the renal collecting ducts, plays a pivotal role in maintaining body water homeostasis. Activation of the V2 receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of these cells. This process dramatically increases water permeability, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

V2 receptor antagonists are a class of pharmacological agents that competitively block the action of AVP at the V2 receptor. By inhibiting this interaction, these antagonists prevent the AVP-induced cascade, thereby reducing AQP2 translocation and subsequent water reabsorption. This results in an increase in free water excretion, a physiological response known as aquaresis. This unique mechanism of action makes V2 receptor antagonists invaluable tools for studying the molecular and physiological processes of renal water reabsorption and for the development of therapeutics for water-retaining disorders.

Mechanism of Action

The binding of AVP to the Gs protein-coupled V2 receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles and other target proteins.[2] This phosphorylation event is a critical step for the translocation of these vesicles to the apical plasma membrane and their subsequent fusion, inserting AQP2 water channels into the membrane and increasing water permeability.

V2 receptor antagonists, such as Tolvaptan, act as competitive inhibitors at the V2 receptor.[3] By occupying the AVP binding site, they prevent the activation of the Gs protein and the subsequent downstream signaling cascade. This blockade inhibits the rise in intracellular cAMP and the activation of PKA, thereby preventing the phosphorylation and translocation of AQP2 to the apical membrane. The result is a decrease in the water permeability of the collecting duct cells and an increase in the excretion of electrolyte-free water.

Significance in Research and Drug Development

The application of V2 receptor antagonists has been instrumental in elucidating the intricate details of renal water handling. In a research context, these compounds are utilized to:

  • Investigate AQP2 Trafficking: By blocking the V2 receptor, researchers can study the dynamics of AQP2 internalization and recycling from the apical membrane, providing insights into the cellular machinery governing this process.

  • Elucidate Signaling Pathways: V2 receptor antagonists are used to dissect the components of the AVP signaling cascade, helping to identify novel regulatory proteins and potential drug targets.

  • Model Water Balance Disorders: In animal models, these antagonists can be used to mimic conditions of impaired water reabsorption, such as nephrogenic diabetes insipidus, facilitating the study of disease pathophysiology.

In the realm of drug development, V2 receptor antagonists have emerged as a promising therapeutic class for the management of hyponatremia (low blood sodium levels) associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[4][5][6] Their ability to promote free water excretion without significantly altering electrolyte balance offers a targeted therapeutic approach to these conditions.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of V2 receptor antagonists on key parameters of renal water reabsorption from various experimental models.

Table 1: In Vivo Effects of V2 Receptor Antagonists on Renal Function

V2 Receptor AntagonistAnimal ModelDoseChange in Urine OutputChange in Urine OsmolalityChange in AQP2 mRNAReference
OPC-31260Rat-▲ 1283% (from 0.6 to 8.3 ml/h)▼ 52% at 30 min, 56% at 60 min[7]
TolvaptanHuman (CHF)30 mg (single oral dose)▲ (similar to furosemide)Not Measured[8]
SKF 105494Dog100 ng/kg/min (intrarenal)▲ (abolished VP effect)▼ (abolished VP effect)Not Measured[9]

Table 2: In Vitro Effects of V2 Receptor Antagonists

V2 Receptor AntagonistCell LineParameter MeasuredEffectReference
TolvaptanMDCKdDAVP-induced pS256-AQP2▼ Prevented increase[10][11]
TolvaptanMDCKOsmotic water permeability▼ Inhibited increase[10][11]
TolvaptanMDCKBasal intracellular calcium▲ Increased[10][11]
TolvaptanmpkCCDdDAVP-induced AQP2 expression▼ Reduced[7]

III. Experimental Protocols

Isolated Perfused Renal Tubule Assay for Water Permeability

This protocol is designed to measure the hydraulic water permeability of isolated renal collecting ducts and to assess the effect of V2 receptor antagonists.

Materials:

  • Collagenase (Type I)

  • Dissection solution (e.g., modified Hank's balanced salt solution)

  • Perfusion solution (e.g., modified Krebs-Ringer bicarbonate solution)

  • V2 receptor agonist (e.g., dDAVP)

  • V2 receptor antagonist (e.g., Tolvaptan)

  • Inverted microscope with Nomarski optics

  • Micromanipulators and micropipettes

  • Constant-flow perfusion pump

Procedure:

  • Tubule Isolation:

    • Euthanize a rabbit or rat according to approved animal protocols.

    • Rapidly remove the kidneys and place them in ice-cold dissection solution.

    • Cut thin coronal slices of the kidney and dissect individual collecting ducts under a stereomicroscope using fine forceps.

    • Transfer the isolated tubule to a temperature-controlled chamber on the stage of an inverted microscope.

  • Tubule Perfusion:

    • Mount the isolated tubule between two concentric glass micropipettes.

    • Cannulate the tubule with the inner perfusion pipette and establish a constant flow of perfusion solution.

    • Collect the perfusate from the distal end of the tubule.

  • Measurement of Water Permeability:

    • Establish a baseline by perfusing the tubule with the standard perfusion solution.

    • Create an osmotic gradient across the tubule epithelium by making the bathing solution hyperosmotic to the perfusate (e.g., by adding raffinose).

    • Measure the rate of fluid reabsorption (Jv) by quantifying the change in the volume of the collected perfusate.

    • Calculate the osmotic water permeability coefficient (Pf) using the formula: Pf = Jv / (A * Vw * ΔOs), where A is the surface area of the tubule, Vw is the partial molar volume of water, and ΔOs is the osmotic gradient.

  • Application of V2 Receptor Agonist and Antagonist:

    • To stimulate water reabsorption, add a V2 receptor agonist (e.g., 1 nM dDAVP) to the bathing solution and measure the increase in Pf.

    • To test the effect of an antagonist, pre-incubate the tubule with the V2 receptor antagonist (e.g., 100 nM Tolvaptan) in the bathing solution for a specified period before adding the agonist.

    • Measure Pf in the presence of both the antagonist and agonist to determine the extent of inhibition.

Immunofluorescence Staining for AQP2 Localization in Cultured Renal Cells

This protocol describes the visualization of AQP2 translocation to the apical membrane in cultured renal collecting duct cells (e.g., mpkCCD cells) in response to V2 receptor stimulation and its inhibition by an antagonist.

Materials:

  • mpkCCD cells

  • Permeable supports (e.g., Transwell inserts)

  • Cell culture medium

  • V2 receptor agonist (e.g., dDAVP)

  • V2 receptor antagonist (e.g., Tolvaptan)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-AQP2

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed mpkCCD cells on permeable supports and grow to a confluent, polarized monolayer.

    • Treat the cells with vehicle, V2 receptor agonist (e.g., 1 nM dDAVP), or pre-treat with a V2 receptor antagonist (e.g., 100 nM Tolvaptan) for 30 minutes followed by agonist stimulation.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-AQP2 antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Cut the membrane from the permeable support and mount it on a glass slide using mounting medium.

    • Image the cells using a confocal microscope, acquiring z-stacks to visualize the apical localization of AQP2.

Cell Surface Biotinylation and Western Blotting for AQP2

This protocol allows for the quantification of AQP2 present on the cell surface.

Materials:

  • Cultured renal cells (e.g., mpkCCD)

  • V2 receptor agonist and antagonist

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody: anti-AQP2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Biotinylation:

    • Treat cultured cells as described in the immunofluorescence protocol.

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.

  • Quenching and Cell Lysis:

    • Wash the cells three times with quenching solution to stop the biotinylation reaction.

    • Lyse the cells with lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Isolation of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-biotinylated proteins.

  • Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary anti-AQP2 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the AQP2 signal using a chemiluminescence detection system and quantify the band intensities.

cAMP Accumulation Assay

This assay measures the intracellular cAMP levels in response to V2 receptor stimulation and inhibition.

Materials:

  • Cultured renal cells (e.g., mpkCCD)

  • V2 receptor agonist and antagonist

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and grow to confluency.

    • Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.

    • Treat the cells with various concentrations of the V2 receptor antagonist for a defined time.

    • Stimulate the cells with a fixed concentration of a V2 receptor agonist (e.g., dDAVP).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using the provided reagents and a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

IV. Visualizations

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates pAQP2_vesicle Phosphorylated AQP2 Vesicle AQP2_channel AQP2 Channel (in Apical Membrane) pAQP2_vesicle->AQP2_channel translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption facilitates

Caption: V2 Receptor Signaling Pathway in Renal Collecting Duct Cells.

V2R_Antagonist_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling AVP AVP V2R V2 Receptor AVP->V2R binding blocked Antagonist V2 Receptor Antagonist Antagonist->V2R binds competitively Signaling_Blocked Downstream Signaling (cAMP, PKA) BLOCKED V2R->Signaling_Blocked prevents activation of No_AQP2_translocation No AQP2 Translocation Signaling_Blocked->No_AQP2_translocation leads to Aquaresis Aquaresis (Increased Water Excretion) No_AQP2_translocation->Aquaresis results in

Caption: Mechanism of Action of V2 Receptor Antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture 1. Culture Renal Cells (e.g., mpkCCD) Treatment 2. Treat with V2 Agonist +/- V2 Antagonist Cell_Culture->Treatment cAMP_Assay 3a. cAMP Assay Treatment->cAMP_Assay IF_Staining 3b. Immunofluorescence (AQP2 Localization) Treatment->IF_Staining Biotinylation 3c. Cell Surface Biotinylation (Surface AQP2) Treatment->Biotinylation Animal_Model 1. Select Animal Model (e.g., Rat) Dosing 2. Administer V2 Antagonist Animal_Model->Dosing Urine_Collection 3. Collect Urine and Blood Dosing->Urine_Collection Analysis 4. Analyze Urine Output, Osmolality, and AQP2 levels Urine_Collection->Analysis

Caption: Experimental Workflow for Evaluating V2 Receptor Antagonists.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tolvaptan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolvaptan (B1682983) is a selective vasopressin V2-receptor antagonist utilized in the treatment of hyponatremia associated with conditions such as congestive heart failure and cirrhosis[1]. Accurate and reliable quantification of tolvaptan in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of tolvaptan in human plasma samples. The described protocol offers a rapid, robust, and reproducible workflow suitable for high-throughput analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for tolvaptan analysis, compiled from various validated methods.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Column Zorbax SB C18 (50 mm × 2.1 mm, 3.5 µm) or Zorbax XDB C18
Mobile Phase 0.1% Formic acid in Water:Methanol (B129727) (20:80, v/v or 25:75, v/v)[1][2]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL
Column Temperature 40 °C[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
MS Detection Triple Quadrupole Mass Spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)[1][2]
MRM Transition (Tolvaptan) m/z 449.2 → 252.1[1][2]
MRM Transition (IS - Tolvaptan-D7) m/z 456.2 → 259.2[1]
MRM Transition (IS - 2-demethyl tolvaptan) m/z 435.2 → 238.1[2]
Run Time Approximately 1.5 - 3.5 minutes[1][3]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.10 - 1000.00 ng/mL or 0.457 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL or 0.457 ng/mL[1][2]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy 97.7% - 107.8%[2]
Mean Recovery 99.2% - 104.6%[2]
Matrix Effect 89.3% - 99.5%[2]

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Preparation of Stock and Working Solutions
  • Tolvaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tolvaptan reference standard in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as Tolvaptan-D7 or 2-demethyl tolvaptan, in methanol[1][2].

  • Working Solutions: Prepare serial dilutions of the tolvaptan stock solution with a mixture of methanol and water (e.g., 70% methanol in 0.1% formic acid) to create calibration standards and quality control (QC) samples at various concentration levels[1]. A typical working solution for the internal standard is 100.00 ng/mL[1].

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a liquid-liquid extraction (LLE) procedure, which has been shown to be effective for cleaning up plasma samples[1].

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 100 ng/mL Tolvaptan-D7) to each tube, except for the blank samples.

  • Vortexing: Briefly vortex the tubes for 30 seconds.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and methanol[1][2]. This allows for a rapid elution of tolvaptan and the internal standard.

  • Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode. The detection and quantification are performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for tolvaptan and its internal standard[1][2].

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention times of tolvaptan and the IS[1].

  • Linearity and Range: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) should be >0.99[1].

  • Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentration levels on the same day (intra-day) and on different days (inter-day)[2].

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy[1][2].

  • Recovery and Matrix Effect: The extraction recovery of tolvaptan and the IS from the plasma matrix is evaluated. The matrix effect is assessed to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous plasma components[1][2].

  • Stability: The stability of tolvaptan in plasma is evaluated under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles[2].

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of tolvaptan in plasma.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 extraction Liquid-Liquid Extraction vortex1->extraction centrifuge Centrifuge extraction->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM) hplc->ms quant Quantification ms->quant report Generate Report quant->report

Caption: Experimental workflow for Tolvaptan quantification.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_application Application lcms LC-MS/MS System linearity Linearity & Range lcms->linearity sensitivity LLOQ lcms->sensitivity sample_prep Sample Preparation precision Precision & Accuracy sample_prep->precision stability Stability sample_prep->stability data_analysis Data Analysis Software pk_study Pharmacokinetic Studies linearity->pk_study precision->pk_study sensitivity->pk_study stability->pk_study tdm Therapeutic Drug Monitoring pk_study->tdm

Caption: Logical relationship of method development and application.

References

Application Notes and Protocols for Immunohistochemical Localization of V2 Receptors in Kidney Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of vasopressin V2 receptors (V2R) in kidney tissue. The protocol is intended for use with formalin-fixed, paraffin-embedded sections and outlines all necessary steps from tissue preparation to signal detection. Additionally, quantitative data on V2 receptor expression and a schematic of the V2R signaling pathway are provided to support experimental design and data interpretation.

Data Presentation

Table 1: Semi-Quantitative Analysis of V2 Receptor (AVPR2) Expression

The following table summarizes data from a study on canine kidneys, comparing the percentage of V2 receptor protein expression in normal kidneys versus those with chronic kidney disease (CKD). A second study provides data on V2R expression in human clear cell renal cell carcinoma (ccRCC).

Tissue TypeConditionV2 Receptor Expression (% area, mean ± SEM)Reference
Canine KidneyNormal4.306 ± 0.7695[1][2]
Canine KidneyChronic Kidney Disease (CKD)0.8536 ± 0.1396[1][2]
Human KidneyNon-Malignant ControlV2R staining present in collecting ducts and distal tubules[3]
Human KidneyClear Cell Renal Cell Carcinoma (ccRCC)Increased V2R expression with higher tumor grade[3]

Experimental Protocols

This section details the methodology for localizing V2 receptors in kidney tissue using immunohistochemistry.

Tissue Preparation and Sectioning
  • Fixation: Immediately following excision, fix kidney tissue in 10% neutral buffered formalin (4% paraformaldehyde) for 24-48 hours at room temperature.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Deparaffinization and Rehydration
  • Immerse slides in two changes of xylene for 5 minutes each.

  • Hydrate the sections by sequential immersion in:

    • Two changes of 100% ethanol for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

    • Distilled water for 5 minutes.

Antigen Retrieval

Antigen retrieval is a critical step to unmask the epitope concealed by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is the most common method.

  • HIER Solution: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

  • Heating: Immerse slides in the pre-heated HIER solution in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.

  • Washing: Rinse the slides with distilled water and then with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBS-T).

Immunohistochemical Staining
  • Endogenous Peroxidase Blocking: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature. Rinse with wash buffer.

  • Blocking Non-Specific Binding: Incubate the sections with a blocking solution (e.g., 5% normal goat serum or 5% bovine serum albumin in TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-V2 receptor antibody (polyclonal is often used) in the blocking solution to its optimal concentration (typically ranging from 1:100 to 1:500, but should be optimized for each new antibody lot).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Detection:

    • Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Wash the slides three times with wash buffer for 5 minutes each.

  • Chromogen Application:

    • Apply a diaminobenzidine (DAB) substrate solution to the sections. Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount the coverslip using a permanent mounting medium.

Visualizations

V2 Receptor Signaling Pathway

The binding of arginine vasopressin (AVP) to the V2 receptor in the principal cells of the kidney's collecting ducts initiates a signaling cascade that is crucial for water reabsorption.

Caption: V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemical staining protocol for V2 receptors.

IHC_Workflow start Start: Paraffin-Embedded Kidney Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (HIER with Citrate Buffer) deparaffinization->antigen_retrieval peroxidase_block Endogenous Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block protein_block Protein Block (Normal Serum/BSA) peroxidase_block->protein_block primary_ab Primary Antibody Incubation (Anti-V2R) protein_block->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Substrate (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing (Ethanol & Xylene) counterstain->dehydration mounting Mounting dehydration->mounting end_node End: Microscopic Analysis mounting->end_node

Caption: Immunohistochemistry (IHC) workflow for V2 receptor localization.

References

Application Notes and Protocols for Inducing SIADH in Rodent Models for Antagonist Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is a disorder characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to hyponatremia and impaired water excretion.[1] Rodent models that accurately mimic the pathophysiology of SIADH are crucial for understanding the disease and for the preclinical testing of potential therapeutic agents, such as vasopressin receptor antagonists.[2][3] These application notes provide detailed protocols for inducing SIADH in rats and mice, along with expected quantitative data and visualizations of key pathways and workflows.

The primary method for inducing SIADH in rodents involves the exogenous administration of arginine vasopressin (AVP) or its synthetic analog, desmopressin (B549326) (dDAVP), to mimic the excessive ADH levels seen in the clinical condition.[4][5] To induce hyponatremia, a key feature of SIADH, this is often combined with increased fluid intake.[4][6]

Key Signaling Pathway in SIADH

The underlying mechanism of water retention in SIADH involves the activation of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys. This initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[7][8]

SIADH_Signaling_Pathway AVP AVP / dDAVP V2R V2 Receptor AVP->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Inserts into Membrane Apical Membrane Water Water Reabsorption

Caption: AVP/dDAVP signaling cascade in renal collecting duct cells.

Experimental Protocols

Two primary protocols are presented for inducing SIADH in rodents: an acute model for short-term studies and a chronic model for longer-term investigations and antagonist testing.

Acute SIADH Induction Protocol

This protocol is suitable for rapid induction of hyponatremia over a period of hours.

Experimental Workflow: Acute SIADH Induction

Acute_SIADH_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize baseline Collect Baseline Samples (Blood, Urine) acclimatize->baseline water_load Intraperitoneal (i.p.) Water Loading baseline->water_load avp_ddavp Subcutaneous (s.c.) AVP or dDAVP Injection water_load->avp_ddavp monitor Monitor for 5 hours avp_ddavp->monitor final_samples Collect Final Samples (Blood, Urine) monitor->final_samples end End of Experiment final_samples->end

Caption: Workflow for acute SIADH induction in rodents.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment to allow for adaptation and baseline measurements.

  • Baseline Measurements: Collect 24-hour urine for volume and osmolality, and a baseline blood sample for serum sodium and osmolality.

  • Induction:

    • Administer a water load via intraperitoneal (i.p.) injection, equivalent to 11% of the animal's body weight.[5]

    • Simultaneously, inject Arginine Vasopressin (AVP) at a dose of 1 µg or desmopressin (dDAVP) at 0.4 µg subcutaneously (s.c.).[5]

  • Monitoring: Monitor the animals for 5 hours, collecting urine at regular intervals.[5]

  • Endpoint Measurements: At the end of the 5-hour period, collect a final blood sample for analysis of serum sodium and osmolality, and measure final urine volume and osmolality.

Chronic SIADH Induction Protocol

This protocol establishes a sustained state of SIADH and hyponatremia over several days, making it ideal for testing the efficacy of vasopressin receptor antagonists.

Experimental Workflow: Chronic SIADH Induction

Chronic_SIADH_Workflow start Start acclimatize Acclimatize Rodents (Metabolic Cages) start->acclimatize baseline Collect Baseline Samples (Blood, Urine) acclimatize->baseline pump_implant Implant Osmotic Mini-Pump (s.c.) with AVP or dDAVP baseline->pump_implant diet Provide Liquid Diet or 5% Dextrose in Drinking Water pump_implant->diet monitor Daily Monitoring for 4 Days (Weight, Fluid Intake, Urine Output) diet->monitor antagonist Administer Antagonist or Vehicle (as per study design) monitor->antagonist final_samples Collect Final Samples (Blood, Urine, Tissues) antagonist->final_samples end End of Experiment final_samples->end

Caption: Workflow for chronic SIADH induction and antagonist testing.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: As per the acute protocol.

  • Baseline Measurements: As per the acute protocol.

  • Induction:

    • Surgically implant an osmotic mini-pump (e.g., ALZET) subcutaneously for the continuous delivery of AVP (2.4 µ g/24h ) or dDAVP (0.12 µ g/24h ).[5][9][10]

    • Provide a liquid diet or 5% dextrose in the drinking water to ensure adequate fluid intake for the development of hyponatremia.[4][5][6]

  • Maintenance and Monitoring: Maintain the animals for 4 days, with daily measurements of body weight, fluid intake, and urine output.[5][9][10]

  • Antagonist Testing: On day 5, administer the vasopressin receptor antagonist or vehicle control according to the specific experimental design.

  • Endpoint Measurements: Collect blood and urine samples at specified time points post-antagonist administration to assess changes in serum sodium, and urine osmolality and volume. At the end of the study, tissues such as the kidney and brain can be collected for further analysis (e.g., AQP2 expression).

Expected Quantitative Data

The following tables summarize typical quantitative data observed in rodent models of SIADH. These values can serve as a reference for expected outcomes.

Table 1: Serum and Urine Parameters in a Chronic Rat SIADH Model

ParameterControl GroupSIADH Model GroupReference
Serum Sodium (mmol/L)~140-145< 120[6]
Serum Osmolality (mOsm/kg)~290-300< 280[11][12]
Urine Output (mL/24h)VariableSignificantly Decreased[11]
Urine Osmolality (mOsm/kg)Variable> 500 (inappropriately concentrated)[11]
Urine Sodium (mmol/L)> 20> 40[13]

Table 2: Effects of Vasopressin Antagonist in a Chronic Rat SIADH Model

ParameterSIADH Model + VehicleSIADH Model + AntagonistReference
Serum Sodium (mmol/L)Remains LowIncrease towards normal[3]
Urine OutputRemains LowSignificant Increase (Aquaresis)[3]
Urine OsmolalityRemains HighSignificant Decrease[3]

Conclusion

The protocols described provide robust and reproducible methods for inducing SIADH in rodent models. These models are invaluable tools for investigating the pathophysiology of SIADH and for the preclinical evaluation of novel therapeutic agents, particularly vasopressin receptor antagonists. Careful adherence to the protocols and monitoring of the key parameters outlined will ensure the generation of high-quality, reliable data for drug development programs.

References

Application Notes: Studying V2 Receptor Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Arginine Vasopressin Receptor 2 (V2R), a member of the G-protein coupled receptor (GPCR) family, is pivotal in maintaining water homeostasis.[1] Encoded by the AVPR2 gene, it is primarily expressed in the principal cells of the kidney's collecting duct system.[2] Upon binding its ligand, arginine vasopressin (AVP), the V2R primarily couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3][4] This signaling cascade, mediated by Protein Kinase A (PKA), is crucial for trafficking the aquaporin-2 water channel to the plasma membrane, thereby concentrating urine.[3][5] Dysfunctional V2R is linked to diseases like X-linked Nephrogenic Diabetes Insipidus (NDI).[2]

The CRISPR-Cas9 system provides a powerful and precise method for gene editing, enabling the generation of knockout (KO) cell lines to study the specific functions of proteins like the V2R.[6][7] By creating a null-phenotype, researchers can elucidate the receptor's role in signaling pathways, validate its function as a drug target, and screen for compounds that may modulate downstream effectors independently of the receptor.[3] These application notes provide a comprehensive workflow for creating and validating an AVPR2 knockout cell line and characterizing its functional consequences.

Principle of CRISPR-Cas9 Knockout The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[8][9] For the AVPR2 gene, the gRNA is designed to target a sequence within a critical exon. The Cas9 protein induces a double-strand break (DSB) at the target site.[10] The cell's natural, error-prone Non-Homologous End Joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site.[10] When these indels cause a frameshift mutation, they typically lead to a premature stop codon, resulting in a non-functional, truncated protein or nonsense-mediated decay of the mRNA.[11] This effectively knocks out the gene's function.

Visualizing the V2 Receptor Signaling Pathway

The canonical V2R signaling pathway and a potential alternative pathway are illustrated below. Understanding these pathways is essential for designing functional validation assays.

V2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor Gas Gαs V2R->Gas Activates Barr β-Arrestin V2R->Barr Recruits AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ERK ERK1/2 Barr->ERK Activates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., AQP2 Trafficking) PKA->Downstream Phosphorylates Targets pERK p-ERK1/2 ERK->pERK Phosphorylation AVP Vasopressin (AVP) AVP->V2R Binds

Caption: V2 Receptor canonical (Gαs) and potential non-canonical (β-Arrestin) signaling pathways.

Experimental Workflow for Generating V2R Knockout Cells

The overall process from initial design to a fully validated knockout cell line is outlined in the workflow diagram below.

CRISPR_Workflow start Start gRNA_design 1. gRNA Design & Synthesis (Target AVPR2 Exon) start->gRNA_design transfection 2. Transfection (Deliver Cas9 & gRNA into cells) gRNA_design->transfection selection 3. Single-Cell Cloning (e.g., Limiting Dilution) transfection->selection expansion 4. Clonal Expansion selection->expansion validation_dna 5. Genomic Validation (PCR & Sanger Sequencing) expansion->validation_dna validation_prot 6. Protein Validation (Western Blot) validation_dna->validation_prot Confirm Indels validation_func 7. Functional Validation (cAMP & p-ERK Assays) validation_prot->validation_func Confirm Protein Loss end Validated V2R KO Cell Line validation_func->end Confirm Function Loss

Caption: Step-by-step experimental workflow for generating and validating a V2R knockout cell line.

Protocol 1: Generation of V2 Receptor Knockout Cell Lines

This protocol outlines the steps to create an AVPR2 knockout in a suitable cell line, such as HEK293 cells, which are commonly used for GPCR studies.

1.1 Guide RNA Design and Preparation

  • Target Selection: Obtain the cDNA or genomic sequence for the human AVPR2 gene. Identify a critical early exon to target. Targeting exons early in the coding sequence increases the likelihood that a frameshift mutation will result in a non-functional protein.[10]

  • gRNA Design: Use a reputable online design tool (e.g., Synthego CRISPR Design Tool, CHOPCHOP) to generate candidate gRNA sequences.[8][10] These tools predict on-target efficiency and potential off-target effects.[12] Select 2-3 gRNAs with high predicted on-target scores and low off-target scores. A typical gRNA sequence is 20 nucleotides and must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[8]

  • gRNA Synthesis/Cloning: Synthesize the gRNAs or clone the designed sequences into a vector that also expresses Cas9, such as lentiCRISPRv2.[9]

Table 1: Example gRNA Designs for Human AVPR2

Target Exon gRNA Sequence (5' to 3') PAM Predicted On-Target Score
Exon 1 GACGTCCGCTGCCGCAGCAC AGG 92
Exon 1 TCATCGTGGCCAGCGGCACC CGG 88
Exon 2 GTGCCGCAACGTGCTGTCCG TGG 85

Note: These are example sequences. Always perform design and validation for your specific experiment.

1.2 Cell Culture and Transfection

  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed cells to be 70-80% confluent on the day of transfection. Transfect the cells with the Cas9/gRNA plasmid using a suitable method like lipid-based transfection (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol.[13] Include a negative control (e.g., a scrambled gRNA).

1.3 Single-Cell Cloning and Expansion

  • Selection: 48 hours post-transfection, if the vector contains a selection marker (e.g., puromycin), apply the selection agent to kill non-transfected cells.

  • Limiting Dilution: After selection, perform limiting dilution to isolate single cells in a 96-well plate. Seed the cells at a calculated density of 0.5-1 cell per well.

  • Clonal Expansion: Monitor the plates for single-colony growth. Once colonies are visible, expand them into larger culture vessels.

1.4 Validation of Knockout Clones Validation is a critical multi-step process to confirm the gene edit at the genomic, protein, and functional levels.[11][14]

  • Genomic Validation (PCR and Sanger Sequencing):

    • Extract genomic DNA from each expanded clone and a wild-type (WT) control.

    • Design PCR primers to amplify the region of the AVPR2 gene targeted by the gRNA (~400-600 bp amplicon).

    • Perform PCR and run the products on an agarose (B213101) gel to check for successful amplification.

    • Purify the PCR products and send them for Sanger sequencing.[14][15]

    • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify heterozygous or homozygous indels compared to the WT sequence.[14][16]

  • Protein Validation (Western Blot):

    • Prepare total protein lysates from the clones identified as having frameshift indels and from WT cells.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody specific for the V2 receptor.[11][17]

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • A successful knockout clone should show a complete absence of the V2R protein band compared to the WT control.[11][15]

Protocol 2: Functional Characterization of V2R Knockout Cells

Functional assays are essential to confirm that the absence of the V2R protein leads to a loss of its signaling function.

2.1 cAMP Accumulation Assay This assay directly measures the primary signaling output of the V2R.[3][18]

  • Cell Seeding: Seed WT and validated V2R KO cells into a 96-well or 384-well plate and grow to ~90% confluency.

  • Stimulation: Wash the cells and incubate them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of a V2R agonist, such as Arginine Vasopressin (AVP) or the specific agonist Desmopressin (dDAVP).[3] Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay (e.g., Promega's cAMP-Glo™).[19][20][21]

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit to a dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

Table 2: Example Data from cAMP Assay

Cell Line Agonist EC₅₀ (nM) Eₘₐₓ (% of WT)
Wild-Type dDAVP 0.85 100%
V2R KO Clone #1 dDAVP Not Detected < 2%

| V2R KO Clone #2 | dDAVP | Not Detected | < 2% |

2.2 ERK1/2 Phosphorylation Assay While V2R primarily signals through cAMP, some GPCRs can also signal via β-arrestin pathways that may lead to ERK phosphorylation.[3][22] This assay can investigate such non-canonical signaling.

  • Serum Starvation: Seed WT and V2R KO cells. Before stimulation, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with the V2R agonist (e.g., 100 nM AVP) for various time points (e.g., 0, 2, 5, 10, 30 minutes).[23][24]

  • Lysis: Immediately lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot: Perform a Western blot as described in section 1.4. Probe one membrane with an antibody specific for phosphorylated ERK1/2 (p-ERK). Strip and re-probe the same membrane with an antibody for total ERK1/2 as a loading control.[25][26]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal. The V2R KO cells are expected to show no increase in p-ERK upon AVP stimulation compared to the WT cells.[26]

Table 3: Example Data from p-ERK Assay (5 min Stimulation)

Cell Line Treatment p-ERK / Total ERK Ratio (Fold Change over Basal)
Wild-Type Vehicle 1.0
Wild-Type 100 nM AVP 3.5
V2R KO Clone #1 Vehicle 1.0

| V2R KO Clone #1 | 100 nM AVP | 1.1 |

Logic of Functional Validation

The diagram below illustrates the expected outcomes of the functional assays based on a successful gene knockout.

Validation_Logic cluster_WT Wild-Type Cells cluster_KO V2R Knockout Cells wt_gene Functional AVPR2 Gene wt_prot V2R Protein Expressed wt_gene->wt_prot Transcription & Translation wt_func AVP Stim -> cAMP ↑ wt_prot->wt_func Functional Consequence ko_gene Frameshift Mutation in AVPR2 Gene ko_prot No V2R Protein ko_gene->ko_prot Transcription & Translation Disrupted ko_func AVP Stim -> No cAMP ↑ ko_prot->ko_func Functional Consequence crispr CRISPR-Cas9 Editing crispr->ko_gene

Caption: Logical flow comparing expected outcomes in wild-type versus V2R knockout cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tolvaptan's Poor Aqueous Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Tolvaptan's poor aqueous solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Tolvaptan?

A1: Tolvaptan is practically insoluble in water.[1] Its aqueous solubility is extremely low, approximately 50 ng/mL at 25°C across a pH range of 2-12.[2][3] This poor solubility can lead to challenges in achieving desired concentrations and may result in inaccurate data in in vitro assays.[4]

Q2: In which organic solvents can I dissolve Tolvaptan?

A2: Tolvaptan is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, with a solubility of approximately 30 mg/mL.[5] It is also soluble in ethanol (B145695) at about 12 mg/mL and freely soluble in benzyl (B1604629) alcohol.[5]

Q3: How can I prepare a working solution of Tolvaptan in an aqueous buffer for my in vitro assay?

A3: A common method is to first dissolve Tolvaptan in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to achieve the final desired concentration. It is recommended to not store the aqueous solution for more than one day due to potential precipitation.[5]

Q4: What are some advanced methods to improve the solubility and dissolution of Tolvaptan for in vitro studies?

A4: Several formulation strategies can significantly enhance Tolvaptan's aqueous solubility and dissolution rate. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media.[3][6]

  • Solid Dispersions: This involves dispersing Tolvaptan in a solid hydrophilic carrier, which can change its crystal structure to a more soluble amorphous form.[7][8] Common carriers include polymers like Soluplus®, Copovidone, and Polyvinylpyrrolidone.[7]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Tolvaptan, forming a more water-soluble complex.[9][10][11]

  • Nanoparticle-based Systems: Reducing the particle size of Tolvaptan to the nanoscale increases the surface area, which can lead to improved dissolution rates and solubility.[12][13]

Troubleshooting Guide

Issue 1: My Tolvaptan precipitates out of the aqueous solution after diluting my DMSO stock.

  • Possible Cause: This phenomenon, often called "crashing out," occurs when the aqueous medium cannot solubilize the high concentration of the hydrophobic compound upon dilution from the organic solvent.[14]

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Lower the concentration of your Tolvaptan stock solution in DMSO.

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of DMSO and your aqueous medium, and then into the final aqueous medium.[14]

    • Incorporate a Surfactant: Add a low, non-toxic concentration of a surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous medium to help stabilize the compound.[14]

    • Increase the Final DMSO Concentration (with caution): While higher DMSO concentrations can aid solubility, be mindful of its potential effects on your specific cell line or assay. Always run a vehicle control with the same final DMSO concentration.

Issue 2: I'm observing inconsistent or lower-than-expected activity of Tolvaptan in my cell-based assay.

  • Possible Cause: Poor solubility can lead to an actual concentration of dissolved Tolvaptan that is much lower than the nominal concentration you prepared. The undissolved drug will not be available to interact with the cells.[4]

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the prepared solution for any visible precipitate. Centrifuge the solution and measure the concentration in the supernatant to determine the actual soluble amount.

    • Employ a Solubility-Enhancing Formulation: Consider using one of the advanced methods described in the FAQs, such as preparing a SMEDDS or a cyclodextrin (B1172386) inclusion complex of Tolvaptan to ensure it remains in solution in your assay medium.

    • Optimize the Dilution Protocol: Experiment with different dilution schemes and mixing energies to minimize precipitation.

Quantitative Data Summary

Table 1: Solubility of Tolvaptan in Various Solvents

SolventSolubilityReference
Water~50 ng/mL (at 25°C, pH 2-12)[2][3]
DMSO~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
Ethanol~12 mg/mL[5]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[5]

Table 2: Composition of Optimized Tolvaptan-loaded SMEDDS Formulations

FormulationOil Phase (Capryol® 90) (% w/w)Surfactant (Tween® 20) (% w/w)Co-surfactant (% w/w)Reference
A-11070Transcutol® HP (20)[3][6]
B-11070PEG 200 (20)[3][6]

Experimental Protocols

Protocol 1: Preparation of Tolvaptan Stock and Working Solutions using a Co-Solvent

  • Stock Solution Preparation:

    • Weigh the required amount of crystalline Tolvaptan.

    • Dissolve it in 100% DMSO to a final concentration of 10-30 mg/mL.

    • Ensure complete dissolution by vortexing. Purging with an inert gas before sealing can improve stability for storage.[5]

    • Store the stock solution at -20°C.[5]

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.

    • It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.

    • Use the freshly prepared aqueous solution immediately and do not store it.[5]

Protocol 2: Preparation of Tolvaptan-Cyclodextrin Inclusion Complex

This protocol is a general guideline for preparing inclusion complexes, which can significantly improve aqueous solubility.[10][11]

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of Tolvaptan to cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) through phase solubility studies. A 1:1 molar ratio is a common starting point.

  • Kneading Method:

    • Create a paste of the cyclodextrin with a small amount of a water-alcohol mixture.

    • Add the Tolvaptan to this paste and knead thoroughly for a specified time (e.g., 60 minutes).

    • Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Solubility Assessment:

    • Determine the aqueous solubility of the prepared inclusion complex using a shake-flask method and compare it to that of the free Tolvaptan.

Visualizations

Tolvaptan_Signaling_Pathway Tolvaptan Tolvaptan V2R Vasopressin V2 Receptor Tolvaptan->V2R blocks AVP Arginine Vasopressin (AVP) AVP->V2R binds AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK activates FluidSecretion Fluid Secretion PKA->FluidSecretion promotes Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Tolvaptan signaling pathway.

Experimental_Workflow cluster_0 Co-Solvent Method cluster_1 Cyclodextrin Inclusion Complex Method A1 Dissolve Tolvaptan in DMSO (Stock) A2 Serial Dilution in Aqueous Medium A1->A2 A3 Add to In Vitro Assay (Use Immediately) A2->A3 B1 Mix Tolvaptan & Cyclodextrin (e.g., Kneading) B2 Dry the Mixture B1->B2 B3 Pulverize to Powder B2->B3 B4 Dissolve Complex in Aqueous Medium B3->B4

Caption: Experimental workflows for Tolvaptan solubilization.

References

How to minimize off-target effects of vasopressin V2 receptor antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of vasopressin V2 receptor (V2R) antagonists during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with V2R antagonists?

A1: The most significant off-target concern is the unintended activity at other closely related vasopressin and oxytocin (B344502) receptors. The primary off-targets include:

  • V1a Receptors (V1aR): Found on vascular smooth muscle, platelets, and in the liver, V1aR activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.[1] A V2R antagonist with V1aR activity can lead to confounding cardiovascular effects in vivo.

  • V1b Receptors (V1bR): Located in the anterior pituitary, these receptors regulate the release of adrenocorticotropic hormone (ACTH).[2]

  • Oxytocin Receptors (OTR): Structurally similar to vasopressin receptors, OTRs are involved in various physiological processes, and cross-reactivity can lead to unexpected results.

Another key consideration is the physiological response to V2R blockade. By blocking the V2 receptor, the natural feedback loop can lead to an increase in endogenous vasopressin (AVP) levels. This elevated AVP can then activate V1a and V1b receptors, causing off-target effects even if the antagonist itself is highly selective for V2R.[3]

Q2: How can I select the most selective V2R antagonist for my experiments?

A2: Selecting an antagonist requires careful consideration of its receptor binding profile. It is crucial to consult literature that provides binding affinity (Ki) or functional inhibition (IC50) data across a panel of receptors. The goal is to choose a compound with the highest possible affinity for V2R and the lowest possible affinity for V1aR, V1bR, and OTR. A higher ratio of Ki (Off-Target)/Ki (V2R) indicates greater selectivity. For example, a compound with a Ki of 1 nM for V2R and 100 nM for V1aR is 100-fold selective for V2R over V1aR.

Q3: My supposedly "V2R-selective" antagonist is showing effects in a cell line that does not express V2R. What could be the cause?

A3: This is a classic indicator of off-target effects. Here's a systematic approach to troubleshoot this issue:

  • Confirm Receptor Expression: First, re-verify the absence of V2R and the presence of potential off-target receptors (V1aR, V1bR, OTR) in your cell line using techniques like qPCR or Western blotting.

  • Test a Structurally Different Antagonist: Use another V2R antagonist from a different chemical class. If the effect persists, it might indicate a shared off-target or an artifact of the assay system. If the effect is not observed with the second antagonist, the initial compound likely has a unique off-target profile.

  • Perform a Target Knockdown/Knockout: If a specific off-target is suspected (e.g., V1aR), use siRNA or CRISPR to reduce its expression. If the anomalous effect is diminished, this confirms the off-target interaction.

  • Broad Receptor Screening: If the off-target is unknown, consider screening your compound against a commercial panel of common GPCRs and other potential targets.

Q4: I am observing a pressor (vasoconstrictive) response in my in vivo model after administering a V2R antagonist. How do I determine if this is an off-target effect?

A4: A pressor response is contrary to the expected aquaretic (water excretion) effect of a pure V2R antagonist and strongly suggests V1aR activation. This can occur via two mechanisms:

  • Direct V1aR Antagonism: The compound may have poor selectivity and directly act as an agonist at the V1a receptor.

  • Indirect V1aR Activation: The V2R blockade increases circulating vasopressin, which then activates V1a receptors.

To distinguish between these, you can co-administer a highly selective V1aR antagonist. If the pressor effect is blocked, it confirms that the effect is mediated through the V1aR. To determine if your compound has direct V1aR agonist activity, you must test it in an in vitro functional assay using cells expressing only the V1aR (e.g., a calcium mobilization assay).

Data Presentation: Selectivity of V2R Antagonists

The following table summarizes the binding affinities (Ki, in nM) of common vasopressin receptor antagonists. A lower Ki value indicates higher binding affinity. Note that values can vary between studies due to different experimental conditions.

CompoundV2R (Ki, nM)V1aR (Ki, nM)V1bR (Ki, nM)OTR (Ki, nM)Selectivity (V1aR/V2R)Notes
Tolvaptan 0.3 - 1.337>1000870~29xSelective for V2R over V1aR.[4][5]
Lixivaptan 1.2 - 2.3>1000-->435xHighly selective for V2R.[6][7]
Satavaptan 0.6 - 4.1>410>410>410>100xHighly selective for V2R.
Conivaptan 0.461.113091~2.4xDual V1aR/V2R antagonist.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Functional Assays
  • Question: My cAMP functional assays are yielding variable IC50 values for my V2R antagonist. What are the potential causes?

  • Answer:

    • Cell Passage Number: High passage numbers can lead to changes in receptor expression levels and signaling efficiency. Maintain a consistent and low passage number for all experiments.

    • Agonist Concentration: The calculated IC50 of an antagonist is dependent on the concentration of the agonist used for stimulation. Ensure you are using a consistent concentration of the reference agonist (e.g., AVP or dDAVP), typically at its EC80, for all experiments.

    • Assay Kinetics: Ensure that the pre-incubation time with the antagonist is sufficient to reach binding equilibrium before adding the agonist. This time should be determined experimentally.

    • Reagent Stability: Ensure the stability and purity of your antagonist and agonist stocks. Avoid repeated freeze-thaw cycles.

Issue 2: Unexpected Agonist Activity at High Concentrations
  • Question: My V2R antagonist shows inhibitory activity at low concentrations but appears to stimulate cAMP production at very high concentrations. Why is this happening?

  • Answer: This phenomenon, known as partial agonism, can occur with some antagonists, especially at concentrations that significantly exceed the Ki.[10] It suggests the compound can bind to the receptor and induce a conformational change that leads to a low level of G-protein activation. To confirm this:

    • Run in Agonist Mode: Test the compound alone in the cAMP assay across a wide concentration range in the absence of a reference agonist. If it stimulates cAMP production, it has partial agonist activity.

    • Consider Allosteric Effects: The compound might be binding to an allosteric site on the receptor, which at high concentrations could modulate receptor conformation to an active state.

    • Compound Purity: Verify the purity of your compound, as a contaminating agonist could be responsible for the observed effect.

Experimental Protocols & Workflows

Key In Vitro Assays for Selectivity Profiling

1. Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the V2 receptor and off-target receptors by competing with a radiolabeled ligand.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human V2, V1a, V1b, or oxytocin receptor.

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep Prepare Membranes (V2R, V1aR, V1bR, OTR) Mix Combine Membranes, Radioligand, and Antagonist Prep->Mix Rads Prepare Radioligand (e.g., [3H]-AVP) Rads->Mix Antagonist Prepare Serial Dilutions of V2R Antagonist Antagonist->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter to Separate Bound vs. Free Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Antagonist] Count->Plot Calc Calculate IC50 and Ki Plot->Calc

Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.

2. cAMP Functional Assay

This assay measures the antagonist's ability to block the V2R-mediated Gs signaling cascade, which results in the production of cyclic AMP (cAMP).

  • Methodology:

    • Cell Plating: Seed cells expressing the V2 receptor into a 96- or 384-well plate.

    • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the V2R antagonist.

    • Agonist Stimulation: Add a fixed concentration (EC80) of a V2R agonist (e.g., dDAVP or AVP) to stimulate the cells.

    • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

    • cAMP Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][12]

    • Data Analysis: Plot the cAMP response against the antagonist concentration to determine the IC50 value.

Workflow for cAMP Functional Assay

G cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_analysis Data Analysis Plate Plate V2R-expressing Cells PreIncubate Pre-incubate Cells with Antagonist Plate->PreIncubate Antagonist Prepare Serial Dilutions of Antagonist Antagonist->PreIncubate Stimulate Stimulate with Agonist (e.g., dDAVP at EC80) PreIncubate->Stimulate Lysis Lyse Cells Stimulate->Lysis Detect Detect Intracellular cAMP Lysis->Detect Plot Plot cAMP Response vs. [Antagonist] Detect->Plot Calc Calculate IC50 Plot->Calc

Caption: Workflow for assessing antagonist potency using a cAMP functional assay.

3. β-Arrestin Recruitment Assay

This assay measures an alternative signaling pathway to G-protein coupling and can be used to identify biased ligands.

  • Methodology:

    • Cell Line: Use a specialized cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter). These cells co-express the V2R fused to one enzyme fragment and β-arrestin fused to a complementary fragment.

    • Cell Plating & Antagonist Incubation: Similar to the cAMP assay, plate the cells and pre-incubate with the antagonist.

    • Agonist Stimulation: Add a V2R agonist to induce receptor activation and subsequent β-arrestin recruitment.

    • Detection: Add the substrate for the complemented enzyme. The recruitment of β-arrestin brings the enzyme fragments together, generating a luminescent or chemiluminescent signal.

    • Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 for inhibition of β-arrestin recruitment.

In Vivo Protocol: Assessing Aquaretic vs. Pressor Effects in Rats

This protocol is designed to differentiate the desired V2R-mediated aquaretic (water excretion) effects from potential off-target V1aR-mediated pressor (blood pressure) effects.

  • Methodology:

    • Animal Model: Use normally hydrated male Sprague-Dawley rats.

    • Instrumentation: For blood pressure monitoring, rats should be instrumented with radiotelemetry devices several days prior to the study. For urine collection, house the animals in metabolic cages.

    • Acclimation: Acclimate the rats to the metabolic cages for at least 24 hours before the experiment.

    • Baseline Measurements: Collect baseline data for urine volume, urine osmolality, and blood pressure for a 24-hour period.

    • Compound Administration: Administer the V2R antagonist orally or via injection. A vehicle control group should be included.

    • Post-Dose Monitoring:

      • Aquaresis Assessment: Collect urine at regular intervals (e.g., every 2 hours for the first 8 hours, then as a 24-hour collection). Measure urine volume and osmolality. A selective V2R antagonist should cause a significant increase in urine volume and a decrease in urine osmolality.[3]

      • Pressor Assessment: Continuously monitor mean arterial pressure (MAP) and heart rate via radiotelemetry. A compound with significant V1aR activity may cause an increase in MAP.

    • Data Analysis: Compare the changes in urine output, urine osmolality, and blood pressure between the treated and vehicle control groups.

    • (Optional) Confirmation with Selective Blockers: To confirm the receptor mediating any observed pressor effect, a separate cohort of animals can be pre-treated with a selective V1aR antagonist before administering the test compound. Abolition of the pressor effect would confirm V1aR involvement.

Signaling Pathway Diagrams

Vasopressin V2 Receptor (V2R) Signaling Pathway

G cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates AVP Vasopressin (AVP) AVP->V2R Activates Antagonist V2R Antagonist Antagonist->V2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water Water Reabsorption AQP2_membrane->Water

Caption: Canonical V2R signaling pathway leading to water reabsorption.[12]

Vasopressin V1a Receptor (V1aR) Signaling Pathway

G cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC AVP Vasopressin (AVP) AVP->V1aR Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: V1aR signaling via the Gq/PLC pathway, a common off-target pathway.[8]

Oxytocin Receptor (OTR) Signaling Pathway

G cluster_membrane Plasma Membrane OTR Oxytocin Receptor Gq Gq/11 Protein OTR->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC Oxytocin Oxytocin Oxytocin->OTR Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Response Cellular Response (e.g., Uterine Contraction) Ca->Response PKC->Response

Caption: OTR signaling, which shares the Gq/PLC pathway with V1aR.[13]

References

Troubleshooting inconsistent results in V2 receptor antagonist binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V2 receptor antagonist binding assays.

Troubleshooting Guide

Inconsistent results in V2 receptor antagonist binding assays can arise from various factors. This guide addresses common problems in a question-and-answer format to help you identify and resolve these issues.

Question: Why am I observing high non-specific binding (NSB) in my assay?

Answer: High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1][2] Potential causes and solutions are outlined below:

Potential CauseTroubleshooting Steps
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value.[1] Ensure the radiochemical purity is high (typically >90%) as impurities can contribute to NSB.[1] Consider the hydrophobicity of the radioligand; more hydrophobic ligands tend to exhibit higher non-specific binding.[1]
Tissue/Cell Preparation Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg of membrane protein, but this may require optimization.[1] Ensure thorough homogenization and washing of membranes to remove endogenous ligands or other interfering substances.
Assay Conditions Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure the specific binding reaches equilibrium.[1] Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.[1] Increase the volume and number of wash steps, using ice-cold wash buffer to minimize dissociation of the specific binding.
Filter Issues If using filter-based assays, pre-soaking the filters in a solution like polyethyleneimine (PEI) or coating them with BSA can help reduce radioligand binding to the filter itself.[1]

Question: What are the likely reasons for low or no detectable specific binding?

Answer: Low specific binding can make it difficult to obtain reliable data and may point to issues with reagents, experimental setup, or the biological preparation.

Potential CauseTroubleshooting Steps
Receptor Integrity/Concentration Verify the presence and integrity of the V2 receptor in your membrane preparation using a positive control antagonist with known affinity. Confirm the protein concentration of your membrane preparation.
Radioligand Issues Check the age and storage conditions of your radioligand, as degradation can lead to loss of binding affinity. Verify the specific activity of the radioligand.
Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. This can be determined through kinetic association experiments.[2] Confirm that the assay buffer composition (pH, ionic strength) is optimal for V2 receptor binding.
Incorrect Unlabeled Ligand Concentration For determining non-specific binding, ensure the concentration of the unlabeled ligand is high enough (typically 100- to 1000-fold higher than the radioligand's Kd) to displace all specific binding.[2]

Question: Why is there high variability between my replicates?

Answer: High variability between replicates can compromise the statistical significance of your results.

Potential CauseTroubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of antagonists and dispensing small volumes of radioligand and membranes. Use calibrated pipettes.
Incomplete Mixing Thoroughly mix all components in the assay tubes or wells. Ensure gentle agitation during incubation to maintain a homogenous suspension of membranes.
Inconsistent Washing Standardize the washing procedure for all samples. Ensure consistent timing, volume, and temperature of the wash buffer. Inadequate washing can leave unbound radioligand, while excessive washing can cause dissociation of specifically bound ligand.
Cell/Membrane Clumping Ensure the cell or membrane preparation is a uniform suspension. Vortex gently before aliquoting into assay tubes.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a saturation binding assay and a competition binding assay?

A1: A saturation binding assay is used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating a fixed amount of receptor with increasing concentrations of radioligand. A competition binding assay measures the affinity of an unlabeled test compound (antagonist) for the receptor. In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor. The resulting data allows for the calculation of the inhibitory concentration 50 (IC50), which can then be converted to the inhibition constant (Ki).

Q2: How do I choose an appropriate radioligand for my V2 receptor binding assay?

A2: An ideal radioligand should have high affinity (low Kd) for the V2 receptor, which allows for the use of low concentrations and helps minimize non-specific binding.[1][3] It should also exhibit high selectivity for the V2 receptor over other vasopressin receptor subtypes and be chemically stable.[1]

Q3: What are the key components of a typical V2 receptor antagonist binding assay buffer?

A3: A common assay buffer for V2 receptor binding includes a buffering agent (e.g., Tris-HCl or HEPES) to maintain a physiological pH (typically around 7.4), salts (e.g., MgCl2), and a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[4][5]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for V2 Receptor Antagonists

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the V2 receptor.

Materials:

  • Cell membranes expressing the human V2 receptor.

  • Radioligand: e.g., [³H]-Arginine Vasopressin ([³H]-AVP).

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[5]

  • Test compounds (V2 receptor antagonists) at a range of concentrations.

  • Non-specific binding control: A high concentration of a known V2 receptor ligand (e.g., 1 µM unlabeled Arginine Vasopressin).[6]

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following to triplicate wells:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific binding control.

    • Competition: 25 µL of the test compound dilutions.

  • Add Radioligand: Add 25 µL of the radioligand solution (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 50 µL of the cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[5]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat of a cell harvester and wash several times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. This can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Problem_Identification Problem Identification cluster_Troubleshooting_Actions Troubleshooting Actions cluster_Resolution Resolution Start Inconsistent Results High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding? High_NSB->Low_Signal No Check_Radioligand Check Radioligand (Purity, Concentration) High_NSB->Check_Radioligand Yes High_Variability High Replicate Variability? Low_Signal->High_Variability No Verify_Receptor Verify Receptor (Integrity, Presence) Low_Signal->Verify_Receptor Yes Refine_Technique Refine Technique (Pipetting, Mixing, Washing) High_Variability->Refine_Technique Yes Resolved Results Consistent High_Variability->Resolved No Optimize_Membrane Optimize Membrane (Amount, Preparation) Check_Radioligand->Optimize_Membrane Adjust_Assay_Conditions Adjust Assay Conditions (Buffer, Incubation) Check_Radioligand->Adjust_Assay_Conditions Optimize_Membrane->Adjust_Assay_Conditions Adjust_Assay_Conditions->High_NSB Adjust_Assay_Conditions->Low_Signal Adjust_Assay_Conditions->Resolved If resolved Verify_Receptor->Check_Radioligand Refine_Technique->High_Variability Refine_Technique->Resolved If resolved

Caption: Troubleshooting workflow for inconsistent V2 receptor antagonist binding assay results.

V2_Receptor_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates Beta_Arrestin β-Arrestin V2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response Leads to ERK12 ERK1/2 Beta_Arrestin->ERK12 Activates ERK12->Cellular_Response Contributes to

Caption: V2 receptor signaling pathway.[7][8][9][10]

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prep_Reagents Prepare Reagents (Buffers, Ligands) Dispense Dispense Reagents (Buffer, Ligand, Membranes) Prep_Reagents->Dispense Prep_Membranes Prepare V2R Membranes Prep_Membranes->Dispense Incubate Incubate Dispense->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data and Determine IC50/Ki Calculate->Plot

Caption: Standard experimental workflow for a V2 receptor antagonist binding assay.

References

Technical Support Center: Optimizing Tolvaptan Dosage for Long-Term Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of tolvaptan (B1682983) in long-term murine studies. Tolvaptan, a selective vasopressin V2 receptor antagonist, is a critical compound in preclinical research, particularly in models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of tolvaptan for long-term studies in mice?

A1: The most commonly reported effective dose in preclinical ADPKD mouse models is 0.1% tolvaptan mixed into the food pellets.[1] One study utilized a 0.15% tolvaptan-SD formulation, which is equivalent to 0.1% tolvaptan, to improve bioavailability.[1][2] For other indications, such as heart failure, different dosages may be necessary and require careful dose-finding studies.

Q2: How should tolvaptan be administered for long-term studies?

A2: For long-term administration, incorporating tolvaptan into the rodent chow is the most common and least stressful method for the animals. This ensures consistent drug intake over extended periods. It is crucial to ensure homogenous mixing of the drug within the food pellets to provide a uniform dose.

Q3: What is the primary mechanism of action of tolvaptan?

A3: Tolvaptan is a selective antagonist of the vasopressin V2 receptor (V2R).[3][4] In the kidney's collecting ducts, vasopressin binding to V2R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade promotes the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption.[4] By blocking V2R, tolvaptan inhibits this process, leading to aquaresis—the excretion of free water.[6] In ADPKD, this reduction in cAMP levels is thought to inhibit cyst cell proliferation and fluid secretion, thereby slowing disease progression.[2][7]

Q4: What are the expected physiological effects of tolvaptan in mice?

A4: The primary physiological effect is a marked increase in urine output (polyuria) and a decrease in urine osmolality, due to its aquaretic action.[6][8] This is often accompanied by a compensatory increase in water intake. In some disease models, such as heart failure, long-term tolvaptan administration has been associated with increased serum osmolality.[7]

Q5: Are there any known toxicities or adverse effects of long-term tolvaptan administration in mice?

A5: While generally well-tolerated in ADPKD models, potential adverse effects have been reported. In a mouse model of heart failure, long-term tolvaptan use was associated with increased mortality and myocardial remodeling, which could be mitigated by co-administration of furosemide (B1674285).[7] High doses in rats have been linked to mortality in females due to dehydration from increased urine output.[6][8] There is also a potential for idiosyncratic drug-induced liver injury (DILI), with studies in genetically diverse mouse populations identifying candidate susceptibility genes related to bile acid homeostasis and oxidative stress.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality rate in the experimental group. Dehydration due to excessive aquaresis, especially if water access is limited. Off-target effects in specific disease models (e.g., heart failure).[6][7]Ensure ad libitum access to water at all times. Consider co-administration with a diuretic like furosemide in heart failure models to normalize serum osmolality.[7] Monitor for signs of dehydration (e.g., weight loss, lethargy). A dose-reduction may be necessary.
Variable or inconsistent results between animals. Non-homogenous mixing of tolvaptan in the food pellets. Differences in food and water consumption between individual animals. Genetic variability in drug metabolism.[9]Ensure a validated and standardized procedure for preparing the medicated chow. Monitor individual food and water intake. Use genetically uniform mouse strains where possible.
Elevated liver enzymes (ALT/AST). Potential for drug-induced liver injury (DILI).[9]Monitor liver enzymes periodically throughout the study. If significant elevations are observed, consider reducing the dose or discontinuing treatment. Investigate underlying genetic susceptibility if using diverse mouse strains.
Lack of therapeutic effect. Insufficient dosage. Poor bioavailability of the tolvaptan formulation. Rapid metabolism of the drug.Confirm the concentration and homogeneity of tolvaptan in the feed. Consider using a formulation with improved bioavailability, such as tolvaptan-SD.[1][2] Perform pharmacokinetic studies to determine plasma drug concentrations.
Unexpected weight loss. Dehydration. Reduced food intake due to taste aversion of the medicated chow.Monitor body weight regularly. Measure food and water consumption to differentiate between dehydration and reduced caloric intake. If taste aversion is suspected, consider adding a flavoring agent to the chow.

Data Presentation

Table 1: Summary of Tolvaptan Dosages in Long-Term Mouse Studies
Mouse Model Tolvaptan Dosage Administration Route Study Duration Key Findings Reference
Pkd1 Knock-out (ADPKD)0.15% Tolvaptan-SD (equivalent to 0.1% Tolvaptan)In food pelletsUp to 111-120 days of ageImproved kidney survival, reduced kidney weight to body weight ratio, and decreased cystic index.[1][2]
Heart Failure (Post-Myocardial Infarction)Not specified in abstractOral28 daysIncreased mortality and myocardial remodeling. Co-administration with furosemide mitigated these effects.[7]
Small Cell Lung Cancer Xenograft130 mg/L in liquid dietOral (in liquid diet)60 daysReduced tumor growth, inhibited cAMP/PKA and PI3K/AKT signaling pathways.[10]
General Toxicity (ICR mice)Up to 1000 mg/kg/dayOral26 weeks (rats), 52 weeks (dogs)No target organ toxicity observed. Toxicities were generally attributable to the exaggerated pharmacological action.[4]
Table 2: Pharmacokinetic Parameters of Tolvaptan in Mice
Parameter Value Reference
Plasma Protein Binding ≥ 97.2%[11]
Primary Route of Excretion Feces via the biliary route[11]
Tissue Distribution Widely distributed, with highest levels in the gastrointestinal tract and liver. Low levels in the cerebrum, cerebellum, and medulla oblongata.[11]
Metabolism Primarily by CYP3A4.[6]

Experimental Protocols

Protocol 1: Preparation of Tolvaptan-Medicated Rodent Chow

Objective: To prepare a homogenous mixture of tolvaptan in standard rodent chow for long-term oral administration.

Materials:

  • Tolvaptan powder

  • Standard rodent chow pellets

  • Food-grade binder (e.g., sucrose (B13894) solution)

  • Precision balance

  • Blender or food processor

  • Pellet maker (optional)

  • Drying oven

Procedure:

  • Calculate the required amount of tolvaptan based on the desired concentration in the final chow (e.g., 0.1% w/w).

  • Grind the standard rodent chow pellets into a fine powder using a blender or food processor.

  • Accurately weigh the calculated amount of tolvaptan powder.

  • In a large container, thoroughly mix the powdered chow and tolvaptan until a homogenous mixture is achieved. This can be done by geometric dilution.

  • Slowly add the food-grade binder to the powder mixture while continuing to mix, until a dough-like consistency is formed.

  • If a pellet maker is available, extrude the dough into pellets of a size suitable for mice.

  • If a pellet maker is not available, the dough can be spread into a thin layer on a baking sheet and cut into small, uniform pieces.

  • Dry the pellets or pieces in a drying oven at a low temperature (e.g., 50-60°C) until they are hard and dry.

  • Store the medicated chow in an airtight container in a cool, dark, and dry place.

  • It is recommended to have the final product analytically tested to confirm the concentration and homogeneity of tolvaptan.

Protocol 2: Monitoring for Efficacy and Toxicity

Objective: To monitor the physiological and potential adverse effects of long-term tolvaptan administration.

Materials:

  • Metabolic cages

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Biochemical analyzer for blood urea (B33335) nitrogen (BUN) and liver enzymes (ALT, AST)

  • Osmometer

Procedure:

  • Baseline Measurements: Before starting treatment, measure baseline body weight, food and water intake, and collect urine and blood samples.

  • Regular Monitoring (e.g., weekly or bi-weekly):

    • Measure and record the body weight of each mouse.

    • Measure and record 24-hour food and water intake.

    • Place mice in metabolic cages to collect 24-hour urine. Measure urine volume and osmolality.

    • Collect a small blood sample (e.g., via tail vein) to measure BUN, serum creatinine, and liver enzymes (ALT, AST).

  • Terminal Endpoint Analysis:

    • At the end of the study, collect a final blood sample for comprehensive biochemical analysis.

    • Euthanize the animals according to approved protocols.

    • Collect and weigh relevant organs (e.g., kidneys, liver, heart).

    • Process tissues for histological analysis and molecular studies as required by the specific experimental aims.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Dose-Finding Study start Start: Select Mouse Model and Define Endpoints grouping Randomize Mice into Treatment Groups (e.g., Vehicle, Low, Mid, High Dose) start->grouping administer Administer Tolvaptan in Formulated Chow for a Defined Period grouping->administer monitor Weekly Monitoring: - Body Weight - Food/Water Intake - Urine Output/Osmolality - Blood Chemistry (BUN, ALT) administer->monitor endpoint Endpoint Analysis: - Organ Weights - Histopathology - Biomarker Analysis monitor->endpoint analyze Analyze Data: - Efficacy - Toxicity - Dose-Response endpoint->analyze optimize Select Optimal Dose for Long-Term Study analyze->optimize

Caption: Workflow for a dose-finding study to optimize tolvaptan dosage.

G cluster_pathway Tolvaptan Mechanism of Action: Vasopressin V2 Receptor Signaling vasopressin Vasopressin (AVP) v2r Vasopressin V2 Receptor (V2R) vasopressin->v2r Binds to tolvaptan Tolvaptan tolvaptan->v2r Blocks g_protein G Protein (Gs) v2r->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cell_proliferation Cell Proliferation (e.g., in ADPKD) camp->cell_proliferation Stimulates fluid_secretion Fluid Secretion (e.g., in ADPKD) camp->fluid_secretion Stimulates creb CREB pka->creb Phosphorylates aqp2_vesicles AQP2 Vesicles pka->aqp2_vesicles Promotes trafficking aqp2_transcription AQP2 Gene Transcription creb->aqp2_transcription Increases aqp2_insertion AQP2 Insertion into Apical Membrane aqp2_vesicles->aqp2_insertion water_reabsorption Increased Water Reabsorption aqp2_insertion->water_reabsorption

Caption: Tolvaptan antagonizes the vasopressin V2 receptor signaling pathway.

References

Technical Support Center: Improving the Oral Bioavailability of Novel V2 Receptor Antagonist Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with enhancing the oral bioavailability of novel vasopressin V2 receptor antagonist candidates.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions in a question-and-answer format.

Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assay

  • Question: My novel V2 receptor antagonist shows very low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction during a Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?

  • Potential Causes & Solutions:

    Potential Cause Recommended Troubleshooting Steps
    Poor Aqueous Solubility The compound may be precipitating in the aqueous assay buffer, thus it is not available for transport. Solution: Increase the compound's solubility by formulating it with solubility enhancers such as cyclodextrins or as a solid dispersion.[1][2]
    Low Passive Permeability The intrinsic physicochemical properties of the molecule (e.g., high molecular weight, high polar surface area, low lipophilicity) may be hindering its ability to cross the cell membrane.[3][4] Solution: Consider medicinal chemistry approaches to optimize the compound's properties, such as reducing the number of hydrogen bond donors/acceptors or increasing its lipophilicity (logP).
    High Efflux Ratio The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound back into the apical side.[5][6] Solution: Conduct a bi-directional Caco-2 assay (A-B and B-A) to determine the efflux ratio. If the efflux ratio is high (>2), co-administer a known P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., fumitremorgin C) to confirm transporter involvement.[5]
    Experimental Artifact Issues with the Caco-2 monolayer integrity or assay conditions can lead to inaccurate results. Solution: Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment to ensure its integrity.[5] Also, confirm the stability of the compound in the assay buffer.

Scenario 2: High Efflux Ratio in MDCK-MDR1 Assay

  • Question: My compound shows a high efflux ratio in the MDCK-MDR1 permeability assay. What does this indicate and what are my next steps?

  • Potential Causes & Solutions:

    Potential Cause Recommended Troubleshooting Steps
    P-gp Substrate A high efflux ratio in MDCK-MDR1 cells, which overexpress human P-gp, strongly suggests that your compound is a substrate for this transporter.[7][8] This is a common cause of poor oral bioavailability. Solution: 1. Co-administration with P-gp inhibitors: In preclinical animal models, co-administer your compound with a P-gp inhibitor to see if oral bioavailability improves. This can confirm P-gp mediated efflux in vivo. 2. Prodrug approach: Design a prodrug of your compound that masks the recognition motifs for P-gp. The prodrug should be converted to the active compound after absorption. 3. Formulation strategies: Formulate the compound with excipients that can inhibit P-gp, such as certain surfactants or polymers.[9]
    Involvement of Other Transporters While MDCK-MDR1 cells are primarily used to assess P-gp efflux, other transporters might be involved. Solution: Test your compound in other transfected cell lines expressing different efflux transporters (e.g., BCRP, MRP2) to get a complete picture of its transporter interactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing the oral bioavailability of V2 receptor antagonists?

A1: The key physicochemical properties include:

  • Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed.[3][10]

  • Lipophilicity (logP/logD): A balance is required. The compound needs to be lipophilic enough to cross the intestinal membrane but also soluble enough in the aqueous environment of the GI tract.

  • Molecular Weight (MW): Generally, lower molecular weight compounds (<500 Da) have better oral bioavailability.[4]

  • Polar Surface Area (PSA): A lower PSA (<140 Ų) is generally associated with better permeability.[4]

  • Number of Rotatable Bonds: Fewer rotatable bonds (≤10) can lead to better oral bioavailability.[4]

Q2: What are some common formulation strategies to improve the oral bioavailability of V2 receptor antagonists?

A2: Common formulation strategies include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate and, consequently, absorption.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution rate.[1][2]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][12]

  • Use of Permeation Enhancers: These excipients can transiently open the tight junctions between intestinal epithelial cells to allow for paracellular transport or facilitate transcellular transport.[9]

Q3: How do I interpret the results from in vitro permeability assays like Caco-2 and MDCK-MDR1?

A3: The results are typically interpreted as follows:

Assay Parameter Interpretation
Caco-2 Papp (A-B) - High (>10 x 10⁻⁶ cm/s): High probability of good oral absorption. - Moderate (1-10 x 10⁻⁶ cm/s): Variable oral absorption. - Low (<1 x 10⁻⁶ cm/s): Low probability of good oral absorption.
Efflux Ratio (Papp B-A / Papp A-B) - >2: Suggests active efflux, which could be a reason for poor oral absorption.[5]
MDCK-MDR1 Efflux Ratio - >2: Strong indication that the compound is a substrate of the P-gp efflux transporter.[8]

Q4: What is the role of the V2 receptor signaling pathway in the context of antagonist development?

A4: Understanding the V2 receptor signaling pathway is crucial for designing antagonists with the desired pharmacological effect. The V2 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its natural ligand arginine vasopressin (AVP), primarily couples to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[13][14][15] This pathway ultimately leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[13] Novel V2 receptor antagonists are designed to block this signaling cascade, promoting free water excretion (aquaresis).[16] Some studies also suggest that the V2 receptor can signal through a β-arrestin pathway, which may be independent of G protein signaling.[13][17]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[5][6][18][19]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the laboratory's established standards. A fluorescent marker like Lucifer yellow is also used to assess monolayer integrity.[5]

  • Transport Experiment (Apical to Basolateral - A-B): a. The culture medium is removed from the apical (A) and basolateral (B) compartments. b. The monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). c. The test compound, dissolved in transport buffer at a known concentration (e.g., 10 µM), is added to the apical compartment. Fresh transport buffer is added to the basolateral compartment.[19] d. The plate is incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).[19] e. At the end of the incubation, samples are collected from both the apical and basolateral compartments for quantitative analysis.

  • Transport Experiment (Basolateral to Apical - B-A): a. To assess active efflux, the experiment is performed in the reverse direction. The test compound is added to the basolateral compartment, and samples are collected from the apical compartment.[19]

  • Quantification: The concentration of the compound in the samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

    The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: MDCK-MDR1 Permeability Assay

This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter using MDCK cells transfected with the human MDR1 gene.[7][8][20]

Methodology:

  • Cell Culture: MDR1-MDCK cells are seeded on permeable Transwell® inserts and cultured for 3-5 days to form a confluent monolayer.[20]

  • Monolayer Integrity Check: Similar to the Caco-2 assay, TEER measurements are performed to ensure monolayer integrity.[7]

  • Transport Experiment (A-B and B-A): The procedure is similar to the Caco-2 assay. The test compound is added to either the apical or basolateral side, and its transport to the receiving compartment is measured over time.

  • Quantification: Compound concentrations are determined by LC-MS/MS.

  • Data Analysis: Papp values and the efflux ratio are calculated as described in the Caco-2 protocol. An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.[8]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of a novel V2 receptor antagonist in a rodent model (e.g., rat).[21][22][23][24]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats, acclimated to the laboratory conditions.

  • Study Design: A crossover or parallel group design can be used. For absolute bioavailability determination, two groups are required: one for intravenous (IV) administration and one for oral (PO) administration.[24]

  • Dosing:

    • IV Group: Administer the compound as a bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg). The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).[25]

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg), formulated as a solution or suspension.

  • Blood Sampling: Collect serial blood samples (e.g., via the tail vein or a cannulated vessel) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software. Key parameters include:

      • Area Under the Curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[26]

Visualizations

V2_Signaling_Pathway AVP AVP V2R V2 Receptor AVP->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles phosphorylates Apical_Membrane Apical Membrane AQP2_vesicles->Apical_Membrane translocation Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption increases

Caption: V2 Receptor Signaling Pathway.

Oral_Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Optimization solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 mdck MDCK-MDR1 Efflux caco2->mdck metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) mdck->metabolic_stability pk_study Rodent PK Study (IV and PO) metabolic_stability->pk_study bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability medicinal_chemistry Medicinal Chemistry (SAR) bioavailability->medicinal_chemistry Low F% formulation Formulation Development bioavailability->formulation Low F% medicinal_chemistry->solubility Iterate formulation->solubility Iterate

Caption: Experimental Workflow for Oral Bioavailability Assessment.

Troubleshooting_Bioavailability start Low Oral Bioavailability in vivo (F% < 10%) check_solubility Is aqueous solubility > 100 µg/mL? start->check_solubility check_permeability Is Caco-2 Papp (A-B) > 1x10⁻⁶ cm/s? check_solubility->check_permeability Yes improve_solubility Improve Solubility: - Formulation (nanosuspension, solid dispersion) - Salt formation check_solubility->improve_solubility No check_efflux Is Efflux Ratio > 2? check_permeability->check_efflux Yes improve_permeability Improve Permeability: - Medicinal Chemistry (reduce PSA, MW) - Permeation enhancers check_permeability->improve_permeability No check_metabolism Is hepatic clearance high? check_efflux->check_metabolism No address_efflux Address Efflux: - Prodrug approach - Co-administer with inhibitor check_efflux->address_efflux Yes reduce_metabolism Reduce Metabolism: - Medicinal Chemistry (block metabolic soft spots) check_metabolism->reduce_metabolism Yes end Re-evaluate in vivo check_metabolism->end No improve_solubility->end improve_permeability->end address_efflux->end reduce_metabolism->end

Caption: Decision Tree for Troubleshooting Low Oral Bioavailability.

References

How to prevent degradation of V2 receptor antagonists in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of V2 receptor antagonists in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and efficacy of these compounds in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My V2 receptor antagonist is showing reduced or no activity in my cell-based assay. What could be the cause?

A1: Reduced activity of a V2 receptor antagonist in cell culture can stem from several factors. The most common cause is the degradation of the compound in the culture medium. This degradation can be due to enzymatic activity from components in fetal bovine serum (FBS), the inherent chemical instability of the antagonist at physiological pH and temperature, or its interaction with other media components. Other possibilities include adsorption of the compound to plasticware or cellular metabolism.

Q2: What are the primary mechanisms of V2 receptor antagonist degradation in cell culture?

A2: V2 receptor antagonists, which can be peptide or non-peptide in nature, are susceptible to two main types of degradation in cell culture:

  • Enzymatic Degradation: Proteases and other enzymes present in serum (FBS) can cleave peptide-based antagonists. Even non-peptide antagonists can be metabolized by enzymes present in the serum.

  • Physicochemical Degradation: This includes hydrolysis (breakdown by water), oxidation, and light-induced degradation. The pH of the culture medium and exposure to light can significantly influence the rate of this degradation. For instance, Tolvaptan (B1682983) has shown sensitivity to acidic conditions and peroxide.

Q3: How can I determine if my V2 receptor antagonist is degrading in my cell culture medium?

A3: The most reliable method to assess the stability of your V2 receptor antagonist is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the antagonist in your specific cell culture medium (with and without cells) and measuring its concentration at different time points. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Are there general recommendations for storing and handling V2 receptor antagonist stock solutions to maintain their stability?

A4: Yes, proper storage and handling are crucial. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. When preparing working solutions, it is best to dilute the stock solution into the cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity

Possible Causes:

  • High enzymatic activity in the serum.

  • Chemical instability of the compound at 37°C and physiological pH.

  • Presence of reactive components in the cell culture medium.

Solutions:

  • Reduce Serum Concentration: If your cell line can tolerate it, lower the percentage of FBS in your culture medium.

  • Use Serum-Free Media: For short-term experiments, consider using a serum-free medium.

  • Heat-Inactivate Serum: Heating serum at 56°C for 30 minutes can denature some heat-labile proteases, potentially reducing antagonist degradation.

  • Test in a Simpler Buffer: Assess the compound's stability in a simple buffer like PBS at 37°C to determine its inherent chemical stability.

  • Fresh Media Supplementation: For long-term experiments, replenish the media with freshly prepared V2 receptor antagonist at regular intervals.

Issue 2: High Variability Between Experimental Replicates

Possible Causes:

  • Inconsistent preparation of antagonist solutions.

  • Adsorption of the compound to plasticware (pipette tips, plates).

  • Precipitation of the compound in the culture medium.

Solutions:

  • Use Low-Binding Plasticware: Utilize low-protein-binding plates and pipette tips to minimize adsorption.

  • Ensure Complete Solubilization: When preparing the working solution, ensure the antagonist is fully dissolved in the medium before adding it to the cells.

  • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) low (typically <0.5%) to prevent both cytotoxicity and precipitation of the antagonist.

  • Consistent Timing: Be precise with incubation times and the timing of sample collection for analysis.

Data Presentation

Table 1: Summary of Stability and Properties of Common V2 Receptor Antagonists

V2 Receptor AntagonistChemical NatureIn Vitro Half-LifeKey Stability Considerations
Tolvaptan Non-peptideIn vivo half-life is dose-dependent, approx. 12 hours at higher doses[1][2][3][4]. In vitro stability is formulation-dependent.Stable under recommended storage conditions.[2] Sensitive to acidic conditions and peroxide[5].
Conivaptan Non-peptide11.51 minutes (in rat liver microsomes)Susceptible to metabolic degradation.
Lixivaptan Non-peptideSpecific in vitro stability data in cell culture media is not readily available.As a non-peptide molecule, degradation is likely influenced by chemical stability and metabolism rather than proteolysis.
Mozavaptan Non-peptideSpecific in vitro stability data in cell culture media is not readily available.Orally active and selective V2 receptor antagonist.

Note: In vitro half-life in cell culture media can vary significantly based on the specific medium, serum concentration, and cell type used.

Experimental Protocols

Protocol 1: Assessment of V2 Receptor Antagonist Stability in Cell Culture Media using HPLC-MS

Objective: To quantify the degradation of a V2 receptor antagonist in a specific cell culture medium over time.

Materials:

  • V2 receptor antagonist of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated and non-heat-inactivated

  • Phosphate Buffered Saline (PBS), sterile

  • 24-well tissue culture plates (low-binding if available)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a structurally similar, stable compound)

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the V2 receptor antagonist in DMSO.

    • Prepare the following media conditions in triplicate in a 24-well plate:

      • Medium without serum

      • Medium with 10% non-heat-inactivated FBS

      • Medium with 10% heat-inactivated FBS

    • Prepare a working solution of the antagonist by diluting the stock solution to a final concentration of 1 µM in each of the above media conditions.

  • Incubation:

    • Add 1 mL of each working solution to the corresponding wells of the 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to determine the concentration of the intact V2 receptor antagonist.

    • The percentage of the remaining antagonist at each time point is calculated relative to the concentration at the 0-hour time point.

Visualizations

V2R_Signaling_Pathway V2 Receptor Signaling Pathway and Antagonist Action AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates Antagonist V2R Antagonist Antagonist->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation Water Water Reabsorption Membrane->Water

Caption: V2 receptor signaling and antagonist inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for V2R Antagonist Instability Start Reduced Antagonist Activity Observed CheckDegradation Assess Compound Stability (HPLC-MS) Start->CheckDegradation DegradationYes Degradation Confirmed CheckDegradation->DegradationYes Yes DegradationNo No Significant Degradation CheckDegradation->DegradationNo No OptimizeMedia Optimize Media Conditions: - Reduce/remove serum - Heat-inactivate serum - Use fresh media DegradationYes->OptimizeMedia CheckAdsorption Investigate Adsorption to Plasticware DegradationNo->CheckAdsorption AdsorptionYes Adsorption Occurring CheckAdsorption->AdsorptionYes Yes AdsorptionNo Adsorption Not an Issue CheckAdsorption->AdsorptionNo No UseLowBind Use Low-Binding Plates/Tips AdsorptionYes->UseLowBind OtherIssues Consider Other Issues: - Cellular metabolism - Incorrect concentration - Assay interference AdsorptionNo->OtherIssues

Caption: A logical workflow for troubleshooting antagonist instability.

References

Refinement of animal models for studying V2 receptor antagonist efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of vasopressin V2 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by the V2 receptor?

A1: The vasopressin V2 receptor (V2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gs protein/adenylyl cyclase/cAMP pathway.[1][2][3] Upon binding of arginine vasopressin (AVP), the V2R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Increased intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, most notably aquaporin-2 (AQP2) water channels in the collecting ducts of the kidney.[2][4] This phosphorylation promotes the translocation of AQP2 to the apical membrane, increasing water reabsorption.[2][3][4] Some studies also suggest a secondary signaling pathway involving calcium mobilization.[2][5]

Q2: Which animal models are commonly used to study V2 receptor antagonist efficacy for hyponatremia?

A2: Rat models are frequently used to study V2 receptor antagonist efficacy in the context of hyponatremia. A common approach is to induce a state analogous to the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. This is typically achieved by continuous administration of a V2 receptor agonist, such as arginine vasopressin (AVP) or its analogue desmopressin (B549326) (dDAVP), via a subcutaneously implanted osmotic mini-pump, coupled with water loading to induce hyponatremia.[6][7][8]

Q3: My V2 receptor antagonist is not showing the expected aquaretic effect in my animal model. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy:

  • Inadequate Disease Induction: The level of hyponatremia or water retention in your model may be insufficient to observe a significant effect of the antagonist. Verify the plasma sodium levels and urine osmolality of your control group.

  • Compound Bioavailability and Dose: Ensure the antagonist is administered at a dose known to be effective and that the route of administration allows for adequate bioavailability. Check for literature on the pharmacokinetics of your specific compound in the chosen animal model. For instance, studies with tolvaptan (B1682983) in rats have used oral doses ranging from 1 to 10 mg/kg.[7][8][9]

  • Off-Target Effects: If using a non-selective antagonist, effects on other receptors (e.g., V1a) could mask the V2-mediated aquaresis.[6]

  • Model-Specific Physiology: The specific strain or species of animal may have differences in V2 receptor expression or sensitivity that could affect the response to the antagonist.

Q4: I am observing high mortality in my acute hyponatremia model. How can I refine this?

A4: High mortality in acute hyponatremia models is a known issue.[7][8] To refine the model and reduce mortality:

  • Gradual Induction: Instead of rapid water loading, consider a more gradual induction of hyponatremia. This can be achieved by providing a liquid diet in combination with a lower dose of the V2 receptor agonist.[7][8]

  • Dose Titration of Antagonist: Start with a lower dose of the V2 receptor antagonist and gradually increase it. This can help prevent overly rapid correction of serum sodium, which can be detrimental.[7]

  • Close Monitoring: Implement rigorous monitoring of animal well-being, including daily body weight, food and water intake, and neurological signs. Establish clear humane endpoints for euthanasia.

Troubleshooting Guides

Problem: Inconsistent or Variable Efficacy Data
Potential Cause Troubleshooting Steps
Variability in Disease Induction Ensure consistent delivery of the V2 receptor agonist by verifying the proper functioning of osmotic mini-pumps. Standardize the volume and timing of water loading. Monitor baseline plasma sodium and urine osmolality to ensure a consistent starting point for all animals.
Animal Stress Acclimate animals to handling and experimental procedures before the study begins. Minimize environmental stressors such as noise and light fluctuations.
Inconsistent Dosing Verify the accuracy of dose calculations and the consistency of drug formulation. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Biological Variability Use age- and weight-matched animals from a reputable supplier. Increase sample size to improve statistical power.
Problem: Unexpected Side Effects
Potential Cause Troubleshooting Steps
Overly Rapid Correction of Hyponatremia This can lead to neurological complications. Reduce the dose of the V2 receptor antagonist or use a more gradual administration schedule. Monitor serum sodium levels closely to ensure a controlled rate of correction.[10]
Off-Target Effects of the Antagonist If the antagonist is not highly selective for the V2 receptor, it may interact with other receptors, such as the V1a receptor, which can affect blood pressure.[10][11] Consider using a more selective antagonist or co-administering a V1a antagonist to isolate the V2-mediated effects.
Dehydration The aquaretic effect of V2 receptor antagonists can lead to dehydration if fluid intake is not maintained. Ensure animals have free access to water. Monitor for signs of dehydration.

Experimental Protocols

Protocol 1: Induction of an Acute SIADH Rat Model

This protocol is adapted from studies investigating the efficacy of tolvaptan.[7][8]

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Acclimate rats to individual metabolic cages for at least 3 days before the experiment.

  • Osmotic Pump Implantation: Anesthetize the rats and subcutaneously implant an osmotic mini-pump calibrated to deliver a continuous infusion of a V2 receptor agonist (e.g., [deamino-Cys(1), D-Arg(8)]-vasopressin at 10 ng/h).

  • Water Loading: On the day of the experiment, administer a forced water load (e.g., an additional 10% of the initial body weight per day) via oral gavage.

  • Antagonist Administration: Administer the V2 receptor antagonist or vehicle orally at specified time points.

  • Monitoring: Collect urine and blood samples at regular intervals to measure urine volume, urine osmolality, and plasma sodium concentration. Monitor animal behavior and mortality.

Protocol 2: Induction of a Chronic Hyponatremia Rat Model

This protocol is a refinement to reduce the severity and mortality associated with acute models.[7][8]

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: As in Protocol 1.

  • Osmotic Pump Implantation: Subcutaneously implant an osmotic mini-pump delivering a lower dose of the V2 receptor agonist (e.g., [deamino-Cys(1), D-Arg(8)]-vasopressin at 1 ng/h).

  • Diet: Provide a liquid diet to induce and maintain stable, severe hyponatremia (approximately 110 mEq/liter).

  • Antagonist Administration: Administer dose titrations of the V2 receptor antagonist or vehicle.

  • Monitoring: Monitor plasma sodium levels, organ weight, and water content at the end of the study. Observe for any abnormal animal behavior.

Quantitative Data Summary

The following tables summarize quantitative data from a study evaluating tolvaptan in a rat model of acute hyponatremia.[7][8]

Table 1: Effect of Tolvaptan on Mortality in an Acute Hyponatremia Rat Model

Treatment GroupDose (mg/kg)Mortality Rate (%)
Vehicle Control-47
Tolvaptan1Reduced
Tolvaptan3Reduced
Tolvaptan100

Table 2: Effect of Tolvaptan on Plasma Sodium Concentration in an Acute Hyponatremia Rat Model

Treatment GroupDose (mg/kg)Change in Plasma Sodium
Vehicle Control-No significant change
Tolvaptan1, 3, 10Gradual, dose-dependent increase

Visualizations

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel AQP2_vesicle->AQP2_membrane Translocates to Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption Facilitates

Caption: V2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Acclimation Animal Acclimation (Metabolic Cages) Pump_Implantation Osmotic Mini-Pump Implantation (V2 Agonist) Acclimation->Pump_Implantation Water_Loading Water Loading / Liquid Diet (Induces Hyponatremia) Pump_Implantation->Water_Loading Antagonist_Admin Administer V2 Antagonist or Vehicle Water_Loading->Antagonist_Admin Sample_Collection Urine & Blood Sample Collection Antagonist_Admin->Sample_Collection Behavioral_Observation Behavioral & Clinical Observation Antagonist_Admin->Behavioral_Observation Data_Analysis Measure: - Plasma Na+ - Urine Volume - Urine Osmolality Sample_Collection->Data_Analysis

Caption: Experimental Workflow for V2 Antagonist Efficacy.

References

Strategies to reduce variability in cAMP measurement assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve the reliability of their cyclic AMP (cAMP) measurement assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cAMP assays?

A1: Variability in cAMP assays can stem from multiple factors, which can be broadly categorized as biological, technical, and procedural.

  • Biological Variability:

    • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent can show altered receptor expression and signaling capacity.[1] Always use healthy, viable cells within a consistent and low passage number range.

    • Cell Seeding Density: An inappropriate number of cells per well is a critical source of variability. Too few cells can lead to a signal that is too low to detect accurately, while too many cells can saturate the assay reagents or deplete ligands from the media.[1][2]

  • Technical & Operator Variability:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds is a major contributor to high variability between replicate wells.

    • Timing Inconsistencies: The kinetics of cAMP production and degradation are rapid. Variations in incubation times for cell stimulation or reagent addition can lead to inconsistent results.[2]

  • Reagents and Assay Conditions:

    • Reagent Handling: Improper storage and repeated freeze-thaw cycles of reagents, such as cAMP standards or antibodies, can lead to degradation and loss of performance.[2][3]

    • Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP.[4][5] Insufficient inhibition of PDEs can lead to a low signal window and high variability.[4][6]

    • Edge Effects: Wells on the periphery of a microplate are prone to increased evaporation and temperature fluctuations, leading to non-uniform cell growth and assay performance compared to the inner wells.[7][8][9]

Q2: My replicate wells show a high Coefficient of Variation (CV%). What should I check?

A2: A high CV% (typically >15% for inter-assay and >10% for intra-assay) indicates poor precision.[10] Below is a troubleshooting workflow to diagnose the cause.

G cluster_0 start High CV% Detected pipetting Review Pipetting Technique - Calibrate pipettes - Use reverse pipetting for viscous liquids - Ensure consistent technique start->pipetting cell_density Verify Cell Seeding - Ensure homogenous cell suspension - Check cell counting method pipetting->cell_density If issue persists mixing Check Reagent Mixing - Vortex reagents before use - Ensure complete mixing in wells cell_density->mixing If issue persists edge_effect Investigate Edge Effects - Are outer wells most variable? - Implement mitigation strategies mixing->edge_effect If issue persists incubation Standardize Incubation Steps - Consistent timing for all plates - Stable temperature and humidity edge_effect->incubation If issue persists end_node CV% Reduced incubation->end_node After verification

Caption: Troubleshooting flowchart for high CV%.
Q3: The overall signal in my assay is very low or absent. What could be the cause?

A3: A low or absent signal suggests a problem with one of the core components of the assay.

  • Insufficient Cell Number: The cell density may be too low to generate a detectable amount of cAMP.[6]

  • Inactive Compound/Agonist: Verify the concentration, storage, and activity of the stimulating compound.

  • High PDE Activity: If not adequately inhibited, endogenous phosphodiesterases will rapidly degrade the cAMP produced, reducing the signal.[4][6] Consider increasing the concentration of a PDE inhibitor like IBMX.

  • Sub-optimal Assay Conditions: Incubation times may be too short to allow for sufficient cAMP accumulation.[2]

  • Incorrect Instrument Settings: Ensure the plate reader settings (e.g., filters, gain, read height) are optimized for the specific assay technology (e.g., HTRF, Luminescence).[11][12]

Q4: How can I mitigate the "edge effect" in my 96-well or 384-well plates?

A4: The edge effect is a common issue caused by increased evaporation and temperature gradients in the outer wells of a plate.[7][13] This can alter media concentration and affect cell health, leading to skewed results.[7]

Strategies to Minimize Edge Effects:

  • Do Not Use Outer Wells: The simplest method is to avoid using the peripheral wells for experimental samples. Fill them with sterile water, PBS, or media to act as a humidity buffer.[8][9][13]

  • Use Low-Evaporation Lids: Lids with condensation rings can help reduce fluid loss.[7]

  • Seal the Plates: Using clear or foil sealing tapes for biochemical assays or sterile, breathable tapes for cell-based assays can significantly reduce evaporation.[7]

  • Ensure Uniform Temperature: Allow plates to equilibrate to room temperature after removing them from the incubator before adding reagents. Some studies suggest plating cells at a constant 37°C to prevent thermal currents that disrupt even cell settling.[8][14]

  • Use Specialized Plates: Some manufacturers offer plates with moats or other features designed to be filled with liquid to insulate the experimental wells.[9]

Q5: Why is a cAMP standard curve essential, and how should I interpret it?

A5: A standard curve is absolutely critical for accurately quantifying cAMP levels and deriving meaningful pharmacological data (e.g., EC50, IC50). Many assay technologies, like HTRF, have a sigmoidal relationship between the raw signal (e.g., fluorescence ratio) and the actual cAMP concentration.[2] Relying solely on the raw signal can lead to erroneous potency calculations.[2]

Key Steps:

  • Generate the Curve: Prepare serial dilutions of a known cAMP standard in the same buffer used for your samples.[15]

  • Run with Every Experiment: A standard curve must be included on every plate to account for plate-to-plate and day-to-day variations.[2]

  • Convert Raw Data: Use the standard curve to interpolate the cAMP concentration in your unknown samples from their raw signal values.

  • Analyze Converted Data: Perform all dose-response curve fitting and parameter calculations using the calculated cAMP concentrations, not the raw signals.[2][16]

Data Presentation

Table 1: Typical Assay Variability Parameters

This table provides generally accepted thresholds for the Coefficient of Variation (CV). Values are calculated from the final cAMP concentrations.

ParameterAcceptable CV%Interpretation
Intra-Assay CV < 10%Measures the precision of replicates within a single assay plate.[10]
Inter-Assay CV < 15%Measures the reproducibility of the assay across different plates and days.[10]

Note: These values are general guidelines. Specific assay requirements may vary.

Table 2: Troubleshooting Guide Summary
SymptomPossible CauseRecommended Solution
High CV% Inconsistent pipetting, non-homogenous cell suspension, edge effects.Calibrate pipettes, ensure thorough mixing of cells before plating, and implement strategies to mitigate edge effects.[17]
Low Signal Window Insufficient cell number, high PDE activity, short incubation time.Optimize cell density, include or increase the concentration of a PDE inhibitor (e.g., IBMX), and optimize stimulation time.[6]
High Background Too many cells, non-specific binding of detection reagents.Reduce cell seeding density, titrate antibody/reagent concentrations.[6][17]
Inconsistent EC50/IC50 Cell passage drift, reagent degradation, data analysis based on raw signal.Use cells from a frozen, characterized bank; aliquot and store reagents properly; always convert raw data to cAMP concentration using a standard curve.[2][3]

Signaling Pathway & Experimental Workflow

GPCR-cAMP Signaling Pathway

The diagram below illustrates the canonical Gs and Gi signaling pathways that regulate intracellular cAMP levels. Agonist binding to a Gs-coupled receptor activates adenylyl cyclase (AC) to produce cAMP, while agonist binding to a Gi-coupled receptor inhibits this process. Phosphodiesterases (PDEs) degrade cAMP to AMP, terminating the signal.

G cluster_gs Gs Pathway cluster_gi Gi Pathway Agonist_s Agonist GPCR_s Gs-GPCR Agonist_s->GPCR_s AC Adenylyl Cyclase GPCR_s->AC + cAMP cAMP AC->cAMP Agonist_i Agonist GPCR_i Gi-GPCR Agonist_i->GPCR_i GPCR_i->AC - ATP ATP ATP->AC PDE PDE cAMP->PDE Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream AMP AMP PDE->AMP

Caption: Simplified Gs and Gi signaling pathways controlling cAMP levels.
General Experimental Workflow for a cAMP Assay

This workflow outlines the key steps for a typical cell-based cAMP immunoassay, such as HTRF or ELISA.

G cluster_workflow Experimental Workflow prep 1. Cell Preparation - Harvest/thaw cells - Count & check viability - Resuspend to optimal density plate 2. Plate Cells - Dispense cells into microplate - Incubate (if adherent) prep->plate stim 3. Cell Stimulation - Add PDE inhibitor - Add agonist/antagonist - Incubate plate->stim lyse 4. Lysis & Detection - Lyse cells - Add detection reagents (e.g., labeled cAMP, antibody) - Incubate stim->lyse read 5. Read Plate - Use plate reader with appropriate settings lyse->read analyze 6. Data Analysis - Generate standard curve - Convert raw signal to [cAMP] - Fit dose-response curves read->analyze

Caption: General workflow for a competitive immunoassay for cAMP.

Key Experimental Protocols

Protocol 1: Preparation of Cryopreserved Cells for a Suspension Assay

This protocol describes the steps for preparing frozen cells for a suspension-based cAMP assay.

  • Thawing: Rapidly thaw a vial of cryopreserved cells in a 37°C water bath until only a small ice crystal remains.[18][19]

  • Washing: Transfer the cells to a sterile conical tube containing at least 10 mL of pre-warmed, serum-free culture medium or PBS to dilute the cryoprotectant (e.g., DMSO).

  • Centrifugation: Centrifuge the cell suspension at approximately 300-340 x g for 3-5 minutes.[18][19][20]

  • Resuspension: Carefully aspirate the supernatant and gently resuspend the cell pellet in the appropriate assay stimulation buffer.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue). Viability should ideally be >90%.

  • Final Dilution: Dilute the cell suspension in stimulation buffer to the final, pre-optimized plating density. Keep the suspension gently mixed to prevent settling before plating.

Protocol 2: Optimizing Cell Seeding Density

Optimizing cell number is crucial to ensure the measured signal falls within the linear range of the standard curve and provides the best assay window.[2]

  • Prepare Cell Dilutions: Create a series of cell dilutions in stimulation buffer to test a range of cell densities (e.g., 1,000 to 20,000 cells/well, depending on the cell line and receptor expression).

  • Plate Cells: Dispense the different cell densities into separate wells of a microplate.

  • Stimulate cAMP Production: To determine the maximum achievable signal, treat a set of wells for each cell density with a high concentration of a direct adenylyl cyclase activator like forskolin (B1673556) (e.g., 10-30 µM).[2] For Gs-coupled receptors, also treat a set with a saturating concentration of a known agonist.

  • Measure Basal Signal: Include untreated wells for each cell density to measure the basal cAMP level.

  • Perform Assay: Complete the cAMP assay protocol (lysis, detection, and reading).

  • Analyze Results: Convert raw signals to cAMP concentrations. Plot the signal-to-background (S/B) ratio (stimulated signal / basal signal) against the cell number. Select the lowest cell density that gives a robust S/B ratio and where the stimulated signal falls comfortably within the linear range of the cAMP standard curve.[2][21] Using too many cells can cause the assay to "bottom out" and limit the ability to differentiate potent compounds.[2]

References

Validation & Comparative

Preclinical Efficacy of Tolvaptan vs. Lixivaptan in Animal Models of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of renal cysts, leading to kidney enlargement and functional decline. The vasopressin V2 receptor (V2R) has been identified as a key therapeutic target in ADPKD, and V2R antagonists have shown promise in slowing disease progression. This guide provides a comparative overview of the preclinical efficacy of two such antagonists, Tolvaptan and Lixivaptan (B1674903), based on available data from studies in established animal models of ADPKD.

Mechanism of Action: Targeting the Vasopressin V2 Receptor Pathway

Both Tolvaptan and Lixivaptan are selective antagonists of the vasopressin V2 receptor. In ADPKD, the binding of vasopressin to the V2R in the renal collecting ducts activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote cyst cell proliferation and fluid secretion, driving cyst growth. By competitively blocking the V2R, Tolvaptan and Lixivaptan inhibit this signaling cascade, thereby reducing intracellular cAMP levels and mitigating the downstream effects that contribute to cystogenesis.

cluster_0 Vasopressin V2 Receptor Signaling in ADPKD cluster_1 Therapeutic Intervention Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation FluidSecretion Fluid Secretion PKA->FluidSecretion CystGrowth Cyst Growth Proliferation->CystGrowth FluidSecretion->CystGrowth Vaptans Tolvaptan / Lixivaptan Vaptans->V2R Block

Figure 1: Simplified signaling pathway of vasopressin V2 receptor antagonism in ADPKD.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing Tolvaptan and Lixivaptan are limited. However, by examining data from studies utilizing the same animal models, an indirect comparison of their efficacy can be made. The two most commonly used rodent models for preclinical ADPKD research are the PCK rat and various Pkd1 mutant mouse models.

PCK Rat Model

The Polycystic Kidney (PCK) rat is an orthologous model of human autosomal recessive polycystic kidney disease (ARPKD) but is also widely used for preclinical testing of therapies for ADPKD due to shared pathological features.

Table 1: Efficacy in the PCK Rat Model

ParameterTolvaptan (as OPC-31260/OPC-41061)¹Lixivaptan²
Kidney Weight / Body Weight Statistically significant reduction26% reduction (p<0.01)
Kidney Cystic Score/Area Statistically significant reduction54% reduction in kidney cystic score (p<0.001)
Renal cAMP Levels Lowered23% reduction (p<0.05)
Liver Cyst Score Not consistently reported39.3% reduction (p<0.001)
Renal Fibrosis Not consistently reported30% decrease in kidney fibrosis (p=0.12)

¹Data for Tolvaptan (and its earlier analogue OPC-31260) in the PCK rat model demonstrated a significant reduction in disease progression, though specific percentage reductions are not always consistently reported across studies.[1][2] ²Data for Lixivaptan is from a study where 4-week-old PCK rats were treated with 0.5% Lixivaptan in their chow for 8 weeks.[3][4]

Pkd1 Mouse Models

Various mouse models with mutations in the Pkd1 gene, the most common gene mutated in human ADPKD, are utilized to study the disease. The Pkd1RC/RC mouse is a hypomorphic model that closely mimics the slowly progressive nature of human ADPKD.

Table 2: Efficacy in Pkd1 Mouse Models

ParameterTolvaptan³Lixivaptan⁴
Kidney Weight / Body Weight Statistically significant reduction (p<0.0001 vs. untreated)15.5% reduction (p<0.01 vs. control)
Cystic Index/Volume Statistically significant reduction in cystic index (p<0.001 vs. untreated)Nominally higher reduction in cyst volume when combined with R-568
Renal Fibrosis Markedly reducedNominally higher reduction in fibrosis volume when combined with R-568
Blood Urea Nitrogen (BUN) Statistically significant reduction (p<0.001 vs. untreated)Not reported

³Data for Tolvaptan is from a study in an adult-onset conditional Pkd1 knock-out mouse model.[5] Another study in Pkd1RC/RC mice reported that Tolvaptan markedly reduced cyst progression.[6][7] ⁴Data for Lixivaptan is from a study in Pkd1RC/RC mice treated with 0.5% lixivaptan in their chow. The study primarily focused on a combination therapy, but reported some data for lixivaptan monotherapy.[8]

Experimental Protocols

The following provides a general overview of the methodologies employed in the preclinical studies cited. For specific details, readers are encouraged to consult the primary literature.

cluster_0 Preclinical Experimental Workflow for V2R Antagonists in ADPKD Models AnimalModel Animal Model Selection (e.g., PCK Rat, Pkd1 Mouse) DrugAdmin Drug Administration (e.g., in chow, oral gavage) AnimalModel->DrugAdmin Treatment Treatment Period (weeks to months) DrugAdmin->Treatment Efficacy Efficacy Assessment Treatment->Efficacy Histology Histological Analysis (Kidney Weight, Cyst Volume, Fibrosis) Efficacy->Histology Biochem Biochemical Analysis (cAMP levels, BUN, Creatinine) Efficacy->Biochem Data Data Analysis and Comparison Histology->Data Biochem->Data

Figure 2: Generalized experimental workflow for preclinical ADPKD studies.
Animal Models

  • PCK Rats: These rats have a spontaneous mutation in the Pkhd1 gene and develop polycystic kidneys and biliary cysts. Studies often commence treatment in young rats (e.g., 4 weeks of age) before significant cyst development.[3][4]

  • Pkd1 Mouse Models:

    • Conditional Knockout Models: These models allow for the inactivation of the Pkd1 gene at a specific time point, often in adult mice, to study disease progression.[5]

    • Pkd1RC/RC Mice: This hypomorphic model carries a missense mutation in the Pkd1 gene, resulting in a more slowly progressive disease phenotype that is considered to be more analogous to human ADPKD.[6][7][8]

Drug Administration

In many of the cited preclinical studies, Tolvaptan and Lixivaptan were administered by incorporating the compound into the rodent chow at specified concentrations (e.g., 0.5% w/w).[3][4][8] This method allows for continuous drug exposure over the treatment period.

Efficacy Assessment
  • Kidney Weight to Body Weight Ratio: An increase in this ratio is a hallmark of ADPKD progression.

  • Histological Analysis:

    • Cystic Volume/Index/Score: Kidney sections are stained (e.g., with Hematoxylin and Eosin) and imaged. The cystic area is then quantified relative to the total kidney area using image analysis software.

    • Fibrosis: The extent of interstitial fibrosis is often assessed by staining for collagen (e.g., with Masson's trichrome or Picrosirius red) followed by quantification of the stained area.[8]

  • Biochemical Markers:

    • Renal cAMP Levels: Measurement of cAMP in kidney tissue lysates provides a direct readout of the drug's target engagement.[3][4]

    • Blood Urea Nitrogen (BUN) and Serum Creatinine: These are markers of kidney function, with elevated levels indicating renal impairment.

Summary and Conclusion

Based on the available preclinical data, both Tolvaptan and Lixivaptan demonstrate significant efficacy in slowing the progression of polycystic kidney disease in established animal models. They effectively reduce key markers of disease severity, including kidney enlargement, cyst burden, and in the case of Lixivaptan, liver cysts and renal fibrosis.

While a direct, head-to-head comparison in the same study is lacking, the data suggests that both compounds have a comparable mechanism of action and elicit similar beneficial effects. Lixivaptan has been suggested to have a potentially safer liver profile compared to Tolvaptan, a factor that is being further investigated in clinical trials.[8]

The choice between these two agents for further clinical development or as therapeutic options will likely depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and patient tolerability in human populations. The preclinical data presented here provides a strong rationale for the continued investigation of both Tolvaptan and Lixivaptan as valuable treatments for ADPKD.

References

A Comparative Guide to V2 Receptor Antagonists: Lixivaptan vs. Tolvaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel vasopressin V2 receptor antagonist, Lixivaptan, against the current standard of care, Tolvaptan (B1682983). The information presented is based on available preclinical and clinical data, offering insights into the efficacy, safety, and mechanistic profiles of these two agents.

Introduction

Vasopressin V2 receptor antagonists, also known as "vaptans," are a class of drugs that promote aquaresis—the excretion of electrolyte-free water. This mechanism of action makes them valuable in the management of euvolemic and hypervolemic hyponatremia, as well as in slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1][2][3][4]. Tolvaptan was the first oral, selective V2 receptor antagonist to receive approval for these indications and is considered the standard of care[1][5]. However, concerns regarding potential liver injury have prompted the development of new agents with improved safety profiles[6][7]. Lixivaptan is an investigational V2 receptor antagonist that has emerged as a potential alternative to Tolvaptan, with evidence suggesting a lower risk of hepatotoxicity[7][8]. This guide aims to provide an objective comparison of Lixivaptan and Tolvaptan, supported by experimental data.

Mechanism of Action and Signaling Pathway

Both Lixivaptan and Tolvaptan are selective antagonists of the vasopressin V2 receptor[6][9][10]. The V2 receptor is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts[11]. When activated by arginine vasopressin (AVP), the V2 receptor initiates a Gs protein-coupled signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA)[12][13][14]. PKA then phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane[14][15]. This increases water reabsorption from the tubular fluid back into the bloodstream[12]. By competitively blocking the V2 receptor, Lixivaptan and Tolvaptan prevent this signaling cascade, leading to decreased AQP2 insertion, reduced water reabsorption, and consequently, increased excretion of free water[1][2][9][16].

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water Reabsorption Water Reabsorption AQP2_channel->Water Reabsorption Increases Antagonist Lixivaptan or Tolvaptan Antagonist->V2R Blocks

Figure 1: Vasopressin V2 Receptor Signaling Pathway and Antagonist Action.

Comparative Data

The following tables summarize the available quantitative data for Lixivaptan and Tolvaptan. It is important to note that direct head-to-head clinical trial data is limited as Lixivaptan is still under investigation.

Table 1: Pharmacodynamic and Efficacy Comparison

ParameterLixivaptanTolvaptanSource
Receptor Selectivity Selective V2 receptor antagonist. Binding affinity for V2 is ~100 times greater than for V1a.Selective V2 receptor antagonist. Affinity for V2 is 29 times greater than for V1a.[17],[6]
Effect on Urine Osmolality Dose-dependent decrease in urine osmolality.Dose-dependent decrease in urine osmolality.[18],[6]
Effect on Serum Sodium Statistically significant increase in serum sodium in patients with euvolemic hyponatremia.Statistically significant increase in serum sodium in patients with euvolemic and hypervolemic hyponatremia.[19],[5]
Efficacy in ADPKD (Change in eGFR) Phase 3 ACTION study aims to detect a 1.4 mL/min/1.73 m² eGFR difference compared to placebo.In the REPRISE trial, the change in eGFR was -2.34 mL/min/1.73 m² with tolvaptan versus -3.61 mL/min/1.73 m² with placebo over 12 months.[20],[21]
Efficacy in ADPKD (Change in Total Kidney Volume) Phase 2 ELiSA study included TKV as a secondary endpoint.In the TEMPO 3:4 trial, the annual rate of increase in total kidney volume was 2.8% with tolvaptan versus 5.5% with placebo.[22],[21]

Table 2: Safety and Tolerability Profile

ParameterLixivaptanTolvaptanSource
Incidence of Liver Injury (ALT > 3x ULN) No subjects met the pre-specified stopping criteria of an ALT level >3x ULN in the ALERT Study. Computational modeling suggests a lower potential for liver injury.Can cause serious and potentially fatal liver injury. A risk evaluation and mitigation strategy (REMS) is in place.[7][8][20],[6]
Common Adverse Events Thirst, polyuria, nocturia, dry mouth.Thirst, polyuria, nocturia, dry mouth.[19],[21]
Discontinuation Rate due to Adverse Events In the ALERT study, one subject withdrew consent after 93 days of dosing.Higher discontinuation rate compared to placebo in clinical trials due to adverse events.[20],[21]

Experimental Protocols

Representative Clinical Trial Protocol: Evaluation of Efficacy and Safety in ADPKD

This protocol is a synthesized representation based on the design of the Phase 3 ACTION study for Lixivaptan and the REPRISE trial for Tolvaptan.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

2. Patient Population:

  • Adults (18-65 years) with a diagnosis of ADPKD.

  • Evidence of rapidly progressing disease, defined by age- and height-adjusted total kidney volume and a decline in eGFR.

3. Treatment:

  • Titration Phase: A single-blind run-in period where all patients may receive the active drug to ensure tolerability and determine the optimal dose.

  • Randomization: Eligible patients are randomized (e.g., 2:1) to receive either the V2 receptor antagonist or a matching placebo.

  • Treatment Period: Patients receive the assigned treatment for a predefined period (e.g., 12-24 months).

4. Efficacy Endpoints:

  • Primary: The annual rate of change in estimated Glomerular Filtration Rate (eGFR).

  • Secondary: The annual rate of change in total kidney volume (TKV) measured by MRI.

5. Safety Assessments:

  • Monitoring of adverse events, with a focus on liver function tests (ALT, AST, bilirubin) at regular intervals.

  • Vital signs, physical examinations, and laboratory tests.

6. Statistical Analysis:

  • The primary efficacy endpoint is analyzed using a mixed-effects model for repeated measures.

  • Safety data is summarized descriptively.

Experimental_Workflow Screening Patient Screening (ADPKD Diagnosis, eGFR, TKV) Titration Single-Blind Titration Phase Screening->Titration Randomization Randomization (2:1) Titration->Randomization Treatment Double-Blind Treatment Period (V2 Antagonist or Placebo) Randomization->Treatment FollowUp End of Treatment & Follow-up Assessments Treatment->FollowUp Analysis Data Analysis (eGFR, TKV, Safety) FollowUp->Analysis

Figure 2: Generalized Experimental Workflow for an ADPKD Clinical Trial.

Preclinical Evidence

Preclinical studies in animal models of PKD have been instrumental in evaluating the therapeutic potential of V2 receptor antagonists. In PCK rats, a model of human PKD, Lixivaptan treatment resulted in decreased kidney weight, cyst volume, and renal cAMP levels, along with preserved renal function compared to control animals[10][23]. These findings are consistent with the effects observed with Tolvaptan in similar preclinical models and provide a strong rationale for the clinical development of Lixivaptan in ADPKD.

Discussion and Future Outlook

The available data suggests that Lixivaptan has a pharmacological profile similar to Tolvaptan, effectively antagonizing the V2 receptor to induce aquaresis. The primary potential advantage of Lixivaptan lies in its improved liver safety profile. Computational modeling and preliminary clinical data indicate a lower risk of hepatotoxicity compared to Tolvaptan[7][8]. This could be a significant clinical differentiator, as the risk of liver injury with Tolvaptan necessitates a strict risk evaluation and mitigation strategy[6].

The ongoing Phase 3 ACTION trial for Lixivaptan is a pivotal study that will provide more definitive data on its efficacy and safety in a large population of patients with ADPKD[20][24]. The results of this trial will be crucial in determining the future role of Lixivaptan in the management of this disease. Furthermore, the ALERT study is specifically designed to assess the safety of Lixivaptan in patients who previously discontinued (B1498344) Tolvaptan due to liver toxicity, which could open up a new treatment option for this specific patient population[7].

Conclusion

Lixivaptan is a promising new V2 receptor antagonist that may offer a safer alternative to the current standard of care, Tolvaptan, particularly concerning the risk of liver injury. While preclinical and early clinical data are encouraging, the results of ongoing Phase 3 clinical trials are needed to fully establish its comparative efficacy and safety. Should these trials demonstrate a favorable benefit-risk profile, Lixivaptan could represent a significant advancement in the treatment of conditions such as ADPKD and hyponatremia.

References

V2 Receptor Antagonists: A Comparative Analysis of Cross-Reactivity with V1a and V1b Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several prominent V2 receptor antagonists with V1a and V1b vasopressin receptor subtypes. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on receptor selectivity and supported by experimental data.

Introduction

Vasopressin receptor antagonists, particularly those targeting the V2 receptor (V2R), are valuable tools in both basic research and clinical medicine. Their primary therapeutic application is in the management of hyponatremia and conditions associated with fluid retention. However, the cross-reactivity of these antagonists with other vasopressin receptor subtypes, namely V1a and V1b, can lead to off-target effects. The V1a receptor is primarily involved in vasoconstriction and glycogenolysis, while the V1b receptor modulates adrenocorticotropic hormone (ACTH) release from the pituitary.[1][2] Therefore, understanding the selectivity profile of V2R antagonists is crucial for interpreting experimental results and predicting potential side effects.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of selected V2 receptor antagonists for the human V1a, V1b, and V2 receptors. A lower Ki value indicates a higher binding affinity.

AntagonistV1a Receptor Ki (nM)V1b Receptor Ki (nM)V2 Receptor Ki (nM)Selectivity (V1a/V2)Selectivity (V1b/V2)
Tolvaptan 29 (x V2)No inhibition~1.0 - 3.029N/A
Lixivaptan Data not availableData not available1.2 - 2.3Significant V2 selectivity reportedSignificant V2 selectivity reported
Satavaptan >100 (x V2)>100 (x V2)~0.6 - 4.1>100>100
Conivaptan 0.48Not inhibited3.040.16 (Dual antagonist)N/A

Note: Ki values can vary depending on the experimental conditions and assay used.

Signaling Pathways

The distinct physiological effects of vasopressin are mediated through different G protein-coupled receptor (GPCR) signaling pathways.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are coupled to Gq/11 proteins. Upon activation by vasopressin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol AVP Vasopressin V1abR V1a/V1b Receptor AVP->V1abR Gq Gq V1abR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

V1a/V1b Receptor Gq Signaling Pathway
V2 Receptor Signaling

The V2 receptor is coupled to the Gs protein.[1] Activation of the V2 receptor by vasopressin stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

V2 Receptor Gs Signaling Pathway

Experimental Protocols

The determination of antagonist binding affinity and functional activity is critical for characterizing their cross-reactivity. Below are generalized protocols for key assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (antagonist) to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells expressing the target vasopressin receptor subtype (V1a, V1b, or V2).

  • Harvest the cells and homogenize in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Assay Procedure:

  • In a multi-well plate, add the prepared cell membranes.

  • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin).

  • Add increasing concentrations of the unlabeled antagonist.

  • For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled vasopressin.

  • Incubate the plate to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by receptor activation.

1. V2 Receptor Functional Assay (cAMP Accumulation):

  • Seed cells expressing the V2 receptor in a multi-well plate.

  • Pre-incubate the cells with increasing concentrations of the V2 receptor antagonist.

  • Stimulate the cells with a fixed concentration of a V2 receptor agonist (e.g., desmopressin (B549326) or arginine vasopressin).

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

2. V1a/V1b Receptor Functional Assay (Calcium Mobilization):

  • Seed cells expressing the V1a or V1b receptor in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with increasing concentrations of the V1a or V1b receptor antagonist.

  • Stimulate the cells with a fixed concentration of a V1a/V1b receptor agonist (e.g., arginine vasopressin).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture with Receptor Expression MembranePrep Membrane Preparation (for Binding Assay) CellCulture->MembranePrep CellPlating Cell Plating (for Functional Assays) CellCulture->CellPlating BindingAssay Radioligand Binding Assay (Competition) MembranePrep->BindingAssay FunctionalAssay Functional Assay (cAMP or Ca²⁺) CellPlating->FunctionalAssay IC50 Determine IC50 BindingAssay->IC50 FunctionalAssay->IC50 Ki Calculate Ki (from IC50) IC50->Ki Selectivity Determine Selectivity Ki->Selectivity

References

Comparative study of oral vs. intravenous administration of V2 receptor antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic and pharmacodynamic profiles of V2 receptor antagonists administered orally and intravenously, supported by experimental data and detailed methodologies.

This guide offers a comprehensive comparison of oral and intravenous administration routes for vasopressin V2 receptor antagonists, a class of drugs pivotal in managing conditions such as hyponatremia and heart failure. For researchers, scientists, and drug development professionals, this document provides a detailed examination of the performance, experimental backing, and mechanistic pathways of these agents, exemplified by key compounds like tolvaptan (B1682983) and its intravenous prodrug, OPC-61815, as well as conivaptan.

Performance Comparison: Oral vs. Intravenous Administration

The choice between oral and intravenous administration of V2 receptor antagonists hinges on a variety of factors including the clinical setting, the desired onset of action, and patient characteristics. Intravenous formulations are generally preferred in acute hospital settings for patients who cannot take oral medications or when a more rapid onset of action is desired[1]. Oral formulations, such as tolvaptan, are suitable for chronic management[1].

Pharmacokinetic Profile

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is crucial in determining the optimal route of administration. Intravenous administration bypasses the complexities of gastrointestinal absorption, leading to 100% bioavailability. In contrast, oral V2 receptor antagonists exhibit variable bioavailability.

A study comparing a 30 mg oral dose of tolvaptan to an intravenous formulation in healthy subjects revealed a mean absolute bioavailability of 56%, with a range of 42% to 80%[2]. Another V2 receptor antagonist, conivaptan, has an oral bioavailability of approximately 44%[3].

The pharmacokinetic parameters of oral tolvaptan and its intravenous prodrug, OPC-61815, have been directly compared in clinical trials. A study in patients with congestive heart failure found that a 16 mg intravenous dose of OPC-61815 resulted in a tolvaptan exposure (Cmax and AUC24h) that was similar to a 15 mg oral tolvaptan tablet[4][5][6][7][8].

ParameterOral Tolvaptan (15 mg)Intravenous OPC-61815 (16 mg)Oral ConivaptanIntravenous Conivaptan
Bioavailability ~56%[2]100% (as prodrug)~44%[3]100%
Time to Peak Concentration (Tmax) 2-4 hours[9]Not directly applicable (prodrug conversion)Not specified in provided abstractsImmediate
Elimination Half-life (t1/2) 6-8 hours[10]Not specified for OPC-61815~5 hours (oral)5-12 hours (IV)
Metabolism Primarily hepatic (CYP3A4)[10]Converted to tolvaptan in the body[5]Primarily hepatic (CYP3A4)[11]Primarily hepatic (CYP3A4)[11]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. A common methodology for comparing oral and intravenous V2 receptor antagonists is the multicenter, randomized, double-blind, active-controlled, parallel-group comparison trial.

Example Experimental Protocol: Phase II Study of IV OPC-61815 vs. Oral Tolvaptan in Congestive Heart Failure[4][5][6][7]
  • Objective: To determine the intravenous dose of OPC-61815 that provides an equivalent tolvaptan exposure to a standard oral dose of tolvaptan in patients with congestive heart failure (CHF).

  • Study Design: A multicenter, double-blind, randomized, active-controlled, parallel-group comparison clinical pharmacology trial.

  • Participants: Patients aged 20-85 years with CHF and volume overload despite treatment with conventional diuretics.

  • Intervention: Patients were randomly assigned to receive either intravenous OPC-61815 at doses of 2, 4, 8, or 16 mg, or a 15 mg oral tolvaptan tablet, once daily for 5 days.

  • Primary Endpoint: The primary endpoint was the assessment of the dose of OPC-61815 equivalent to 15 mg of tolvaptan, determined by the maximum plasma concentration (Cmax) and the area under the concentration-time curve over 24 hours (AUC24h) after the first administration.

  • Secondary Endpoints:

    • Pharmacodynamics: Changes in daily urine volume and urine osmolality.

    • Efficacy: Changes in body weight and assessment of congestive symptoms.

    • Safety: Monitoring of treatment-emergent adverse events, laboratory parameters, vital signs, and ECG findings.

  • Pharmacokinetic Analysis: Plasma concentrations of OPC-61815 and tolvaptan were measured using a validated high-performance liquid chromatography-tandem mass spectrometry method. Pharmacokinetic parameters were calculated using noncompartmental analysis.

Mandatory Visualizations

V2 Receptor Antagonist Signaling Pathway

V2 receptor antagonists exert their effect by blocking the action of arginine vasopressin (AVP) on the V2 receptors in the collecting ducts of the kidneys. This inhibition prevents the insertion of aquaporin-2 water channels into the apical membrane, leading to an increase in free water excretion, a phenomenon known as aquaresis.

V2R_Signaling_Pathway cluster_blood Blood Vessel cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates V2R_Antagonist V2 Receptor Antagonist V2R_Antagonist->V2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Channel AQP2 Water Channel AQP2_Vesicle->AQP2_Channel Translocates to Apical Membrane Water_out Water Excretion (Aquaresis) Water Water Water->AQP2_Channel Reabsorption

Caption: V2 receptor antagonist mechanism of action.

Experimental Workflow: Clinical Trial Comparing Oral vs. IV V2 Receptor Antagonists

The following diagram illustrates the typical workflow of a clinical trial designed to compare the efficacy and safety of oral and intravenous V2 receptor antagonists.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Vitals, Labs, Weight) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Oral_Group Oral V2 Antagonist Administration Randomization->Oral_Group IV_Group Intravenous V2 Antagonist Administration Randomization->IV_Group PK_Sampling Pharmacokinetic Blood Sampling Oral_Group->PK_Sampling PD_Measurement Pharmacodynamic Measurements (Urine Output, Osmolality) Oral_Group->PD_Measurement Efficacy_Assessment Efficacy Assessment (Body Weight, Symptoms) Oral_Group->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Oral_Group->Safety_Monitoring IV_Group->PK_Sampling IV_Group->PD_Measurement IV_Group->Efficacy_Assessment IV_Group->Safety_Monitoring Data_Analysis Statistical Analysis (PK, PD, Efficacy, Safety) PK_Sampling->Data_Analysis PD_Measurement->Data_Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

Caption: Clinical trial workflow for comparing oral and IV V2 antagonists.

Conclusion

The choice between oral and intravenous V2 receptor antagonists is multifaceted, with each route of administration offering distinct advantages. Intravenous formulations, such as the prodrug OPC-61815, provide rapid and complete bioavailability, making them ideal for acute settings. Oral formulations like tolvaptan are effective for chronic management, offering convenience and ease of use.

Comparative clinical trials have demonstrated that intravenous administration of a tolvaptan prodrug can achieve similar systemic exposure and clinical efficacy to oral tolvaptan. The selection of the administration route should be guided by the patient's clinical status, the urgency of treatment, and the desired pharmacokinetic and pharmacodynamic profile. Further research and real-world evidence will continue to refine the optimal use of these important therapeutic agents.

References

Validating V2 Receptor Antagonists: A Comparative Guide to Genetic Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the therapeutic efficacy of Vasopressin V2 receptor (V2R) antagonists. We delve into the use of genetic knockout models and explore alternative in vitro systems, supported by experimental data and detailed protocols.

The Vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in regulating water homeostasis. Its dysregulation is implicated in conditions such as Polycystic Kidney Disease (PKD) and hyponatremia, making it a key therapeutic target. V2R antagonists, such as Tolvaptan (B1682983), Lixivaptan, and Conivaptan, have emerged as promising treatments.[1] Validating their therapeutic effect is crucial, and genetic knockout models have traditionally been a cornerstone of this process. This guide will compare the validation of V2R antagonists using these models against emerging alternative methods.

Genetic Knockout Models: The In Vivo Gold Standard

Genetic knockout (KO) animal models, where the gene encoding the V2 receptor is inactivated, provide a powerful in vivo system to study the receptor's function and the effects of its antagonists. These models are instrumental in understanding the physiological consequences of V2R blockade in a whole-organism context.

V2R Knockout Models in Polycystic Kidney Disease (PKD) Research

In the context of PKD, a genetic disorder characterized by the growth of numerous cysts in the kidneys, animal models with mutations in PKD-related genes, such as Pkd1, are widely used.[2] Studies have demonstrated that V2R antagonists can ameliorate disease progression in these models.[3][4]

Experimental Data:

ParameterAnimal ModelTreatmentResultReference
Kidney Weight to Body Weight Ratio (%) Pkd1-deletion miceTolvaptanReduced compared to untreated controls[5][6]
PCK ratsLixivaptan (low dose)26% reduction compared to controls (p < 0.01)[7][8]
Cystic Score/Index Pkd1-deletion miceTolvaptanReduced compared to untreated controls[5][6]
PCK ratsLixivaptan (low dose)54% reduction compared to controls (p < 0.001)[7][8]
Plasma Creatinine PCK ratsLixivaptan (low dose)13% reduction compared to controls (p < 0.001)[7][8]
Kidney cAMP Levels PCK ratsLixivaptan (low dose)23% reduction compared to controls (p < 0.05)[7][8]

Experimental Workflow for PKD Mouse Model Studies:

cluster_0 Animal Model Generation & Induction cluster_1 Treatment Administration cluster_2 Data Collection & Analysis P1 Generate Pkd1 conditional knockout mice P2 Induce Pkd1 gene deletion (e.g., with tamoxifen) P1->P2 T1 Randomly assign mice to treatment groups (V2RA, placebo) P2->T1 T2 Administer treatment (e.g., in chow) for a defined period T1->T2 D1 Monitor physiological parameters (e.g., water intake, urine output) T2->D1 D2 Sacrifice animals and collect kidneys D1->D2 D3 Measure kidney weight and perform histological analysis for cyst index D2->D3 D4 Measure biochemical markers (e.g., plasma creatinine, kidney cAMP) D3->D4

Workflow for V2RA testing in a PKD mouse model.
V2R Knockout Models in Hyponatremia Research

Hyponatremia, a condition of low sodium concentration in the blood, is often associated with excessive water retention mediated by vasopressin. V2R antagonists are effective in treating hyponatremia by promoting free water excretion (aquaresis).[9][10] Animal models of hyponatremia, often induced by the administration of the V2R agonist desmopressin (B549326) (dDAVP), are used to evaluate the efficacy of these antagonists.[11][12]

Experimental Data:

ParameterAnimal ModelTreatmentResultReference
Plasma/Serum Sodium Concentration Hyponatremic ratsTolvaptanGradual increase to healthy levels[11]
SIADH rat modelConivaptan (0.1, 1 mg/kg)Significant increase in blood sodium concentration[12]
Hyponatremic patients (Euvolemic/Hypervolemic)Conivaptan (40 mg/day)Mean increase of 6.3 mEq/L from baseline[13]
Hyponatremic patients (Euvolemic/Hypervolemic)Conivaptan (80 mg/day)Mean increase of 9.4 mEq/L from baseline[13]

Experimental Workflow for Hyponatremia Rat Model Studies:

cluster_0 Induction of Hyponatremia cluster_1 Treatment & Monitoring H1 Administer V2R agonist (dDAVP) continuously (e.g., via osmotic minipump) H2 Induce water loading H1->H2 T1 Administer V2R antagonist or placebo H2->T1 T2 Monitor serum sodium levels, urine output, and osmolality T1->T2

Workflow for V2RA testing in a hyponatremia rat model.

Alternative Validation Methods: In Vitro and Ex Vivo Systems

While knockout models are invaluable, there is a growing emphasis on developing alternative, human-relevant in vitro and ex vivo models. These approaches can offer higher throughput, reduced cost, and the ability to study human-specific responses.[14][15]

Kidney Organoids: A Promising Frontier

Kidney organoids, three-dimensional structures derived from human pluripotent stem cells (hPSCs), are emerging as a powerful tool for modeling kidney diseases, including PKD.[16][17] These organoids can be generated from induced pluripotent stem cells (iPSCs) of patients with PKD or by using CRISPR/Cas9 gene editing to introduce PKD-causing mutations.[15][18]

Comparison of Knockout Models and Kidney Organoids:

FeatureGenetic Knockout ModelsKidney Organoids
System Complexity Whole organism, systemic effects3D cellular structure, lacks systemic context
Species Typically mouse or ratHuman
Throughput Low to mediumHigh
Cost HighMedium to high
Genetic Manipulation Time-consumingRelatively rapid with CRISPR/Cas9
Relevance to Human Disease Good, but species differences existHigh, human-specific genetics and physiology
Limitations Species-specific physiology, ethical considerationsImmaturity, lack of vascularization, batch-to-batch variability[16][17]
Cell-Based Assays for High-Throughput Screening

A variety of cell-based assays can be employed for the initial screening and characterization of V2R antagonists. These assays are typically performed in cell lines engineered to express the V2 receptor and are amenable to high-throughput screening (HTS).

Types of Cell-Based Assays for V2R Antagonists:

  • cAMP Assays: The V2 receptor signals through the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[10][19] Assays that measure changes in cAMP levels upon agonist stimulation can be used to quantify the inhibitory effect of antagonists.

  • Receptor Binding Assays: These assays directly measure the binding of a labeled ligand to the V2 receptor.[20] They can determine the affinity of an antagonist for the receptor but do not provide information on its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist).[20]

  • β-Arrestin Recruitment Assays: Upon activation, GPCRs recruit β-arrestin proteins, which is involved in receptor desensitization and signaling. Assays that detect the translocation of fluorescently tagged β-arrestin to the receptor can be used to screen for both agonists and antagonists.[20][21]

Logical Relationship of Validation Methods:

A High-Throughput Screening (Cell-Based Assays) B Lead Optimization (In Vitro Characterization) A->B Identify Hits C Disease Modeling (Kidney Organoids) B->C Validate in human-relevant model D Preclinical In Vivo Validation (Knockout Models) B->D Direct to in vivo C->D Confirm efficacy in vivo E Clinical Trials D->E Safety & Efficacy in Humans

Progression of V2RA validation from in vitro to clinical trials.

V2 Receptor Signaling Pathway

Understanding the V2 receptor signaling pathway is fundamental to interpreting the effects of its antagonists. Upon binding of vasopressin, the V2 receptor activates a cascade that ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[10][22][19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts AQP2_vesicle AQP2 Vesicle AQP2_channel Aquaporin-2 Water Channel AQP2_vesicle->AQP2_channel translocates to apical membrane Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->AQP2_vesicle phosphorylates Vasopressin Vasopressin Vasopressin->V2R binds & activates V2RA V2R Antagonist V2RA->V2R binds & blocks

Simplified V2 receptor signaling pathway.

Experimental Protocols

Generation of a Conditional Pkd1 Knockout Mouse Model
  • Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Pkd1 gene with loxP sites.

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection and Screening: ES cells with the correctly integrated construct are selected and verified by PCR and Southern blotting.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Germline-Transmitted Mice: Chimeric offspring are bred to generate mice that carry the floxed Pkd1 allele.

  • Cre-Recombinase Mating: The floxed mice are crossed with mice expressing Cre recombinase under the control of a kidney-specific promoter to generate offspring with a kidney-specific knockout of Pkd1.[2]

  • Induction of Knockout (for inducible models): If an inducible Cre system (e.g., Cre-ERT2) is used, the knockout is induced in adult mice by administering an inducing agent like tamoxifen.[2]

Induction of Hyponatremia in a Rat Model
  • Animal Preparation: Male Sprague-Dawley rats are typically used.

  • Osmotic Minipump Implantation: An osmotic minipump containing a V2R agonist (e.g., dDAVP) is surgically implanted subcutaneously for continuous infusion.[12]

  • Water Loading: To induce hyponatremia, rats are provided with a source of excess water, such as a 5% dextrose solution, in addition to their regular chow.[12]

  • Monitoring: Blood samples are collected periodically to monitor serum sodium levels and confirm the development of hyponatremia (typically defined as serum sodium < 135 mEq/L).

Conclusion

Genetic knockout models remain a critical tool for the in vivo validation of V2 receptor antagonists, providing invaluable data on their therapeutic effects in the context of a whole organism. However, the emergence of human-derived kidney organoids and the refinement of high-throughput cell-based assays offer powerful complementary approaches. These alternative methods can enhance the efficiency of drug discovery, provide insights into human-specific disease mechanisms, and contribute to the 3Rs (Replacement, Reduction, and Refinement) of animal research. A multi-faceted approach, integrating data from in vitro assays, organoid models, and in vivo knockout studies, will be paramount in the continued development and validation of effective V2 receptor-targeted therapies.

References

Head-to-head comparison of different V2 receptor antagonists on renal cyst growth.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of different vasopressin V2 receptor antagonists and their effects on the progression of renal cystic diseases, with a focus on preclinical experimental data. The information presented is intended to assist researchers and drug development professionals in evaluating and comparing the efficacy of these therapeutic agents.

Mechanism of Action: Targeting the cAMP Pathway

In polycystic kidney disease (PKD), the vasopressin V2 receptor plays a crucial role in cyst development.[1] Activation of the V2 receptor by arginine vasopressin (AVP) in the renal collecting ducts triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels promote both the proliferation of cyst-lining epithelial cells and the secretion of fluid into the cysts, thereby driving cyst expansion.[1] V2 receptor antagonists competitively block the binding of vasopressin to its receptor, thereby inhibiting the production of cAMP and mitigating the downstream effects that contribute to cyst growth.[1][2]

Below is a diagram illustrating the vasopressin V2 receptor signaling pathway and the mechanism of action of V2 receptor antagonists.

V2R_Signaling_Pathway AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates Antagonist V2 Receptor Antagonist Antagonist->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Promotes Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth

V2 Receptor Signaling Pathway and Antagonist Action

Head-to-Head Comparison of V2 Receptor Antagonists in the PCK Rat Model

The PCK (polycystic kidney) rat is a well-established animal model for autosomal recessive polycystic kidney disease (ARPKD) that phenotypically resembles human autosomal dominant polycystic kidney disease (ADPKD).[3] This section compares the efficacy of Tolvaptan (formerly OPC-41061), an earlier formulation OPC-31260, and Lixivaptan in reducing renal cyst growth in this model.

ParameterTolvaptan (OPC-41061)Lixivaptan
Animal Model PCK RatPCK Rat
Treatment Duration 5 weeks (from 3 to 8 weeks of age)8 weeks (from 4 to 12 weeks of age)
Dosage 0.1% in food0.5% in food (low dose)
Reduction in Kidney Wt / Body Wt Ratio ~30%26%
Reduction in Renal Cystic Score / Area ~50%54%
Reduction in Renal cAMP Levels Data not specified in the study23%
Reference Wang et al., 2005Bougoulias et al., 2019[3]

Note: The data for Tolvaptan (OPC-41061) is approximated from graphical representations in the cited literature. The term "Cystic Score" for Lixivaptan and "Cystic Area" for Tolvaptan are both measures of the extent of cystic disease.

Experimental Protocols

Lixivaptan Study in PCK Rats
  • Animal Model: Male and female PCK rats.

  • Study Initiation: Treatment was initiated in 4-week-old rats.[3]

  • Treatment Groups:

    • Control: Standard rodent chow.[3]

    • Low Dose Lixivaptan: Rodent chow containing 0.5% lixivaptan.[3]

    • High Dose Lixivaptan: Rodent chow containing 1% lixivaptan.[3]

  • Treatment Duration: 8 weeks.[3]

  • Endpoint Analysis: At 12 weeks of age, animals were euthanized, and kidneys were collected for analysis.[3]

  • Key Parameters Measured:

    • Kidney weight to body weight ratio.[3]

    • Kidney cystic score (histomorphometric analysis).[3]

    • Renal cAMP levels.[3]

    • Serum creatinine.[3]

    • 24-hour urine output.[3]

Tolvaptan (OPC-41061) and OPC-31260 Study in PCK Rats
  • Animal Model: Male PCK rats.

  • Study Initiation: Treatment began at 3 weeks of age.

  • Treatment Groups:

    • Control: Standard rat chow.

    • OPC-31260: 0.1% in rat chow.

    • OPC-41061 (Tolvaptan): 0.1% in rat chow.

  • Treatment Duration: 5 weeks.

  • Endpoint Analysis: At 8 weeks of age, the kidneys were harvested.

  • Key Parameters Measured:

    • Kidney weight to body weight ratio.

    • Percentage of cystic area in the kidney cortex and medulla (histomorphometric analysis).

    • Levels of Ras-GTP and phosphorylated ERK in the kidneys.

Below is a workflow diagram illustrating a typical preclinical study design for evaluating V2 receptor antagonists in a PKD animal model.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., PCK Rat) Group_Allocation Allocate to Treatment Groups (Control, Drug A, Drug B) Animal_Model->Group_Allocation Treatment_Initiation Initiate Treatment at Pre-defined Age Group_Allocation->Treatment_Initiation Drug_Administration Administer Drug in Chow (Specified Dose and Duration) Treatment_Initiation->Drug_Administration Monitoring In-life Monitoring (e.g., Urine Output, Body Weight) Drug_Administration->Monitoring Euthanasia Euthanize and Harvest Kidneys Monitoring->Euthanasia Primary_Endpoints Measure Primary Endpoints - Kidney/Body Weight Ratio - Cystic Score/Area Euthanasia->Primary_Endpoints Secondary_Endpoints Measure Secondary Endpoints - Renal cAMP Levels - Serum Creatinine Euthanasia->Secondary_Endpoints Data_Analysis Statistical Analysis Primary_Endpoints->Data_Analysis Secondary_Endpoints->Data_Analysis

Preclinical Experimental Workflow

References

Long-Term Safety and Efficacy of V2 Antagonists Versus Placebo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and efficacy of vasopressin V2 receptor antagonists against placebo, supported by data from pivotal clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the current evidence base for this class of drugs.

Introduction to V2 Antagonists

V2 receptor antagonists, also known as "vaptans," are a class of drugs that selectively block the vasopressin V2 receptor.[1] This receptor is primarily located in the renal collecting ducts and, when activated by arginine vasopressin (AVP), promotes water reabsorption.[2][3] By antagonizing this receptor, vaptans induce aquaresis, the excretion of electrolyte-free water, leading to an increase in serum sodium concentration and a decrease in urine osmolality.[4][5] This mechanism of action makes them a therapeutic option for conditions characterized by fluid retention and hyponatremia, such as heart failure, the syndrome of inappropriate antidiuretic hormone secretion (SIADH), and autosomal dominant polycystic kidney disease (ADPKD).[5][6] This guide focuses on the long-term data for prominent V2 antagonists including tolvaptan (B1682983), satavaptan (B1662539), and lixivaptan (B1674903).

Signaling Pathway of V2 Receptor Antagonism

The binding of arginine vasopressin (AVP) to the V2 receptor on the basolateral membrane of renal collecting duct cells activates a Gs-coupled protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8] Increased intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This increases water permeability and reabsorption.[7][8] V2 receptor antagonists competitively block AVP from binding to the V2 receptor, thereby inhibiting this signaling cascade, reducing the number of AQP2 channels in the apical membrane, and promoting the excretion of free water.[7]

V2_Antagonist_Signaling_Pathway Basolateral Membrane Basolateral Membrane Apical Membrane Apical Membrane AVP AVP V2R V2 Receptor AVP->V2R Binds V2_Antagonist V2 Antagonist V2_Antagonist->V2R Aquaresis Aquaresis (Free Water Excretion) V2_Antagonist->Aquaresis Promotes G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases

V2 Receptor Antagonist Signaling Pathway.

Long-Term Efficacy Data

The long-term efficacy of V2 antagonists has been evaluated in several large-scale clinical trials across different disease states.

Tolvaptan

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

The TEMPO 3:4 and REPRISE trials were pivotal in establishing the long-term efficacy of tolvaptan in ADPKD. The TEMPO 3:4 trial enrolled patients with earlier-stage ADPKD, while the REPRISE trial focused on patients with more advanced disease.[9][10] In the TEMPO 3:4 trial, over a 3-year period, tolvaptan significantly reduced the annual rate of increase in total kidney volume (TKV) and slowed the decline in kidney function compared to placebo.[11] The REPRISE trial, a 12-month study, demonstrated that tolvaptan reduced the rate of eGFR decline by about 35% compared to placebo in patients with later-stage CKD due to ADPKD.[12]

Efficacy Outcome Tolvaptan Placebo Trial
Annual Rate of TKV Change 2.80%5.51%TEMPO 3:4[11]
Annual Change in eGFR (mL/min/1.73 m²) -2.72-3.70TEMPO 3:4[11]
Change in eGFR from Baseline (mL/min/1.73 m²) -2.34-3.61REPRISE[9]
Satavaptan

Dilutional Hyponatremia

The DILIPO study investigated the efficacy of satavaptan in patients with dilutional hyponatremia, primarily due to congestive heart failure.[13][14] The study included a 4-day double-blind phase followed by a long-term open-label extension. Satavaptan was effective in increasing serum sodium concentrations, and this effect was maintained during long-term treatment.[13]

Efficacy Outcome Satavaptan (25 mg/day) Satavaptan (50 mg/day) Placebo Trial
Response Rate (Day 4) 48.6%61.0%26.8%DILIPO[13]
Median Time to Response (Days) 3.302.79>4DILIPO[13]
Lixivaptan

Heart Failure and Hyponatremia

Long-term efficacy data for lixivaptan are still emerging. A phase II study in outpatients with heart failure and volume overload showed that lixivaptan significantly reduced body weight compared to placebo over 8 weeks.[15] The ACTION study, a Phase 3 trial, was designed to assess the long-term efficacy and safety of lixivaptan in ADPKD, but was terminated early for business reasons not related to safety or efficacy.[16]

Efficacy Outcome Lixivaptan (100 mg/day) Placebo Trial
Change in Body Weight from Baseline (Day 1) -0.38 kg+0.13 kgPhase II HF[15]
Change in Serum Sodium from Baseline (Day 7) +6.7 mmol/L+4.5 mmol/LHyponatremia Study[17]

Long-Term Safety Data

The long-term safety profiles of V2 antagonists have been characterized by their aquaretic effects and the potential for liver injury, particularly with tolvaptan.

Tolvaptan

The most common adverse events associated with long-term tolvaptan use are related to its mechanism of action and include thirst, polyuria, nocturia, and pollakiuria.[10] A significant safety concern is the risk of idiosyncratic drug-induced liver injury.[11] This has led to the implementation of a Risk Evaluation and Mitigation Strategy (REMS) program in the United States, requiring regular monitoring of liver function tests.

Adverse Event Tolvaptan Placebo Trial
Thirst 55.3%20.5%TEMPO 3:4[11]
Polyuria 38.3%17.4%TEMPO 3:4[11]
Nocturia 29.1%13.0%TEMPO 3:4[11]
ALT Elevation >3x ULN 4.4%1.0%TEMPO 3:4[11]
Discontinuation due to Adverse Events 23.0%14.0%TEMPO 3:4[10]
Discontinuation due to Adverse Events 15.0%5.0%REPRISE[10]
Satavaptan

In the DILIPO study, higher rates of adverse events, including rapid correction of hyponatremia, were observed with the 50 mg/day dose of satavaptan.[13] In studies of patients with cirrhosis and ascites, thirst was a common adverse event.[18]

Adverse Event Satavaptan (25 mg & 50 mg) Placebo Trial
Rapid Correction of Hyponatremia More frequent with 50 mg doseLess frequentDILIPO[13]
Thirst Significantly more commonLess commonCirrhosis Study[18]
Lixivaptan

Lixivaptan has been generally well-tolerated in clinical trials, with thirst and polyuria being the most common side effects.[15] Preclinical and early clinical data suggest that lixivaptan may have a lower potential for liver injury compared to tolvaptan.[19] The ACTION study protocol included safety monitoring for liver function.[16]

Experimental Protocols

TEMPO 3:4 Trial (Tolvaptan)
  • Design: A multicenter, double-blind, placebo-controlled, 3-year trial.[20]

  • Participants: 1445 patients aged 18 to 50 years with ADPKD, a total kidney volume of 750 mL or more, and an estimated creatinine (B1669602) clearance of 60 mL/min or higher.[20]

  • Intervention: Patients were randomized in a 2:1 ratio to receive tolvaptan (titrated from 45/15 mg to 90/30 mg per day) or placebo.[21]

  • Primary Endpoint: The annual rate of change in TKV.[20]

  • Secondary Endpoints: Rate of kidney function decline, kidney pain, and worsening of albuminuria.[11]

TEMPO_3_4_Workflow Start Patient Screening (ADPKD, Age 18-50, TKV ≥750ml, eCrCl ≥60ml/min) Randomization Randomization (2:1) Start->Randomization Tolvaptan_Arm Tolvaptan Treatment (Dose Titration: 45/15 to 90/30 mg/day) Randomization->Tolvaptan_Arm Tolvaptan Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Placebo Follow_Up 3-Year Follow-Up (TKV and eGFR Monitoring) Tolvaptan_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Efficacy and Safety Analysis Follow_Up->Analysis

Experimental Workflow for the TEMPO 3:4 Trial.
REPRISE Trial (Tolvaptan)

  • Design: A Phase 3, multicenter, randomized withdrawal, placebo-controlled, double-blind trial.[12][22]

  • Participants: 1370 adult patients with late-stage 2 to early-stage 4 chronic kidney disease due to ADPKD.[12][22]

  • Intervention: After an 8-week pre-randomization period with sequential placebo and tolvaptan treatments, eligible patients were randomized 1:1 to tolvaptan (90 or 120 mg per day) or placebo for 12 months.[12]

  • Primary Endpoint: Change in eGFR from pre-treatment baseline to post-treatment follow-up.[12][22]

REPRISE_Workflow Start Patient Screening (ADPKD, CKD Stage 2-4) Run_In 8-Week Pre-Randomization (Placebo and Tolvaptan Run-in) Start->Run_In Randomization Randomization (1:1) Run_In->Randomization Tolvaptan_Arm Tolvaptan Treatment (90 or 120 mg/day) Randomization->Tolvaptan_Arm Tolvaptan Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Placebo Follow_Up 12-Month Follow-Up (eGFR Monitoring) Tolvaptan_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Efficacy and Safety Analysis Follow_Up->Analysis

Experimental Workflow for the REPRISE Trial.
DILIPO Study (Satavaptan)

  • Design: A randomized, double-blind, placebo-controlled phase followed by a 1-year open-label extension.[23]

  • Participants: 118 patients with dilutional hyponatremia (serum sodium 115–132 mmol/L).[13]

  • Intervention: Patients were randomized to receive satavaptan (25 or 50 mg/day) or placebo for 4 days, followed by open-label satavaptan.[13]

  • Primary Endpoint: Response rate, defined as normalization of serum sodium or an increase of at least 5 mmol/L from baseline.[13]

ACTION Study (Lixivaptan)
  • Design: A Phase 3, two-arm, double-blind, placebo-controlled, randomized trial followed by a single-arm, open-label phase.[16]

  • Participants: Planned enrollment of approximately 1200 patients with ADPKD.[16]

  • Intervention: Participants were to be randomized to receive lixivaptan or placebo for 52 weeks, followed by an open-label phase where all participants would receive lixivaptan.[16]

  • Primary Endpoint: To assess the efficacy of lixivaptan in slowing the decline in renal function as measured by the difference in eGFR at 52 weeks.

Conclusion

Long-term studies have demonstrated the efficacy of V2 antagonists, particularly tolvaptan, in slowing disease progression in ADPKD and correcting hyponatremia in various conditions. The primary safety concerns are the aquaretic side effects, which are a direct consequence of the drug's mechanism of action, and the potential for liver toxicity with tolvaptan, necessitating careful patient monitoring. Satavaptan has also shown efficacy in managing hyponatremia. While long-term data for lixivaptan are less mature, it holds promise as an alternative with a potentially improved safety profile. Further research and long-term follow-up from ongoing and future studies will continue to refine the understanding of the long-term risk-benefit profile of this important class of therapeutic agents.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Vasopressin V2 Receptor Antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Vasopressin V2 Receptor Antagonist 2, a potent research compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as these procedures supplement, but do not replace, local protocols.

Immediate Safety and Handling

Vasopressin V2 receptor antagonists are potent active pharmaceutical ingredients (APIs) designed to have a biological effect at low concentrations.[1][2] Therefore, they must be handled with appropriate caution to prevent occupational exposure.

1.1 Personal Protective Equipment (PPE) The minimum required PPE for handling this compound includes:

  • Respiratory Protection: For operations with a high risk of generating aerosols or dust, a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a properly fit-tested N95 or FFP2 respirator may be sufficient.[3]

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer pair must be changed immediately upon contamination.[3]

  • Eye Protection: Chemical splash goggles or a full-face shield are required to protect against splashes.[3]

  • Body Protection: A dedicated disposable lab coat or coveralls (e.g., Tyvek) should be worn over personal clothing.[3]

  • Foot Protection: Disposable shoe covers should be worn in the designated handling area.[3]

1.2 Engineering Controls All handling of the solid compound or its solutions should occur within a certified chemical fume hood, glove box, or other appropriate containment enclosure to minimize inhalation exposure.[1][4]

Waste Disposal Protocol: A Step-by-Step Guide

All waste generated from experiments involving this compound must be treated as hazardous chemical waste.[5] Cross-contamination should be avoided, and waste streams must be properly segregated.

Step 1: Waste Identification and Segregation Properly separating waste is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[5][6]

  • Solid Waste:

    • Collect unused or expired solid this compound compound.

    • Include all contaminated disposable materials such as gloves, weigh boats, bench paper, and pipette tips.

    • Place these materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]

  • Liquid Waste:

    • Collect all solutions containing this compound.

    • Use a dedicated, compatible, and shatter-resistant liquid waste container (e.g., plastic-coated glass or high-density polyethylene).[7][8]

    • Never mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate.[5]

  • Sharps Waste:

    • Dispose of any needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the compound in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[5][9]

Step 2: Container Management and Labeling Proper container management is a key aspect of laboratory safety and regulatory compliance.

  • Labeling: All waste containers must be clearly and accurately labeled. The label, often provided by your institution's EHS department, must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound Waste".

    • The physical state (solid/liquid) and concentration of the antagonist.

    • The date when waste was first added to the container.[8]

  • Condition: Ensure containers are in good condition, free from leaks, and kept clean on the exterior.[6]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[7][8]

Step 3: Storage of Waste Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.[8]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

  • Ensure incompatible waste containers are segregated.[6]

Step 4: Disposal of Empty Stock Vials Due to the high potency of the compound, empty stock vials require special handling.

  • Thoroughly empty the vial of all contents.[7]

  • The first three rinses of the container with a suitable solvent (e.g., ethanol (B145695) or DMSO) must be collected and disposed of as hazardous liquid waste.[7]

  • After triple rinsing and allowing the vial to air-dry in a fume hood, obliterate or remove the original label.[7]

  • Dispose of the clean, de-faced glass vial in the appropriate laboratory glass disposal box.[7]

Step 5: Requesting Waste Pickup

  • Once a waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your EHS), schedule a pickup.[6][8]

  • Contact your institution's EHS department and follow their specific procedures for requesting a hazardous waste collection.[10]

  • Never pour this compound waste down the drain or dispose of it in the regular trash. [5][7]

Quantitative Disposal Parameters

The following table summarizes key quantitative guidelines and limits relevant to the management of potent chemical waste in a research setting.

ParameterGuideline / LimitRationaleSource
Acutely Toxic Waste (P-List) Max accumulation: 1 quart (liquid) or 1 kg (solid)Potent compounds should be managed under the strictest guidelines, analogous to P-listed wastes, to minimize risk.[8]
Satellite Accumulation Area (SAA) Limit Max 55 gallons of total hazardous wastePrevents the storage of excessive quantities of hazardous materials in a laboratory.[8]
Waste Holding Time 6-12 months maximumEnsures timely disposal of waste and prevents degradation of containers or unknown reactions over time.[6][8]
Empty Container Rinsing Collect first 3 rinses for highly toxic chemicalsEnsures that residual potent compound is captured and treated as hazardous waste, rendering the container "RCRA empty."[7]
Drain Disposal pH pH must be between 7-9 for approved substancesIllustrates the strict controls on drain disposal; potent organic compounds like this antagonist are never approved for drain disposal.[7]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the procedural workflow for safe disposal and the underlying signaling pathway of the antagonist.

G cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Step 1: Waste Segregation cluster_containment Step 2 & 3: Containment & Storage in SAA cluster_disposal Step 4: Final Disposal exp Experiment Using This compound solid Solid Waste (Gloves, Tubes, etc.) exp->solid Generates liquid Liquid Waste (Solutions, Rinsate) exp->liquid Generates sharps Sharps Waste (Needles, Pipettes) exp->sharps Generates solid_cont Labeled Solid Waste Container solid->solid_cont Collect in liquid_cont Labeled Liquid Waste Container liquid->liquid_cont Collect in sharps_cont Labeled Sharps Container sharps->sharps_cont Collect in ehs EHS Waste Pickup Request solid_cont->ehs Store in Secondary Containment liquid_cont->ehs Store in Secondary Containment sharps_cont->ehs Store in Secondary Containment disposal Licensed Hazardous Waste Facility ehs->disposal Transports to

Caption: Workflow for the proper disposal of this compound waste.

G cluster_membrane Collecting Duct Cell Membrane cluster_antagonist Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_lumen Apical Membrane (Urine Side) V2R Vasopressin V2 Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activation Blocked cAMP cAMP AC->cAMP Conversion Blocked Antagonist Vasopressin V2 Receptor Antagonist 2 Antagonist->V2R Blocks Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Translocation to Membrane Blocked AQP2_channel Aquaporin-2 (AQP2) Water Channel water Water Reabsorption AQP2_channel->water Decreased

Caption: Signaling pathway showing inhibition by a V2 receptor antagonist.

References

Personal protective equipment for handling Vasopressin V2 receptor antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Vasopressin V2 receptor antagonist 2, a potent pharmaceutical compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound under its research name, the following procedures are based on established best practices for managing high-potency active pharmaceutical ingredients (HPAPIs). A compound-specific risk assessment is mandatory before any handling occurs.

I. Personal Protective Equipment (PPE)

The primary goal of PPE is to minimize exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is required to ensure effectiveness.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable only for low-risk activities and should not be the primary respiratory protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.
Body Protection Disposable CoverallsRecommended materials include Tyvek or microporous film (MPF) to provide a barrier against chemical splashes and fine particles.[1]
Dedicated Lab CoatShould be worn over personal clothing. It is advisable to use disposable lab coats or have them professionally laundered.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area and removed before exiting.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling potent compounds like this compound.

A. Preparation:

  • Restricted Access: Designate a specific area for handling the compound with restricted access.[2]

  • Engineering Controls: Whenever possible, use containment solutions such as fume hoods, ventilated laminar flow enclosures, or glove boxes as the primary means of exposure control.[2][3]

  • Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[1]

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste.[1][2]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]

B. Compound Handling:

  • Weighing and Aliquoting: Utilize a closed system for weighing and transferring the compound to minimize dust generation. Gentle scooping techniques are recommended if handling powders.[1]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]

C. Spill Management:

  • Immediate Action: In case of a spill, alert others in the vicinity immediately.

  • Cleanup: Use a pre-assembled chemical spill kit. Work from the outside of the spill inward to prevent spreading the contamination.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]

III. Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste generated, including disposable PPE, contaminated labware, and cleaning materials, must be collected in designated hazardous waste containers.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces with a validated cleaning agent after handling is complete.[1]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

  • Documentation: Maintain accurate records of all disposed hazardous waste in accordance with institutional and regulatory requirements.[1]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase cluster_spill Spill Management Prep1 Designate & Restrict Handling Area Prep2 Prepare Engineering Controls Prep1->Prep2 Prep3 Ready Decontamination & Spill Kits Prep2->Prep3 Prep4 Set Up Labeled Hazardous Waste Prep3->Prep4 Prep5 Don PPE in Designated Area Prep4->Prep5 Handling1 Weigh & Aliquot in Containment Prep5->Handling1 Handling2 Prepare Solutions Safely Handling1->Handling2 Spill Spill Event? Handling2->Spill Disp1 Segregate All Contaminated Waste Disp2 Decontaminate Surfaces & Equipment Disp1->Disp2 Disp3 Doff & Dispose of PPE Correctly Disp2->Disp3 Disp4 Perform Personal Hygiene Disp3->Disp4 Disp5 Document Waste Disposal Disp4->Disp5 End End Disp5->End End of Procedure Spill->Disp1 No Spill_Mgmt Execute Spill Protocol Spill->Spill_Mgmt Yes Spill_Cleanup Dispose of Cleanup Materials as HazWaste Spill_Mgmt->Spill_Cleanup Spill_Cleanup->Disp1

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.